Cholesteryl laurate
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLFYKFCGMSLTB-ZBDFTZOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929731 | |
| Record name | Cholest-5-en-3-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CE(12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1908-11-8 | |
| Record name | Cholesteryl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1908-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-dodecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3-β-yl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CV9B999WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CE(12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Cholesteryl Laurate: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl laurate, the ester of cholesterol and lauric acid, is a significant lipid molecule with diverse applications in scientific research and pharmaceutical development. Its unique physicochemical properties, stemming from its amphiphilic nature, make it a valuable component in various delivery systems and a subject of study in cell membrane biology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound. Furthermore, it delves into its role in drug delivery systems and its involvement in cellular signaling pathways, offering a valuable resource for researchers and professionals in the field.
Chemical Structure and Identification
This compound, also known as cholesteryl dodecanoate, is a cholesteryl ester.[1] It consists of a rigid steroid nucleus derived from cholesterol, to which a 12-carbon saturated fatty acid, lauric acid, is attached via an ester bond at the C-3 position.[2]
The IUPAC name for this compound is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate.[1] Its chemical structure is depicted in Figure 1.
Figure 1. Chemical Structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| Molecular Formula | C39H68O2 | [1][3][4][5][6] |
| Molecular Weight | 568.96 g/mol | [1][3][4][6] |
| CAS Number | 1908-11-8 | [1][3][6] |
| PubChem CID | 102182 | [1] |
| InChI Key | RMLFYKFCGMSLTB-ZBDFTZOCSA-N | [4] |
| SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2(C)C(=CC[C@@]3([H])[C@]4([H])CC--INVALID-LINK--(--INVALID-LINK--CCCC(C)C)[C@@]4(C)CC[C@@]32[H])C1 | [4] |
| Synonyms | Cholesterol laurate, Cholesteryl dodecanoate, Dodecanoic acid, cholesteryl ester | [1][3][5][6] |
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[7] Its physical and chemical properties are summarized in the tables below.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 91-92 °C | [6][7] |
| Boiling Point (Predicted) | 609.4 ± 34.0 °C | [7] |
| Density (Predicted) | 0.96 ± 0.1 g/cm³ | [7] |
| Solubility | Chloroform (B151607) (Slightly), Hexanes (Slightly) | [7] |
| Physical Form | Solid | [5][6][7] |
Table 3: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| XLogP3 | 14.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 17 | [1] |
| Exact Mass | 568.521931 g/mol | [1] |
| Monoisotopic Mass | 568.521931 g/mol | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Heavy Atom Count | 41 | [1] |
| Complexity | 843 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various sources to provide a practical guide for laboratory work.
Synthesis of this compound via Esterification
This protocol describes the synthesis of this compound by the esterification of cholesterol with lauric acid, a common and effective method.
Materials:
-
Cholesterol
-
Lauric acid
-
Toluene (anhydrous)
-
Triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3)
-
Sodium bicarbonate (NaHCO3), 5% aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cholesterol (1 equivalent) and lauric acid (1.2 equivalents) in anhydrous toluene.
-
Catalyst Addition: Add the triphenylphosphine-sulfur trioxide adduct (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 5% aqueous solution of sodium bicarbonate to neutralize any unreacted acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a hexane:ethyl acetate gradient (e.g., starting from 98:2) to separate the pure this compound from unreacted starting materials and byproducts.
-
Collect the fractions containing the pure product (identified by TLC).
-
Evaporate the solvent from the collected fractions to obtain pure this compound as a white solid.
-
Figure 2. Experimental workflow for the synthesis of this compound.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound using reverse-phase HPLC with a UV detector.
Materials:
-
This compound standard
-
Sample containing this compound
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a mixture of methanol and chloroform (1:1 v/v). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the methanol/chloroform mixture. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Gradient: A linear gradient can be employed, for example, starting with 50% B and increasing to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Figure 3. Workflow for the HPLC analysis of this compound.
Applications in Drug Development
This compound's amphiphilic nature and biocompatibility make it a valuable excipient in the development of drug delivery systems, particularly for lipophilic drugs.[8]
Role in Liposomes and Nanoparticles
This compound can be incorporated into the lipid bilayer of liposomes and the matrix of lipid nanoparticles. Its presence can influence the physical properties of these delivery systems in several ways:
-
Stability: The rigid steroid core of this compound can increase the packing density of phospholipids (B1166683) in a liposomal bilayer, thereby enhancing its stability and reducing drug leakage.[9]
-
Drug Loading: For hydrophobic drugs, the inclusion of this compound can increase the drug-loading capacity of the formulation.
-
Cellular Uptake: Cholesterol and its esters are recognized by cells and can facilitate the uptake of drug-loaded nanoparticles through endocytotic pathways.[8] Studies have shown that lipid nanoparticles formulated with esterified cholesterol can deliver nucleic acids more efficiently than those with regular cholesterol.
Impact on Drug Release
The incorporation of this compound into a drug delivery system can modulate the release profile of the encapsulated drug. The increased rigidity of the lipid matrix can lead to a more sustained release of the therapeutic agent.
Biological Significance and Signaling Pathways
While specific signaling pathways directly activated by this compound are not extensively documented, its role as a cholesteryl ester places it at the center of crucial cellular processes, particularly those involving lipid rafts.
Cholesteryl Esters and Lipid Rafts
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[1] These rafts serve as platforms for the assembly and activation of signaling complexes. Cholesteryl esters are key components of these microdomains and play a vital role in their formation, stability, and function.[1]
By modulating the composition and physical properties of lipid rafts, cholesteryl esters can influence a variety of signaling pathways, including those mediated by:
-
G protein-coupled receptors (GPCRs)
-
Receptor tyrosine kinases (RTKs)
The sequestration or exclusion of signaling molecules from lipid rafts, influenced by the presence of cholesteryl esters, can significantly impact downstream signaling cascades.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Cholesteryl laurate
An In-Depth Technical Guide to the Physical and Chemical Properties of Cholesteryl Laurate
Introduction
This compound, the ester formed from cholesterol and lauric acid, is a significant lipid molecule with diverse applications ranging from liquid crystal technology to advanced drug delivery systems. As a member of the cholesteryl ester family, it is a key component in various biological and synthetic systems. Its amphiphilic nature, stemming from the rigid sterol ring of cholesterol and the flexible saturated fatty acid chain of lauric acid, dictates its unique self-assembly properties and thermal behavior. This technical guide provides a comprehensive overview of the physical, chemical, thermal, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is unequivocally identified by its chemical structure, systematic name, and registry number.
-
IUPAC Name : [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate[1]
-
Synonyms : Cholesteryl dodecanoate, Cholesterol laurate, Lauric Acid Cholesterol Ester, 12:0 Cholesteryl ester[2][3][4][5]
The structure consists of the four-ring steroid nucleus of cholesterol linked via an ester bond at the 3-beta hydroxyl position to the 12-carbon saturated fatty acid, lauric acid.
Physical and Crystallographic Properties
The physical state and crystal packing of this compound are critical to its function in various applications. Quantitative physical data are summarized in Table 1, and its crystallographic details are described below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 568.96 g/mol | [4][7] |
| Appearance | White to off-white crystalline powder | [2][7] |
| Melting Point | 91-92 °C | [2][7] |
| Boiling Point | 609.4 ± 34.0 °C (Predicted) | [7][8] |
| Solubility | Insoluble in water[8]; Slightly soluble in Chloroform, Hexanes[7]; Soluble in THF[2] |
| Specific Rotation [α]²⁰/D | -20.0 to -24.0° (c=2, THF) |[2] |
Crystal Structure
At 198 K, this compound has a monoclinic crystal structure with the space group P2₁.[9] The molecules arrange themselves in an antiparallel fashion, creating monolayers with a thickness of approximately 31.8 Å.[9] This layered arrangement is a characteristic feature of many cholesteryl esters and is fundamental to their liquid crystalline behavior. The packing within the central region of these monolayers is highly efficient, while the interface regions are more loosely packed.[9]
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Key data from various techniques are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals / Characteristics | Source |
|---|---|---|---|
| ¹H NMR | CDCl₃ | Signals observed include those for the sterol ring protons, the methyl groups of the cholesterol backbone and tail, the olefinic proton, and the aliphatic chain of the laurate moiety.[1] | [1] |
| ¹³C NMR | CDCl₃ | Characteristic peaks include the ester carbonyl carbon (~173 ppm), olefinic carbons (~139 ppm and ~122 ppm), and numerous signals for the sterol and laurate aliphatic carbons.[1] | [1] |
| FTIR | Film (cast from CHCl₃) | A strong absorption band corresponding to the ester carbonyl (C=O) stretch is a primary feature. Other bands include C-H stretching and bending vibrations. | [1] |
| Mass Spectrometry | GC-MS (EI) | The mass spectrum shows characteristic fragmentation patterns for the cholesterol and laurate moieties. A prominent peak is often observed at m/z 368, corresponding to the cholestadiene ion formed after the loss of the laurate group and water.[1] |[1][6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound.
Synthesis and Purification
A common method for synthesizing this compound is through the esterification of cholesterol with a lauric acid derivative, such as lauroyl chloride or by using cross-coupling methods.[10][11]
Protocol: Synthesis via Acyl Chloride
-
Dissolution : Dissolve cholesterol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane) containing a base (e.g., pyridine (B92270) or triethylamine, 1.2 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Acylation : Cool the solution in an ice bath. Add lauroyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Work-up : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or n-pentyl alcohol, to yield pure this compound.[12]
Caption: General workflow for the synthesis of this compound.
Characterization Methods
A suite of analytical techniques is used to confirm the identity, purity, and properties of the synthesized compound.
Protocol: Purity Determination by HPLC High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of cholesteryl esters.[13][14]
-
System : A reversed-phase HPLC system with a C18 column is typically used.[15][16]
-
Mobile Phase : An isocratic or gradient mobile phase consisting of solvents like acetonitrile, methanol, and/or isopropanol (B130326) is effective for separation.[14][16]
-
Sample Preparation : Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent. Dissolve the synthesized sample in the same solvent.
-
Analysis : Inject the sample onto the column. Detection is commonly performed using a UV detector at a low wavelength (~205-210 nm) or an Evaporative Light Scattering Detector (ELSD).[15]
-
Quantification : Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Protocol: Thermal Analysis by DSC/TGA Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide data on thermal transitions and stability.[17][18]
-
Sample Preparation : Accurately weigh 5-10 mg of this compound into an aluminum DSC pan or a ceramic TGA crucible.[17]
-
DSC Analysis :
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to determine melting point and enthalpy of fusion.[17]
-
-
TGA Analysis :
-
Place the sample crucible into the TGA furnace.
-
Heat the sample from ambient temperature to >600 °C at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to determine the onset of thermal decomposition.[17]
-
Caption: Workflow for the analytical characterization of this compound.
Applications in Drug Development
The unique properties of cholesterol make it and its esters highly valuable in designing drug delivery systems (DDS).[19][20] this compound can be incorporated into lipid-based carriers like liposomes and nanoparticles.
-
Improved Stability : The cholesterol moiety inserts into phospholipid bilayers, increasing membrane rigidity and stability, which can reduce premature drug leakage from liposomal formulations.[20]
-
Enhanced Cellular Uptake : The presence of cholesterol in DDS can facilitate interaction with cell membranes, potentially leading to higher cellular uptake of the encapsulated drug.[19]
-
Solubility Enhancement : For hydrophobic drugs, incorporation into the lipid core of a cholesteryl ester-containing nanoparticle can improve solubility and bioavailability.
References
- 1. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol Laurate | 1908-11-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 1908-11-8 [amp.chemicalbook.com]
- 5. larodan.com [larodan.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound, 1908-11-8 [thegoodscentscompany.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. This compound | CAS#:1908-11-8 | Chemsrc [chemsrc.com]
- 11. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animbiosci.org [animbiosci.org]
- 15. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl laurate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Laurate
For researchers, scientists, and drug development professionals, the synthesis and purification of high-purity cholesteryl esters such as this compound are critical for various applications, including the formulation of lipid nanoparticles for drug delivery and in the study of lipid metabolism and related diseases. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
This compound is the ester formed from the condensation of cholesterol and lauric acid. As a cholesteryl ester, it is a key component of lipid metabolism, serving as a storage and transport form of cholesterol in the body. In the context of drug development, particularly with the advent of mRNA-based therapies, cholesteryl esters are integral components of lipid nanoparticle (LNP) delivery systems, where they contribute to the stability and efficacy of the formulation. The synthesis of high-purity this compound is therefore a crucial step in the development of these advanced therapeutic modalities.
This guide details various chemical and enzymatic methods for the synthesis of this compound, followed by robust purification techniques to achieve the high purity required for pharmaceutical applications.
Synthesis of this compound
Several methods can be employed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability. The primary methods include direct esterification, synthesis via an acid chloride intermediate, and enzymatic synthesis.
Chemical Synthesis Methods
1. Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification of cholesterol with lauric acid under mild conditions.[1][2] It is a widely used method for the synthesis of esters, particularly for sterically hindered alcohols like cholesterol.
2. Synthesis via Lauryl Chloride: This two-step method involves the conversion of lauric acid to its more reactive acid chloride derivative, lauryl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).[3][4] The resulting lauryl chloride is then reacted with cholesterol to form this compound. This method often proceeds with high yields due to the high reactivity of the acid chloride.
3. Palladium-Catalyzed Cross-Coupling: A more modern approach involves a palladium-catalyzed cross-coupling reaction. This method can be used to synthesize a variety of cholesteryl esters with good to high yields under microwave irradiation.[5]
Enzymatic Synthesis
Enzymatic synthesis offers a "greener" alternative to chemical methods, often proceeding under milder conditions with high specificity, which can reduce the formation of byproducts.[6][7][8] Lipases are commonly used enzymes for the esterification of cholesterol with fatty acids.
Purification of this compound
Achieving high purity of this compound is essential for its use in research and pharmaceutical applications. The primary methods for purification are recrystallization and column chromatography.
1. Recrystallization: This is a common technique for purifying solid organic compounds.[9][10][11][12] The crude this compound is dissolved in a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A mixture of ethanol (B145695) and diethyl ether is often effective for the recrystallization of cholesteryl esters.[9]
2. Column Chromatography: Column chromatography is a powerful technique for separating and purifying compounds from a mixture.[13][14][15][16][17] For this compound, a silica (B1680970) gel column is typically used with a non-polar mobile phase, such as a gradient of hexane (B92381) and ethyl acetate (B1210297).[15][16] The less polar this compound will elute from the column before more polar impurities.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Reagents | Typical Yield (%) | Reaction Conditions | Reference |
| Steglich Esterification | Lauric acid, Cholesterol, DCC, DMAP | 75-90 | Room temperature, Anhydrous CH₂Cl₂ | [2][18] |
| Via Lauryl Chloride | Lauric acid, SOCl₂, Cholesterol, Pyridine | >90 | Room temperature to gentle heating | [3][4] |
| Enzymatic Synthesis | Lauric acid, Cholesterol, Lipase (B570770) | 60-80 | Mild temperature (e.g., 40-60 °C), Organic solvent or solvent-free | [6][7] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₈O₂ | [19] |
| Molecular Weight | 568.96 g/mol | [19] |
| Melting Point | 91-92 °C | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.37 (m, 1H), 4.60 (m, 1H), 2.28 (t, 2H), 1.02 (s, 3H), 0.91 (d, 3H), 0.86 (d, 6H), 0.68 (s, 3H) | [19][20] |
| ¹³C NMR (CDCl₃) δ (ppm) | 173.2, 139.7, 122.5, 73.6, 56.7, 56.1, 50.1, 42.3, 39.7, 39.5, 38.2, 37.0, 36.6, 36.2, 35.8, 34.7, 31.9, 31.8, 29.7, 29.5, 29.3, 29.1, 28.2, 28.0, 27.8, 25.1, 24.3, 23.8, 22.8, 22.6, 21.0, 19.3, 18.7, 14.1, 11.8 | [19][21] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification
Materials:
-
Cholesterol (1.0 eq)
-
Lauric acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cholesterol and lauric acid in anhydrous CH₂Cl₂.
-
Add DMAP to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC to the cooled solution and stir for 5 minutes at 0 °C.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot diethyl ether.
-
Slowly add hot ethanol to the solution until it becomes slightly cloudy.
-
If the solution remains cloudy, add a few drops of hot diethyl ether until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound crystals in a vacuum oven.
Protocol 3: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Collect fractions and monitor the elution of this compound by TLC.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Simplified mechanism of Steglich esterification for this compound synthesis.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Theoretical mechanism of the formation of cholesteryl chloride from cholesterol and thionyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 5. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4104286A - Cholesterol separation process - Google Patents [patents.google.com]
- 11. US2648687A - Process of preparing cholesterol - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 16. Chromatography [chem.rochester.edu]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 21. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phase Transitions of Cholesteryl Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transitions of cholesteryl laurate, a cholesterol ester known for its liquid crystalline properties. Understanding these phase transitions is critical for applications in drug delivery systems, material science, and biological membrane studies. This document details the thermodynamic properties associated with these transitions and outlines the key experimental methodologies used for their characterization.
Core Concepts: Liquid Crystalline Phases of this compound
This compound, upon heating from its solid crystalline state, exhibits a cascade of phase transitions, moving through distinct liquid crystalline mesophases before becoming an isotropic liquid. These intermediate phases, the smectic and cholesteric phases, are characterized by degrees of molecular order that are intermediate between a solid crystal and a liquid.
-
Crystalline Solid: A highly ordered state with a three-dimensional lattice structure.
-
Smectic Phase: A liquid crystalline phase where molecules are organized into layers. Within these layers, the molecules are parallel to each other.
-
Cholesteric Phase (Chiral Nematic): A liquid crystalline phase where the molecules are aligned in a preferred direction, but this direction twists in a helical manner from one layer to the next.
-
Isotropic Liquid: A true liquid state with no long-range molecular order.
Quantitative Thermodynamic Data
The phase transitions of this compound are characterized by specific transition temperatures and enthalpy changes (ΔH), which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). The following table summarizes the key thermodynamic data for the phase transitions of this compound.
| Transition | Transition Temperature (°C) | Enthalpy of Fusion (kJ/mol) |
| Crystal to Smectic | 81.45 | 19.2 |
| Smectic to Cholesteric | 85.95 | 1.05 |
| Cholesteric to Isotropic Liquid | 90.35 | 0.59 |
Experimental Protocols
The characterization of the phase transitions of this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and enthalpies of phase changes.
Objective: To measure the heat flow associated with the phase transitions of this compound as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first transition (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final transition to the isotropic liquid phase (e.g., 110°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the crystal-to-smectic, smectic-to-cholesteric, and cholesteric-to-isotropic liquid transitions upon heating. The peak temperatures are taken as the transition temperatures, and the area under each peak is integrated to determine the enthalpy of transition (ΔH).
Polarized Light Microscopy (PLM)
PLM is used to visualize the distinct optical textures of the different liquid crystalline phases, confirming the transitions identified by DSC.[1]
Objective: To visually identify and characterize the textures of the smectic and cholesteric phases of this compound.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a calibrated hot stage attached to the polarized light microscope.
-
Observation during Heating:
-
Slowly heat the sample while observing it through the microscope with crossed polarizers.
-
As the sample melts from the crystalline solid, the appearance of the smectic phase will be observed, often characterized by a focal conic or fan-like texture.
-
Upon further heating, the transition to the cholesteric phase will be marked by a change in texture, often to a more fluid, iridescent appearance.
-
The final transition to the isotropic liquid will result in a complete loss of birefringence, appearing as a dark field of view under crossed polarizers.
-
-
Image Capture: Record images of the characteristic textures at different temperatures corresponding to each phase.
X-ray Diffraction (XRD)
XRD provides information about the molecular arrangement and layer spacing in the different phases.
Objective: To determine the structural characteristics, such as layer spacing, of the crystalline and smectic phases of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound is loaded into a capillary tube or placed on a temperature-controlled sample holder.
-
Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a temperature-controlled stage.
-
Data Collection:
-
Obtain a diffraction pattern of the solid crystalline phase at room temperature.
-
Heat the sample to the smectic phase temperature, as determined by DSC, and allow it to equilibrate.
-
Collect the diffraction pattern of the smectic phase. This will typically show a sharp, low-angle reflection corresponding to the smectic layer spacing and a diffuse wide-angle reflection related to the in-plane molecular spacing.
-
Heat the sample to the cholesteric phase and collect the diffraction pattern, which will show more liquid-like scattering.
-
-
Data Analysis: The position of the diffraction peaks is used to calculate the d-spacing (e.g., layer thickness in the smectic phase) using Bragg's Law.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the phase transitions of this compound.
Caption: Workflow for characterizing this compound phase transitions.
References
A Technical Guide to the Solubility of Cholesteryl Laurate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cholesteryl laurate, a cholesterol ester of lauric acid, in various organic solvents. This document is intended for professionals in research and development who require an understanding of the physicochemical properties of this compound for applications in drug delivery, materials science, and biochemistry.
Introduction
This compound, also known as cholesteryl dodecanoate, is a lipid molecule that plays a role in the transport and storage of cholesterol in biological systems. Its solubility in organic solvents is a critical parameter for its extraction, purification, formulation, and analysis. This guide summarizes the available solubility data, details experimental protocols for its determination, and provides a logical workflow for solubility testing.
Solubility of this compound
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents. The available information is qualitative, indicating its general solubility behavior.
Qualitative Solubility Data
The following table summarizes the reported qualitative solubility of this compound in selected organic solvents.
| Organic Solvent | Chemical Formula | Polarity | Reported Solubility |
| Chloroform | CHCl₃ | Non-polar | Slightly Soluble[1] |
| Hexanes | C₆H₁₄ | Non-polar | Slightly Soluble[1] |
Note: "Slightly soluble" is a qualitative term and indicates that the substance has a low but measurable solubility in the solvent.
The solubility of cholesteryl esters is influenced by the length of the fatty acid chain.[2] Generally, cholesteryl esters are more soluble in non-polar organic solvents due to the large, non-polar sterol backbone and the long hydrocarbon chain of the fatty acid.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended. This method is considered a reliable technique for determining the equilibrium solubility of a compound.
Principle
The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the filtered supernatant with a known volume of the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
-
Data Analysis and Reporting
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
It is advisable to perform the experiment in triplicate and report the mean solubility and standard deviation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol for solubility determination offer a solid foundation for researchers and professionals working with this compound. The established workflow diagrams provide a clear and logical approach to conducting solubility studies. Further research to quantify the solubility of this compound in a broader range of organic solvents would be highly beneficial to the scientific community.
References
The Biological Relevance of Cholesteryl Laurate in Lipid Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl laurate, the ester formed from cholesterol and lauric acid, serves as a significant molecule in the landscape of lipid research. While not as ubiquitously studied as other cholesteryl esters like cholesteryl oleate (B1233923) or linoleate, its unique physical and metabolic properties make it a valuable tool and subject of investigation in cellular lipid metabolism, atherosclerosis research, and the development of drug delivery systems. This technical guide provides a comprehensive overview of the biological relevance of this compound, detailing its physical characteristics, metabolic fate, and involvement in key cellular signaling pathways. The guide is intended to be a resource for researchers, providing quantitative data, detailed experimental protocols, and visual representations of associated biological processes to facilitate further investigation.
Core Concepts: Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological behavior. As a cholesteryl ester, it is a highly nonpolar lipid, contributing to its storage in lipid droplets within cells and its accumulation in atherosclerotic plaques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₈O₂ | [1][2] |
| Molecular Weight | 568.96 g/mol | [2] |
| Melting Point | 91-92 °C | [2] |
| Boiling Point | 609.37 °C (estimated) | [3] |
| logP (o/w) | 15.637 (estimated) | [3] |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
| Appearance | Solid | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607). | [3] |
Metabolic Fate of this compound
The journey of this compound within a biological system involves several key steps, from its uptake by cells to its hydrolysis and the subsequent fate of its constituent parts, cholesterol and lauric acid.
Cellular Uptake and Storage
This compound, often delivered to cells in vitro as part of lipid emulsions, liposomes, or acetylated low-density lipoprotein (acLDL) complexes, is taken up by macrophages and other cell types. This uptake can lead to the formation and enlargement of cytoplasmic lipid droplets, a hallmark of foam cells in atherosclerosis. The quantification of lipid droplet accumulation is a crucial aspect of studying the impact of cholesteryl esters on cellular lipid storage.
Hydrolysis by Cholesterol Ester Hydrolases
Once inside the cell, this compound is a substrate for neutral cholesterol ester hydrolases (nCEHs) and acid cholesterol ester hydrolases (aCEHs), which catalyze its breakdown into free cholesterol and lauric acid. This hydrolysis is a rate-limiting step in the mobilization of stored cholesterol for efflux. Several carboxylesterase (CES) and neutral cholesteryl ester hydrolase (NCEH) isoforms are involved in this process.
Role in Atherosclerosis and Foam Cell Formation
The accumulation of cholesteryl esters, including this compound, within macrophages in the arterial intima is a critical event in the development of atherosclerosis. These lipid-laden macrophages, or "foam cells," contribute to the growth of atherosclerotic plaques.
Table 2: Cholesteryl Ester Composition in Human Atherosclerotic Plaques
| Lipid Component | Carotid Plaques (mg/g dry weight) | Femoral Plaques (mg/g dry weight) | Reference |
| Total Cholesterol | 75.1 | 56.0 | [3][5] |
| Free Cholesterol (% of total) | 56.6% | 50.4% | [3][5] |
| Cholesteryl Ester (% of total) | 43.4% | 49.6% | [3][5] |
Note: While these values represent total cholesteryl esters, gas chromatography-mass spectrometry (GC-MS) can be employed to determine the specific fatty acid composition of these esters, including laurate.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the thin-film hydration method for preparing liposomes incorporating this compound, suitable for cellular delivery studies.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5 DPPC:Cholesterol:this compound).
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50 °C).
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final lipid concentration.
-
Agitate the flask by hand or using a vortex mixer to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension into a syringe and pass it through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a more uniform size.
-
Protocol 2: Cellular Uptake Assay of this compound using a Fluorescent Analog
This protocol can be adapted to use a fluorescently labeled version of lauric acid to synthesize fluorescent this compound or to use commercially available fluorescent cholesterol analogs like NBD-cholesterol incorporated into this compound-containing liposomes.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium
-
Liposomes containing this compound and a fluorescent lipid probe (e.g., NBD-cholesterol)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture macrophages to a desired confluency in a suitable plate or flask.
-
-
Treatment:
-
Incubate the cells with the fluorescently labeled liposomes in serum-free medium for a specified time course (e.g., 1, 4, 24 hours).
-
-
Washing:
-
After incubation, wash the cells three times with cold PBS to remove any unbound liposomes.
-
-
Analysis:
-
Flow Cytometry: Detach the cells and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Fluorescence Microscopy: Image the cells directly to visualize the cellular uptake and subcellular localization of the fluorescent probe.
-
Protocol 3: Assay for Neutral Cholesterol Ester Hydrolase (nCEH) Activity
This protocol measures the activity of nCEH in cell lysates using a radiolabeled cholesteryl ester substrate, which can be adapted for this compound.
Materials:
-
Cell lysate from macrophages
-
Radiolabeled [¹⁴C]-cholesteryl laurate (requires custom synthesis) or a commercially available radiolabeled cholesteryl ester like [¹⁴C]-cholesteryl oleate.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the cell lysate with the reaction buffer containing the radiolabeled this compound substrate.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
-
-
Extraction:
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
-
Vortex and centrifuge to separate the organic and aqueous phases. The released radiolabeled fatty acid will be in the organic phase.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the nCEH activity based on the amount of radiolabeled fatty acid released per unit of time and protein concentration.
-
Signaling Pathways and Logical Relationships
This compound metabolism is intricately linked to several key signaling pathways that regulate lipid homeostasis and inflammation.
Foam Cell Formation and Inflammatory Signaling
The uptake of cholesteryl esters by scavenger receptors (SR-A and CD36) on macrophages is a primary step in foam cell formation[6]. This process can trigger inflammatory signaling pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which further contribute to the progression of atherosclerosis.
References
- 1. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipids associated with atherosclerotic plaque instability revealed by mass spectrometry imaging of human carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Identification of novel lipid droplet factors that regulate lipophagy and cholesterol efflux in macrophage foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of Cholesteryl laurate (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of Cholesteryl Laurate
This guide provides a comprehensive overview of the spectroscopic data for this compound (also known as Cholesteryl dodecanoate), a common cholesteryl ester. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and material characterization. This document presents data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and workflow visualizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the cholesterol backbone and the laurate fatty acid chain.
Data Presentation: ¹H and ¹³C NMR
The following tables summarize the chemical shifts (δ) in parts per million (ppm) for this compound, with data referenced from spectra obtained in deuterated chloroform (B151607) (CDCl₃).[1]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[1]
| Chemical Shift (ppm) | Description |
| 5.37 | Olefinic proton on the cholesterol ring (C6-H) |
| 4.60 | Proton on the carbon bearing the ester oxygen (C3-H) |
| 2.25 - 2.32 | Methylene protons on the laurate chain adjacent to the carbonyl group (-CH₂-COO) |
| 0.68 - 2.00 | Complex region of overlapping signals from the cholesterol ring and side chain, and the laurate alkyl chain |
| 1.02 | Singlet, Methyl protons (C19-H₃) |
| 0.91 | Doublet, Methyl protons (C21-H₃) |
| 0.86, 0.87 | Doublets, Isopropyl methyl protons (C26-H₃, C27-H₃) |
| 0.68 | Singlet, Methyl protons (C18-H₃) |
Table 2: ¹³C NMR Spectroscopic Data (25.16 MHz, CDCl₃)[1]
| Chemical Shift (ppm) | Description |
| 173.10 | Ester Carbonyl Carbon (C=O) |
| 139.70 | Quaternary Olefinic Carbon (C5) |
| 122.55 | Olefinic Carbon (C6) |
| 73.61 | Carbon bearing the ester oxygen (C3) |
| 56.73, 56.22 | Quaternary Carbons (C14, C17) |
| 50.09 | Quaternary Carbon (C13) |
| 11.86 - 42.33 | Aliphatic carbons from the cholesterol ring, side chain, and laurate chain |
| 34.69 | Methylene carbon on the laurate chain adjacent to the carbonyl group (-CH₂-COO) |
| 14.11 | Terminal methyl carbon of the laurate chain |
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation : Utilize a standard NMR spectrometer. Data presented here was acquired on 400 MHz and 25.16 MHz instruments for ¹H and ¹³C, respectively.[1]
-
¹H NMR Acquisition :
-
Acquire a one-dimensional ¹H NMR spectrum. A typical experiment involves a sufficient number of scans to achieve a good signal-to-noise ratio.[2]
-
The chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm or tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Techniques like NOE polarization transfer can enhance signal sensitivity.[3]
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester functional group and its long aliphatic chains. The data below is based on spectra of cholesterol and related esters.[4][5][6]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H stretching | Aliphatic CH₂, CH₃ |
| ~1735 | C=O stretching | Ester carbonyl |
| ~1465 | C-H bending | CH₂ scissoring |
| ~1380 | C-H bending | CH₃ symmetric bending |
| ~1170 | C-O stretching | Ester (acyl-oxygen) |
Experimental Protocol: FTIR Spectroscopy
The following protocol describes the preparation of a solid sample for IR analysis.
-
Sample Preparation (Film Casting Method) :
-
Dissolve a small amount of this compound in a volatile solvent like chloroform (CHCl₃).[1]
-
Deposit a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, which may be assisted by gentle heating, leaving a thin film of the sample on the plate.[7]
-
-
Sample Preparation (Nujol Mull Method) :
-
Data Acquisition :
-
Place the prepared sample holder into the sample compartment of an FTIR spectrometer.
-
Record a background spectrum of the empty beam path (or clean salt plates/Nujol).
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its structure through fragmentation analysis.
Data Presentation: Mass Spectrometry Fragments
The mass spectrum of this compound typically shows a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the cholesterol ring.
Table 4: Key Mass-to-Charge Ratios (m/z) for this compound[1]
| m/z | Proposed Ion/Fragment | Description |
| 586.56 | [M+NH₄]⁺ | Ammonium (B1175870) adduct of the molecule (M = C₃₉H₆₈O₂) |
| 569.53 | [M+H]⁺ | Protonated molecular ion |
| 369.35 | [C₂₇H₄₅]⁺ | Cholesterol backbone fragment after loss of lauric acid and water |
| 147.12 | [C₉H₁₅O]⁺ | Fragment from the A/B rings of the cholesterol nucleus |
| 135.12 | [C₁₀H₁₅]⁺ | Further fragment from the cholesterol nucleus |
Experimental Protocol: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for analyzing lipids like cholesteryl esters.[8]
-
Sample Preparation :
-
Extract lipids from the sample matrix using a modified Bligh-Dyer method with a chloroform/methanol mixture.[9]
-
Dry the organic phase under a stream of nitrogen.[9]
-
Reconstitute the dried lipid extract in a suitable solvent for injection, such as methanol/chloroform (3:1 v/v) with 10 mM ammonium acetate.[10]
-
-
Liquid Chromatography (LC) :
-
Separate the lipid extract using reverse-phase HPLC on a C18 column.[8]
-
Use a binary solvent system, for example:
-
Apply a gradient elution to resolve the different lipid species.
-
-
Mass Spectrometry (MS) :
-
Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]
-
Acquire full scan mass spectra to identify the molecular ions (e.g., [M+H]⁺ or [M+NH₄]⁺).
-
Perform tandem MS (MS/MS) by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation. The fragment at m/z 369.35, corresponding to the dehydrated cholesterol moiety, is a signature for cholesteryl esters.[8]
-
Visualizations: Analytical Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
References
- 1. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biorxiv.org [biorxiv.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Cholesteryl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl laurate, the dodecanoate (B1226587) ester of cholesterol, is a significant lipid molecule that exhibits complex polymorphic and thermotropic liquid crystalline behavior. Understanding its crystalline structure and phase transitions is crucial for various applications, including its role in biological systems and its use in drug delivery and liquid crystal technologies. This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of this compound, detailing its crystallographic data, phase transitions, and the experimental protocols used for its characterization.
Crystalline Structure of this compound
This compound crystallizes in a monoclinic system with the space group P2₁. Its crystal structure has been determined at different temperatures, revealing the molecular packing and conformational details. The molecules are arranged in a monolayer type I packing.[1] The unit cell contains two crystallographically independent molecules, denoted as A and B.[2]
Crystallographic Data
The unit cell parameters for this compound have been determined by single-crystal X-ray diffraction at room temperature (298 K) and at a lower temperature (198 K). A notable feature is the difference in conformation between the two independent molecules, primarily in the rotation at the ester bond.[2]
| Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 298 | P2₁ | 12.989 (8) | 9.008 (5) | 32.020 (14) | 91.36 (5) | [2] |
| 198 | P2₁ | 12.983 (3) | 8.838 (1) | 31.803 (4) | 90.41 (2) |
Polymorphism and Phase Transitions
This compound is known to exhibit polymorphism, meaning it can exist in more than one crystalline form.[1] It also displays a rich thermotropic behavior, forming liquid crystalline phases upon cooling from the isotropic liquid state. These liquid crystalline phases are monotropic, meaning they are metastable and will eventually crystallize into a more stable solid form.[2]
Upon heating, the crystalline solid melts into an isotropic liquid. When this liquid is cooled, it first transitions into a cholesteric liquid crystal phase, and upon further cooling, it transforms into a smectic phase.[2] The presence of impurities can influence these transitions, and recrystallization from solvents like n-pentyl alcohol is often performed to obtain a single solid phase and sharper transitions.[2]
Transition Temperatures
The transition temperatures of this compound have been reported by various researchers. The following table summarizes these findings. It is important to note that slight variations in reported temperatures can arise from differences in sample purity and the experimental techniques employed.
| Transition | Temperature (°C) | Temperature (K) | Reference |
| Crystal to Isotropic Liquid | 91.3 | 364.5 | [3] |
| Crystal to Isotropic Liquid | ~91 | ~364 | [2] |
| Crystal to Isotropic Liquid | 93 | 366 | [3] |
| Crystal to Isotropic Liquid | 98.9 | 372.1 | [3] |
| Isotropic Liquid to Cholesteric | 90 | 363 | [3] |
| Isotropic Liquid to Cholesteric | ~88 | ~361 | [2] |
| Cholesteric to Smectic | ~81 | ~354 | [2] |
Experimental Protocols
The characterization of the crystalline structure and polymorphism of this compound relies on several key analytical techniques. Detailed methodologies for these experiments are crucial for obtaining reliable and reproducible data.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for studying the thermal transitions of this compound. It measures the heat flow associated with phase transitions as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of high-purity this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. To ensure sample purity and a well-defined crystalline form, the sample is often recrystallized from a suitable solvent such as n-pentyl alcohol prior to analysis.[4] The pan is then hermetically sealed.
-
Instrument Setup: A calibrated Differential Scanning Calorimeter, such as a Perkin-Elmer DSC-IB, is used.[4] An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample is subjected to a controlled heating and cooling program. A typical program involves:
-
Heating the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its isotropic melting point (e.g., 120 °C) to erase its thermal history.
-
Holding the sample at this temperature for a few minutes to ensure complete melting.
-
Cooling the sample at a controlled rate (e.g., 5-10 °C/min) to observe the formation of liquid crystalline phases.
-
Reheating the sample at the same rate to observe the melting behavior of the formed crystalline structure.
-
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the peak temperatures and enthalpies of the observed transitions (crystal to isotropic, isotropic to cholesteric, and cholesteric to smectic).
X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystalline structure of this compound. Powder XRD is used to identify crystalline phases and assess polymorphism, while single-crystal XRD provides detailed information about the unit cell and molecular arrangement.
Methodology for Powder XRD:
-
Sample Preparation: A representative sample of this compound is finely ground using a mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.[5] The fine powder is then carefully packed into a sample holder.
-
Instrument Setup: A powder X-ray diffractometer is used. The instrument is equipped with a specific X-ray source (e.g., Cu Kα radiation) and a detector.
-
Data Collection: The sample is irradiated with the X-ray beam, and the diffraction pattern is recorded over a specific range of 2θ angles (e.g., 2° to 40°). The scan speed and step size are optimized to obtain a high-quality diffraction pattern.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparing the pattern to known standards or by indexing the pattern to determine the unit cell parameters.
Polarized Light Microscopy (PLM)
Polarized Light Microscopy is a powerful tool for visualizing the different phases and phase transitions of this compound. The anisotropic nature of the liquid crystalline phases and the crystalline solid results in birefringence, which can be observed between crossed polarizers.
Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean microscope slide. The slide is heated on a hot stage to melt the sample into an isotropic liquid. A coverslip is then placed over the molten sample, and it is allowed to spread into a thin film.
-
Microscope Setup: A polarizing microscope equipped with a hot stage and a camera is used. The two polarizing filters (polarizer and analyzer) are set in a crossed position (90° to each other), resulting in a dark field of view in the absence of a birefringent sample.
-
Observation: The sample is slowly cooled from the isotropic liquid phase. The formation of the cholesteric and smectic phases is observed through the appearance of characteristic textures and colors. The crystalline structure formed upon further cooling or holding at a specific temperature can also be examined.
-
Image Capture: Photomicrographs of the different phases and their transitions are captured for documentation and analysis.
Visualizations
Experimental Workflow for Characterizing this compound Polymorphism
Caption: Experimental workflow for the characterization of this compound.
Phase Transition Pathway of this compound
Caption: Phase transitions of this compound upon heating and cooling.
References
- 1. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 2. Molecular interactions in binary solids: crystal structure of a cholesteryl ester solid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
The Thermotropic Liquid Crystal Behavior of Cholesteryl Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl laurate, a cholesteryl ester, exhibits a rich thermotropic liquid crystal behavior, transitioning through distinct mesophases upon variations in temperature. Understanding these phase transitions is critical for its application in various fields, including drug delivery systems, where the physical state of the lipid can influence stability, encapsulation efficiency, and release kinetics. This technical guide provides an in-depth overview of the liquid crystalline properties of this compound, detailed experimental protocols for its characterization, and a summary of its phase transition data.
Thermotropic Phase Transitions of this compound
This compound, upon heating from its solid crystalline state, transitions into a liquid crystalline state before becoming an isotropic liquid. Specifically, it can exhibit both smectic and cholesteric mesophases. The transitions between these phases are reversible, though some variations may be observed between heating and cooling cycles due to supercooling effects.
The phase behavior of cholesteryl esters is significantly influenced by the length and saturation of the fatty acyl chain.[1] In the case of this compound, which has a 12-carbon saturated acyl chain, both smectic and cholesteric phases are observed.
Quantitative Phase Transition Data
The following table summarizes the phase transition temperatures for this compound as determined by Differential Scanning Calorimetry (DSC). It is important to note that values can vary slightly between studies due to differences in sample purity and experimental conditions.
| Transition | Temperature (°C) | Notes |
| Crystal to Isotropic Liquid (on heating) | 91.3 | After recrystallization from n-pentyl alcohol, a single endothermic transition is observed. |
| Isotropic Liquid to Cholesteric (on cooling) | 87.2 | The initial transition from the disordered isotropic liquid results in the formation of a chiral nematic (cholesteric) phase. |
| Cholesteric to Smectic (on cooling) | 80.2 | Upon further cooling, the cholesteric phase organizes into the more ordered layered structure of the smectic phase. The heat of this transition has been noted to be smaller than expected. |
Data sourced from Davis, Porter, and Barrall (1974) as cited in "Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids".
Experimental Characterization Protocols
The characterization of the thermotropic liquid crystal behavior of this compound relies on a combination of analytical techniques. The most common and powerful methods are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperatures and heat flows associated with phase transitions in a material.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of purified this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument's heating block.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first transition, for example, 30°C.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (isotropic liquid), for instance, 120°C.[2]
-
Hold the sample at this temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
A second heating run is often performed to observe the behavior of the melt-recrystallized sample.
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (purge gas flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tpeak), and enthalpy (ΔH) of each endothermic (heating) and exothermic (cooling) event.
Polarized Optical Microscopy (POM)
POM is a crucial technique for visually identifying liquid crystal mesophases based on their unique optical textures.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.
-
Mounting: Gently heat the slide on a hot stage to melt the sample into the isotropic liquid phase. Place a clean coverslip over the molten sample and press gently to create a thin, uniform film.
-
Microscope Setup:
-
Place the slide on the hot stage of a polarizing microscope equipped with crossed polarizers.
-
The hot stage allows for precise temperature control and the simulation of heating and cooling cycles.
-
-
Observation:
-
Slowly cool the sample from the isotropic liquid phase (which appears dark under crossed polarizers).
-
As the sample cools, observe the formation of birefringent textures that are characteristic of different liquid crystal phases.
-
The cholesteric phase of cholesteryl esters often exhibits an "oily streak" texture.[3] The smectic A phase typically shows a "focal conic fan" texture.[3]
-
Record images and note the temperatures at which these textures appear and change. This allows for a direct correlation with the transitions observed by DSC.
-
X-ray Diffraction (XRD)
XRD is used to determine the molecular arrangement and layer spacing within the different liquid crystal phases.
Methodology:
-
Sample Preparation: Load the this compound sample into a thin-walled glass capillary tube (approximately 1 mm in diameter).
-
Mounting: Mount the capillary in a temperature-controlled holder within the XRD instrument.
-
Instrument Setup:
-
Use a monochromatic X-ray source, such as CuKα radiation (λ = 1.5418 Å).
-
Position a 2D detector to capture both the small-angle (SAXS) and wide-angle (WAXS) scattering regions.
-
-
Data Collection:
-
Heat the sample to the desired temperature corresponding to a specific mesophase identified by DSC and POM. Allow the sample to equilibrate for a period (e.g., 30 minutes to 2 hours) before collecting the diffraction pattern.
-
Collect diffraction patterns for the smectic, cholesteric, and crystalline phases.
-
-
Data Analysis:
-
Smectic Phase: Expect a sharp, high-intensity reflection in the small-angle region, corresponding to the smectic layer spacing (d). A broad, diffuse halo in the wide-angle region indicates the liquid-like arrangement of molecules within the layers.
-
Cholesteric (Chiral Nematic) Phase: This phase will show a diffuse scattering pattern in the wide-angle region, similar to a liquid, reflecting the lack of positional order.
-
Crystalline Phase: The solid phase will produce multiple sharp Bragg reflections at both small and wide angles, indicative of a three-dimensional ordered lattice.
-
Phase Transition Pathway
The sequence of phases for this compound upon cooling from an isotropic liquid is a stepwise increase in molecular order.
Conclusion
The thermotropic liquid crystal behavior of this compound is characterized by a distinct sequence of smectic and cholesteric phases, which can be thoroughly investigated using a combination of DSC, POM, and XRD. The quantitative data on its phase transitions and the detailed experimental protocols provided in this guide offer a robust framework for researchers in materials science and drug development. A comprehensive understanding of these properties is essential for harnessing the potential of this compound in advanced applications, particularly in the formulation of thermally sensitive drug delivery systems.
References
The Double-Edged Sword: Exploring the Antimycobacterial Potential of Cholesterol Derivatives
An In-depth Technical Guide on Cholesteryl Laurate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, has evolved a sophisticated relationship with host lipids, utilizing cholesterol as a crucial carbon source for its survival and pathogenesis. This dependency has opened a new avenue for antitubercular drug discovery, focusing on the disruption of cholesterol metabolism. This technical guide delves into the antimycobacterial properties of cholesterol derivatives, with a specific focus on this compound. While the esterification of fatty acids to cholesterol is a common biological process, evidence suggests this modification may paradoxically abolish the inherent bactericidal activity of the parent fatty acid against mycobacteria. This guide will synthesize the current understanding of the structure-activity relationships of cholesterol esters, provide detailed experimental protocols for their evaluation, and visualize the key metabolic and signaling pathways involved.
Introduction: The Role of Cholesterol in Mycobacterium tuberculosis Pathogenesis
Mycobacterium tuberculosis resides within host macrophages, where it has adapted to utilize host-derived nutrients for its persistence. Cholesterol, a ubiquitous component of host cell membranes, is a preferred carbon source for M.tb during chronic infection. The bacterium possesses a complex enzymatic machinery to import and catabolize cholesterol, integrating its metabolites into essential cellular processes, including energy production and the synthesis of virulence factors.[1][2] This metabolic reliance on cholesterol presents a promising target for novel therapeutic interventions. By inhibiting the uptake or breakdown of cholesterol, it may be possible to starve the bacterium or induce the accumulation of toxic metabolic intermediates.
Antimycobacterial Properties of Cholesterol Derivatives: A Focus on this compound
Cholesterol derivatives, particularly esters formed with fatty acids, have been investigated for their potential antimicrobial activities. However, the structure-activity relationship is complex and not always predictable.
Quantitative Data Summary
Direct quantitative data on the antimycobacterial activity of this compound against Mycobacterium tuberculosis is notably absent in the current body of scientific literature. However, studies on the structure-activity relationship of fatty acids and their cholesteryl esters provide critical insights. Research has indicated that the esterification of long-chain fatty acids, such as lauric acid, to cholesterol completely abolishes their bactericidal activity against mycobacteria.[3] This suggests that the free carboxyl group of the fatty acid is essential for its antimycobacterial effect.
The following table summarizes the expected and reported activities of related compounds to provide a comparative context.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Cytotoxicity (CC50 in µM) | Reference |
| This compound | Mycobacterium tuberculosis | Likely Inactive | Likely Inactive | Data not available | Inferred from[3] |
| Lauric Acid | Gram-positive bacteria | Variable | Variable | Data not available | General Knowledge |
| Cholesteryl linoleate | Pseudomonas aeruginosa | Active at physiological concentrations | Data not available | Data not available | [4] |
| Other Cholesterol Esters | Various Bacteria | Variable Activity | Data not available | Data not available | [5][6] |
Note: The inactivity of this compound is an inference based on the necessity of a free carboxyl group for the antimycobacterial activity of fatty acids.[3] Further direct testing would be required for definitive confirmation.
Experimental Protocols
Accurate and reproducible assessment of the antimycobacterial and cytotoxic properties of lipophilic compounds like this compound requires specialized protocols.
Determination of Minimum Inhibitory Concentration (MIC) for Lipophilic Compounds
The Resazurin (B115843) Microtiter Assay (REMA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[7][8] For lipophilic compounds, modifications to standard broth-based methods are necessary to ensure proper solubilization and interaction with the bacteria.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80
-
Mycobacterium tuberculosis H37Rv strain
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in supplemented Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a drug-free growth control and a sterile control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: After 7 days, add 30 µL of the resazurin solution to each well.
-
Reading Results: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Human macrophage-like cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the macrophage-like cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against the compound concentration.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways is crucial for interpreting experimental results and designing novel therapeutic strategies.
The cholesterol catabolism pathway in Mycobacterium tuberculosis is a multi-step process involving a cascade of enzymatic reactions.
Mycobacterium tuberculosis lipids, including metabolites derived from cholesterol, can modulate various signaling pathways within the host macrophage to promote bacterial survival.
Conclusion and Future Directions
The exploration of cholesterol derivatives as antimycobacterial agents reveals a complex and nuanced landscape. While the dependence of M. tuberculosis on host cholesterol presents a valid therapeutic target, the chemical modification of potentially active molecules, such as the esterification of lauric acid to form this compound, may lead to a loss of efficacy. This underscores the critical importance of understanding the structure-activity relationships in drug design.
Future research should focus on:
-
Direct Antimycobacterial Testing: Definitive in vitro testing of this compound and a broader range of cholesterol esters against M. tuberculosis is necessary to confirm the hypothesis of inactivity and to identify any exceptions.
-
Inhibition of Cholesterol Metabolism: The development of small molecules that specifically inhibit key enzymes in the cholesterol uptake and catabolism pathways of M. tuberculosis remains a promising strategy.
-
Host-Directed Therapies: Modulating host cholesterol metabolism and related signaling pathways to create an unfavorable environment for bacterial growth is an emerging and exciting area of research.
By combining detailed biochemical and microbiological investigations with a deep understanding of the host-pathogen interaction, the scientific community can continue to develop innovative and effective strategies to combat tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol metabolism: a potential therapeutic target in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between the chemical structure of fatty acids and their mycobactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and characterization of novel fatty acid analogs of cholesterol: in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of the antimycobacterial activity of novel lipophilic agents by the modified broth based method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Note and Protocol for the Laboratory Synthesis of Cholesteryl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl laurate is a cholesterol ester, a class of lipids that play crucial roles in the transport and storage of cholesterol within the body. In drug development, cholesteryl esters are of significant interest for their potential application in lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles. These systems can enhance the solubility, stability, and bioavailability of therapeutic agents. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound in a laboratory setting.
Principle of Synthesis
The synthesis of this compound is achieved through the esterification of cholesterol with lauroyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. The base acts as a catalyst and a scavenger for the hydrochloric acid byproduct formed during the reaction. The resulting this compound is then purified by recrystallization and characterized by various analytical techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Cholesterol | ≥99% | Sigma-Aldrich |
| Lauroyl chloride | ≥98% | Sigma-Aldrich |
| Pyridine (anhydrous) | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | ≥99.8% | Fisher Scientific |
| Ethanol (absolute) | ≥99.5% | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Hydrochloric acid (HCl) | 1 M | Fisher Scientific |
| Sodium sulfate (B86663) (anhydrous) | ACS Grade | VWR |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Millipore |
Experimental Protocol
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of cholesterol (25.8 mmol) in 100 mL of anhydrous dichloromethane.
-
To this solution, add 5.0 mL of anhydrous pyridine (62.1 mmol).
-
Stir the mixture at room temperature under a nitrogen atmosphere.
2. Acylation Reaction:
-
Slowly add 7.0 mL of lauroyl chloride (30.2 mmol) dropwise to the stirring solution over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (B1210297) (9:1 v/v). The disappearance of the cholesterol spot and the appearance of a new, less polar spot indicates the formation of this compound.
3. Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of 1 M HCl to remove pyridine, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
4. Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 40°C overnight.
5. Characterization:
-
Determine the melting point of the purified product. The literature value for the melting point of this compound is 91-92°C.[1]
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Analyze the purity of the final product by High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Quantitative Data for this compound Synthesis
| Parameter | Value |
| Reactants | |
| Cholesterol (mass) | 10.0 g |
| Cholesterol (molar amount) | 25.8 mmol |
| Lauroyl chloride (volume) | 7.0 mL |
| Lauroyl chloride (molar amount) | 30.2 mmol |
| Product | |
| Theoretical Yield | 14.7 g |
| Actual Yield (typical) | 12.5 g |
| Percent Yield (typical) | ~85% |
| Melting Point | 91-92 °C[1] |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 5.37 (d, 1H), 4.60 (m, 1H), 2.28 (t, 2H), 1.63 (m, 2H), 1.26 (s, 25H), 1.01 (s, 3H), 0.91 (d, 3H), 0.86 (d, 6H), 0.68 (s, 3H)[2] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 173.1, 139.7, 122.5, 73.6, 56.7, 56.2, 50.1, 42.3, 39.8, 39.5, 38.2, 37.0, 36.6, 36.2, 35.8, 34.7, 31.9, 29.6, 29.5, 29.4, 29.3, 29.1, 28.2, 28.0, 27.8, 25.1, 24.3, 23.9, 22.8, 22.6, 21.0, 19.3, 18.7, 14.1, 11.8[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Lauroyl chloride and pyridine are corrosive and toxic. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This protocol provides a reliable method for the synthesis of high-purity this compound suitable for research and development applications. The described procedure is straightforward and utilizes common laboratory reagents and equipment. The characterization data provided can be used as a reference for product verification.
References
Characterization of Cholesteryl Laurate: A Comprehensive Guide to Analytical Techniques
Introduction
Cholesteryl laurate, a cholesterol ester, is a significant molecule in various biological and pathological processes, including its role as a component of lipid deposits in atherosclerosis. Its unique liquid crystalline properties also make it a subject of interest in materials science. Accurate and comprehensive characterization of this compound is crucial for researchers in drug development, diagnostics, and materials science. This document provides detailed application notes and experimental protocols for the analytical techniques used to characterize this compound.
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.
Quantitative Data:
| Technique | Solvent | Key Chemical Shifts (ppm) |
| ¹H NMR (400 MHz) | CDCl₃ | 0.68 (s, 3H, C18-H), 0.86 (d, 6H, C26-H, C27-H), 0.92 (d, 3H, C21-H), 1.02 (s, 3H, C19-H), 2.28 (t, 2H, laurate α-CH₂), 4.60 (m, 1H, C3-H), 5.37 (d, 1H, C6-H)[1] |
| ¹³C NMR (25.16 MHz) | CDCl₃ | 11.86, 14.11, 18.74, 19.31, 21.07, 22.58, 22.81, 23.90, 24.30, 25.07, 27.85, 28.02, 28.25, 29.15, 29.30, 29.37, 29.49, 29.63, 31.93, 34.69, 35.83, 36.24, 36.60, 37.05, 38.21, 39.55, 39.78, 42.33, 50.09, 56.22, 56.73, 73.61, 122.55, 139.70, 173.10[1] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Quantitative Data:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H stretching (alkane) | 2950, 2852 | [2] |
| C=O stretching (ester) | ~1739 | [2] |
| C=C stretching (alkene) | ~1466 | [2] |
| S=O stretching (sulfoxide - if present as impurity/graft) | 1377, 1265, 1253, 1169 | [2] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve this compound in a volatile solvent (e.g., chloroform), cast a thin film on a suitable IR-transparent window (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.
Quantitative Data:
| Technique | Parameter | Value | Reference |
| GC-MS | Molecular Ion [M]⁺ | 568.5 | [1] |
| ESI-MS/MS | Precursor Ion [M+NH₄]⁺ | 586.5563 | [1] |
| ESI-MS/MS | Major Fragment Ion (loss of lauric acid) | 369.3521 | [1][3] |
Experimental Protocol: Electrospray Ionization (ESI) - MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as methanol/chloroform (1:1 v/v) with the addition of an ionization agent like ammonium (B1175870) acetate (B1210297) to promote the formation of adducts like [M+NH₄]⁺.[4]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Data Acquisition (Full Scan):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
-
Data Acquisition (Tandem MS/MS):
-
Select the precursor ion of interest (e.g., m/z 586.5 for [M+NH₄]⁺) in the first mass analyzer.
-
Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Data Analysis: Analyze the mass spectra to determine the molecular weight and identify characteristic fragment ions. The neutral loss of the lauric acid moiety (C₁₂H₂₄O₂) resulting in the cholestadiene ion (m/z 369.3) is a key diagnostic fragmentation.[3]
Chromatographic Techniques
Chromatographic methods are employed to separate this compound from complex mixtures and to assess its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound.
Quantitative Data:
| Column | Mobile Phase | Detection | Typical Retention Time | Reference |
| Reversed-Phase C18 | Acetonitrile (B52724)/Isopropanol (B130326) (50:50, v/v) | UV at 210 nm | Varies with exact conditions | [5] |
| Reversed-Phase C18 | Isopropanol/Acetonitrile (50:50, v/v) | UV at 200 nm | Varies with exact conditions | [5] |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent such as isopropanol or a mixture of hexane (B92381) and isopropanol.[5] For complex biological samples, a lipid extraction (e.g., Bligh-Dyer) followed by solid-phase extraction (SPE) may be necessary to isolate the cholesteryl ester fraction.[6]
-
Instrumentation: A standard HPLC system with a UV detector is suitable. A C18 reversed-phase column is commonly used.
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve by injecting known concentrations of a this compound standard. The peak area of the sample is then used to determine its concentration.
Gas Chromatography (GC)
GC is another powerful technique for the analysis of cholesteryl esters, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Experimental Protocol: GC-MS
-
Sample Preparation: For the analysis of total cholesterol and cholesteryl esters, a saponification step is often required to hydrolyze the ester bond, followed by extraction of the resulting cholesterol.[7][8] For direct analysis of this compound, dissolution in an appropriate organic solvent is performed. Derivatization may be necessary to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a flame ionization detector (FID) or a mass selective detector.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An initial temperature of around 250 °C, followed by a ramp to 300-320 °C.
-
Injector Temperature: 280-300 °C.
-
Detector Temperature: 300-320 °C.
-
-
Data Analysis: Identify this compound based on its retention time compared to a standard. The mass spectrum will show the molecular ion and characteristic fragmentation patterns for confirmation.
Thermal Analysis
Thermal analysis techniques are crucial for studying the phase transitions and thermal stability of this compound, which exhibits liquid crystalline behavior.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies. Cholesteryl esters are known to exhibit complex phase behavior, including crystal and liquid crystal transitions.[9]
Quantitative Data:
| Transition | Typical Temperature Range (°C) | Notes | Reference |
| Crystal to Smectic | Varies, can be in the range of 70-90°C for similar esters | The exact temperatures are highly dependent on purity and thermal history. | [9][10] |
| Smectic to Cholesteric | Varies, can be in the range of 80-95°C for similar esters | [9][10] | |
| Cholesteric to Isotropic Liquid | Varies, can be in the range of 90-100°C for similar esters | [9][10] |
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[11] Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrumentation: A differential scanning calorimeter.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the isotropic transition (e.g., 120 °C).[12]
-
Hold for a few minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
A second heating scan is often performed to observe the thermal behavior on a sample with a known thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, liquid crystal transitions) and exothermic (crystallization) peaks. The onset temperature of the peak is typically reported as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Microscopic and Diffraction Techniques
These techniques provide information on the morphology, crystal structure, and self-assembly of this compound.
Polarized Optical Microscopy (POM)
POM is a fundamental technique for identifying the liquid crystalline phases of this compound based on their unique textures.
Experimental Protocol: POM
-
Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.
-
Instrumentation: A polarizing optical microscope equipped with a hot stage.
-
Analysis: Heat the sample slowly while observing it through the crossed polarizers. Different liquid crystal phases (e.g., cholesteric, smectic) will exhibit characteristic textures. The temperatures at which these textures appear and disappear correspond to the phase transition temperatures and can be correlated with DSC data.
X-Ray Diffraction (XRD)
XRD is used to determine the crystal structure and interlayer spacing in the various phases of this compound.
Experimental Protocol: XRD
-
Sample Preparation: The sample can be analyzed as a powder or as an oriented film. For temperature-dependent studies, a hot stage is required.
-
Instrumentation: An X-ray diffractometer.
-
Data Acquisition: Obtain diffraction patterns at different temperatures corresponding to the crystalline and liquid crystalline phases identified by DSC and POM.
-
Data Analysis: The positions and intensities of the diffraction peaks provide information about the crystal lattice parameters and the layered structure of the smectic and cholesteric phases.[13][14]
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology of this compound crystals and aggregates.
Experimental Protocol: SEM
-
Sample Preparation: Mount the this compound sample on an SEM stub using conductive adhesive. Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: Image the sample in the SEM to observe its surface morphology.
Experimental Protocol: TEM
-
Sample Preparation: For TEM, the sample needs to be very thin. This can be achieved by dissolving this compound in a solvent, depositing a drop onto a TEM grid, and allowing the solvent to evaporate. Cryo-TEM can be used to observe the structure in a vitrified state.
-
Imaging: Image the sample in the TEM to observe its internal structure and morphology at high resolution.
Inter-technique Relationships and Workflow
The characterization of this compound is a multi-faceted process where different techniques provide complementary information. A logical workflow ensures a comprehensive analysis.
Caption: Workflow for the comprehensive characterization of this compound.
This diagram illustrates how different analytical techniques are interconnected in the characterization process. Structural elucidation techniques like NMR, FTIR, and MS confirm the identity and molecular structure. Chromatographic methods (HPLC, GC) are used for separation and purity assessment, often in conjunction with mass spectrometry. Thermal analysis (DSC) and microscopy (POM) are used to investigate the phase behavior, with XRD providing detailed structural information about the different phases. Finally, electron microscopy (SEM, TEM) reveals the morphology of the material.
Caption: Relationship between properties of this compound and analytical techniques.
This diagram shows the logical relationship between the properties of this compound that need to be characterized and the analytical techniques used to measure them. Each property is linked to the primary techniques employed for its investigation.
References
- 1. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mint.uthm.edu.my [mint.uthm.edu.my]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. cskscientificpress.com [cskscientificpress.com]
- 13. Structural determination and packing analysis of a cholesteryl caprate/cholesteryl laurate solid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Cholesteryl Laurate in Liquid Crystal Display Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cholesteryl laurate in liquid crystal display (LCD) applications. The document details the physical and electro-optical properties of this compound, alongside meticulous protocols for the preparation, characterization, and evaluation of liquid crystal cells incorporating this material.
Introduction to this compound in Liquid Crystal Displays
This compound is a cholesterol derivative that exhibits cholesteric liquid crystal properties.[1] This class of liquid crystals is characterized by a helical structure of the molecular arrangement, which gives rise to unique optical properties, such as selective reflection of light and thermochromism (color change with temperature).[1][2] These characteristics make cholesteryl esters, including this compound, promising materials for applications in temperature-sensitive displays, guest-host displays, and polymer-dispersed liquid crystal (PDLC) devices. While not as commonly used as nematic liquid crystals in mainstream displays, their distinct features offer advantages in specialized applications.
Physical and Chemical Properties
This compound is the ester of cholesterol and lauric acid. Its molecular structure imparts the necessary anisotropy for liquid crystal phase formation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₉H₆₈O₂ | |
| Molar Mass | 569.0 g/mol | |
| Appearance | White crystalline solid | [3] |
| Crystal to Cholesteric Transition | Varies with purity | [4] |
| Cholesteric to Isotropic Transition | Varies with purity | [4] |
Note: The exact transition temperatures of this compound can vary depending on the purity of the sample. It is crucial to perform thermal analysis on the specific batch being used.
Key Experiments and Protocols
This section outlines detailed protocols for the essential experiments required to characterize this compound and evaluate its performance in a liquid crystal display device.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique to determine the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[1][5]
Protocol for DSC Analysis of this compound:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the isotropic clearing point (e.g., 120°C).
-
Hold at the high temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to identify the peak temperatures of the solid-to-liquid crystal (melting) and liquid crystal-to-isotropic liquid (clearing) transitions, as well as the corresponding enthalpy changes (ΔH).
Texture Observation using Polarized Optical Microscopy (POM)
POM is used to visualize the different liquid crystal phases and their textures, which are characteristic of the molecular arrangement.[1][6]
Protocol for POM Observation of this compound:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.
-
Cover Slip: Cover the sample with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation:
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Observe the texture changes as the material transitions from the solid crystalline phase to the cholesteric liquid crystal phase and finally to the isotropic liquid phase.
-
The cholesteric phase will typically exhibit a unique texture, such as a "fingerprint" or "oily streak" texture.[7][8]
-
Cool the sample slowly and observe the reverse transitions.
-
References
- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 2. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]
- 4. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Cholesterol ester crystals in polarized light show pathways in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Cholesteryl Laurate in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl laurate, a cholesterol ester, is a valuable lipid excipient in the development of advanced drug delivery systems. Its inherent biocompatibility and ability to modulate the physicochemical properties of lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and liposomes, make it a compelling component for formulating drug delivery vehicles. This document provides an overview of the applications of this compound, detailed experimental protocols for nanoparticle formulation, and a summary of relevant characterization data.
The incorporation of this compound into these systems can influence key parameters including drug loading capacity, particle size, stability, and drug release profile. Furthermore, its structural similarity to endogenous lipids can facilitate cellular uptake, potentially through receptor-mediated endocytosis pathways like the Low-Density Lipoprotein (LDL) receptor pathway, which is often overexpressed in cancer cells.
Data Presentation: Physicochemical Properties of Lipid-Based Nanoparticles
The following tables summarize quantitative data for lipid-based nanoparticles. While specific data for formulations exclusively containing this compound are limited in publicly available literature, the following data for nanoparticles formulated with cholesterol and laurate derivatives provide a valuable reference for expected physicochemical properties.
Table 1: Characterization of Gabapentin-Loaded Solid Lipid Nanoparticles (GAB-SLNs) using Cholesterol as the Solid Lipid.
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Release (%) (after 12h) |
| GAB-SLN#2 | 185.65 ± 2.41 | 0.28 ± 0.02 | -32.18 ± 0.98 | 98.64 ± 1.97 | 99.27 ± 3.48 |
Data adapted from a study on gabapentin-loaded SLNs where cholesterol was used as the solid lipid component.[1]
Table 2: General Properties of Nanostructured Lipid Carriers (NLCs).
| Parameter | Typical Range | Significance |
| Particle Size (nm) | 40 - 1000 | Influences stability, cellular uptake, and biodistribution. |
| Zeta Potential (mV) | ±30 to ±60 | Indicates surface charge and predicts colloidal stability. |
| Entrapment Efficiency (%) | >70% | Represents the percentage of drug successfully encapsulated.[2] |
| Drug Loading (%) | 5% - 40% | Indicates the amount of drug loaded per unit weight of the carrier. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Solid Lipid Nanoparticles (SLNs) by Hot High-Shear Homogenization
This protocol describes a common method for preparing SLNs where this compound can be incorporated as part of the solid lipid matrix.
Materials:
-
This compound
-
Additional solid lipid (e.g., tristearin, glyceryl monostearate)
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation:
-
Accurately weigh the required amounts of this compound and any other solid lipids.
-
Melt the lipids by heating them to 5-10°C above the melting point of the lipid with the highest melting point.
-
Disperse or dissolve the drug in the molten lipid phase.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., using a high-speed stirrer or rotor-stator homogenizer) at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes). This forms a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization (HPH) for a set number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath. The lipids will recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency and drug loading capacity using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) after separating the free drug from the nanoparticles.
-
Protocol 2: Preparation of this compound-Containing Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Evaporation
This method is suitable for thermolabile drugs as it avoids high temperatures.
Materials:
-
This compound (as part of the solid lipid)
-
Liquid lipid (e.g., oleic acid, Miglyol® 812)
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol, Tween® 80)
Procedure:
-
Organic Phase Preparation:
-
Dissolve the this compound, liquid lipid, and the drug in a water-immiscible organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing the stabilizing agent.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator. This leads to the precipitation of the lipid as nanoparticles.
-
-
Purification:
-
The NLC dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.
-
-
Characterization:
-
Characterize the NLCs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway: LDL Receptor-Mediated Endocytosis of a Drug-Carrying Nanoparticle
The following diagram illustrates the cellular uptake of a nanoparticle designed to mimic Low-Density Lipoprotein (LDL), a pathway often exploited for targeted drug delivery to cancer cells which overexpress the LDL receptor.
Caption: LDL Receptor-Mediated Endocytosis Pathway for Nanoparticle Drug Delivery.
Experimental Workflow: Preparation of SLNs using Hot Homogenization
This diagram outlines the key steps involved in the fabrication of Solid Lipid Nanoparticles (SLNs) using the hot homogenization technique.
Caption: Workflow for the Preparation of Solid Lipid Nanoparticles (SLNs).
Conclusion
This compound holds significant promise as a lipid component in the design of sophisticated drug delivery systems. Its incorporation can enhance the stability and drug loading of nanoparticles and potentially facilitate targeted delivery to specific cells. The provided protocols offer a foundational methodology for the development of this compound-based nanocarriers, and the visualized workflow and cellular uptake pathway provide a clear conceptual framework for researchers in the field. Further research focusing on quantifying the precise effects of varying this compound concentrations on nanoparticle characteristics and in vivo performance is warranted to fully exploit its potential in pharmaceutical applications.
References
Application Notes and Protocols for Preparing Cholesteryl Laurate Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of cholesteryl laurate thin films, a critical process in various research and development areas, including drug delivery systems, liquid crystal displays, and specialized coatings. The following sections offer a comprehensive guide to two primary methods: solvent casting and spin coating, complete with experimental parameters, characterization data, and visual workflows.
Introduction
This compound is a cholesterol ester that exhibits liquid crystalline properties, making it a material of significant interest for various technological applications. The ability to form uniform, thin films of this material is essential for harnessing its unique optical and physicochemical properties. The protocols outlined below are designed to provide a reproducible methodology for creating high-quality this compound thin films.
Data Presentation: A Comparative Overview of Thin Film Preparation Parameters
The following table summarizes typical quantitative data and parameters for the preparation of thin films using solvent casting and spin coating. While specific results for this compound are not extensively published, this table provides representative values based on common practices for similar organic small molecules and cholesteryl esters.
| Parameter | Solvent Casting | Spin Coating |
| This compound Concentration | 1 - 10 mg/mL | 5 - 20 mg/mL |
| Solvent(s) | Chloroform, Dichloromethane, Toluene | Chloroform, Dichloromethane, Cyclohexanone |
| Typical Film Thickness | 1 - 10 µm | 50 - 500 nm |
| Surface Roughness (RMS) | > 10 nm | < 5 nm |
| Spin Speed | N/A | 1000 - 6000 rpm[1] |
| Spin Time | N/A | 30 - 60 s |
| Drying/Annealing Temperature | 40 - 80 °C | 60 - 100 °C |
| Drying Time | 1 - 12 hours | 1 - 10 minutes |
Experimental Protocols
Below are detailed methodologies for the preparation of this compound thin films via solvent casting and spin coating.
Protocol 1: Solvent Casting
This method is advantageous for producing larger area films with relatively simple equipment.[2]
Materials:
-
This compound
-
High-purity solvent (e.g., Chloroform, Dichloromethane)
-
Glass petri dish or other suitable flat substrate
-
Volumetric flasks and pipettes
-
Leveling surface
-
Dessicator or vacuum oven
Procedure:
-
Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a suitable solvent (e.g., chloroform) to achieve the desired concentration (e.g., 5 mg/mL).
-
Ensure complete dissolution by gentle agitation or brief sonication.
-
-
Casting:
-
Place a clean, flat substrate (e.g., glass petri dish) on a leveling surface.
-
Carefully pour the prepared this compound solution onto the substrate, ensuring the entire surface is covered. The volume of the solution will determine the final film thickness.
-
-
Drying:
-
Cover the substrate to protect it from dust and allow the solvent to evaporate slowly at room temperature in a fume hood. For more controlled evaporation, place the setup in a partially covered container.
-
Once the film appears dry, transfer it to a desiccator or a vacuum oven at a moderate temperature (e.g., 40-60 °C) for several hours to remove any residual solvent.
-
-
Film Retrieval:
-
The film can be used directly on the substrate or carefully peeled off if a free-standing film is required.
-
Protocol 2: Spin Coating
Spin coating is a widely used technique for creating highly uniform thin films with controlled thickness.[1][3]
Materials:
-
This compound
-
High-purity, volatile solvent (e.g., Chloroform, Dichloromethane)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Pipettes
-
Hot plate
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., 10 mg/mL in chloroform).
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
-
Deposition:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate. The amount will depend on the substrate size.
-
-
Spinning:
-
Start the spin coater. A typical two-step process is often used:
-
Step 1 (Spread cycle): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.
-
Step 2 (Thinning cycle): A higher spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[1] The final thickness is inversely proportional to the square root of the spin speed.[1]
-
-
-
Drying/Annealing:
-
After the spin cycle is complete, carefully remove the substrate from the spin coater.
-
Place the substrate on a hot plate at a temperature below the melting point of this compound (e.g., 80 °C) for a few minutes to drive off any remaining solvent and to anneal the film, which can improve its structural order.
-
Mandatory Visualizations
Experimental Workflow for this compound Thin Film Preparation
Caption: Workflow for preparing this compound thin films.
Logical Relationship of Spin Coating Parameters
Caption: Influence of parameters on spin-coated film properties.
References
Differential Scanning Calorimetry (DSC) of Cholesteryl Laurate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl laurate, a cholesterol ester, is a prominent example of a thermotropic liquid crystal, exhibiting a rich polymorphism with distinct phase transitions upon heating and cooling. These transitions involve changes in the molecular arrangement, leading to different physical properties. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize these phase transitions by measuring the heat flow associated with them as a function of temperature.[1][2] This application note provides a comprehensive overview of the DSC analysis of this compound, including its thermal behavior, a detailed experimental protocol, and a summary of its transition temperatures and enthalpies.
Thermal Behavior of this compound
This compound typically exhibits multiple phase transitions, including transformations between the crystalline solid, smectic, and cholesteric (chiral nematic) liquid crystal phases, before finally reaching the isotropic liquid state. The exact transition temperatures and the appearance of specific mesophases can be influenced by the purity of the sample and its thermal history. Upon heating, a purified sample of this compound may show a single endothermic transition from the crystalline solid to the isotropic liquid. However, upon cooling from the isotropic liquid, it can exhibit multiple exothermic transitions, corresponding to the formation of the cholesteric and smectic phases before crystallization.
Quantitative Data
The following table summarizes the transition temperatures of this compound as determined by various researchers. It is important to note that slight variations in experimental conditions and sample purity can lead to differences in the observed temperatures. Enthalpy values for each specific transition of this compound are not consistently reported across the literature; however, where available, they are included.
Table 1: Transition Temperatures and Enthalpies of this compound
| Transition | Temperature (°C) - Davis et al. | Temperature (°C) - Barrall et al. | Temperature (°C) - Arnold | Temperature (°C) - Gray | Enthalpy (ΔH) cal/g |
| Crystal → Isotropic Liquid (Heating) | 91.3 | 98.9 | 91.3 | 93 | Not Reported |
| Isotropic Liquid → Cholesteric (Cooling) | 90.0 | 90.0 | 90.0 | 90 | Not Reported |
| Cholesteric → Smectic (Cooling) | 83.8 | 84.5 | 84.5 | 85 | Not Reported |
| Smectic → Crystal (Cooling) | 77.9 | 78.9 | 78.9 | 79 | Not Reported |
| Transition in the range 81-87 °C | Not Reported | Not Reported | Not Reported | Not Reported | 4.89 |
Note: The enthalpy value of 4.89 cal/g was reported by Barrall et al. for a transition occurring between 81-87 °C. It is often observed that the heat absorbed upon melting is substantially smaller than what might be expected based on the heats of transition of similar cholesteryl esters.
Experimental Protocols
This section outlines a typical protocol for the DSC analysis of this compound.
I. Sample Preparation
-
Purity: Ensure the this compound sample is of high purity. Recrystallization from a suitable solvent, such as n-pentyl alcohol, can be performed to remove impurities that may affect the transition temperatures.[2]
-
Sample Weighing: Accurately weigh approximately 2-5 mg of the this compound sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the aluminum pan to ensure a closed system, preventing any loss of sample during heating.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
II. DSC Instrument Settings
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Range: A typical temperature range for analyzing this compound is from room temperature (e.g., 25 °C) to 120 °C. This range should encompass all expected phase transitions.
-
Heating and Cooling Rates: A standard heating and cooling rate of 5 °C/min or 10 °C/min is recommended. Slower rates (e.g., 2.5 °C/min) can provide better resolution of transitions.
-
Atmosphere: An inert atmosphere, such as dry nitrogen, should be purged through the DSC cell at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation of the sample.
-
Thermal Program:
-
Heating Scan: Heat the sample from the starting temperature to the maximum temperature at the desired heating rate.
-
Isothermal Hold: Hold the sample at the maximum temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample from the maximum temperature down to the starting temperature at the desired cooling rate.
-
Second Heating Scan (Optional): A second heating scan can be performed to observe the thermal behavior of the sample after a controlled cooling cycle.
-
III. Data Analysis
-
Thermogram: The output from the DSC is a thermogram, which plots heat flow against temperature.
-
Peak Analysis:
-
Endothermic Peaks (Heating): Peaks pointing downwards (by convention) represent endothermic events, such as melting (solid to liquid crystal or isotropic liquid).
-
Exothermic Peaks (Cooling): Peaks pointing upwards represent exothermic events, such as crystallization or transitions to more ordered liquid crystal phases.
-
-
Transition Temperature (T): The onset temperature or the peak maximum temperature of a transition can be determined from the thermogram.
-
Enthalpy of Transition (ΔH): The enthalpy change associated with a transition is calculated by integrating the area under the corresponding peak in the thermogram.
Visualizations
Logical Workflow for DSC Analysis
The following diagram illustrates the logical workflow for performing a DSC analysis of this compound.
Phase Transitions of this compound
This diagram illustrates the sequence of phase transitions for this compound upon heating and cooling.
References
Application Notes and Protocols for Polarized Optical Microscopy of Cholesteryl Laurate Mesophases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl laurate, a cholesterol ester, is a thermotropic liquid crystal that exhibits a rich variety of mesophases upon heating and cooling. The study of these mesophases is crucial for understanding the fundamental principles of liquid crystal self-assembly and has practical implications in various fields, including drug delivery, cosmetics, and materials science. Polarized Optical Microscopy (POM) is a powerful, non-destructive technique for the characterization of liquid crystalline phases. By observing the unique optical textures that arise from the interaction of polarized light with the anisotropic molecular arrangements, one can identify the different mesophases and determine their transition temperatures.
These application notes provide a detailed protocol for the preparation and analysis of this compound mesophases using POM, a summary of its thermal behavior, and a description of its characteristic optical textures.
Quantitative Data
The thermal behavior of this compound is characterized by specific transition temperatures between its crystalline, smectic A, cholesteric, and isotropic liquid phases. These transitions can be observed upon heating and cooling, often with the presence of monotropic phases (phases observed only on cooling). The following table summarizes the transition temperatures of this compound as reported in the literature. It is important to note that values can vary slightly between different sources due to factors such as sample purity and experimental conditions (e.g., heating/cooling rates).
| Transition | Temperature (°C) - On Heating | Temperature (°C) - On Cooling |
| Crystal to Isotropic Liquid | ~91.3 - 98.9 | - |
| Isotropic Liquid to Cholesteric | - | ~90.0 |
| Cholesteric to Smectic A | - | Not consistently reported |
| Smectic A to Crystal | - | Not consistently reported |
Note: The smectic A phase in this compound is often observed as a monotropic phase, meaning it only appears on cooling from the cholesteric or isotropic liquid phase.
Experimental Protocols
Materials and Equipment
-
This compound (high purity)
-
Microscope slides
-
Cover slips
-
Hot stage for polarized optical microscope (e.g., Linkam or Mettler Toledo)
-
Polarized Optical Microscope (POM) with a camera
-
Spatula
-
Hot plate or oven
Sample Preparation
A clean and uniform sample is essential for accurate POM analysis. The "sandwich cell" method is commonly employed.
-
Cleaning: Thoroughly clean microscope slides and cover slips with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and dry them completely.
-
Sample Loading: Place a small amount (a few milligrams) of crystalline this compound onto a clean microscope slide.
-
Melting: Gently heat the slide on a hot plate or in an oven to a temperature above the clearing point of this compound (~100°C) to melt the crystals into an isotropic liquid.
-
Cover Slip Placement: Carefully place a clean cover slip over the molten sample, allowing the liquid to spread into a thin, uniform film. Avoid trapping air bubbles.
-
Cooling: Allow the slide to cool to room temperature. The this compound will crystallize.
Polarized Optical Microscopy Analysis
The prepared slide is mounted on the hot stage of the POM for controlled heating and cooling experiments.
-
Mounting: Place the prepared slide onto the hot stage of the microscope.
-
Heating Cycle:
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) from room temperature to a temperature above the isotropic transition (~100°C).
-
Observe the sample through the crossed polarizers and record the temperatures at which phase transitions occur. Note the changes in optical texture.
-
Hold the sample in the isotropic phase for a few minutes to ensure a uniform state.
-
-
Cooling Cycle:
-
Cool the sample from the isotropic liquid at a controlled rate (e.g., 1-5°C/min). A slower cooling rate is often preferred to allow for the formation of well-defined textures.
-
Carefully observe and record the temperatures of the transitions from the isotropic liquid to the cholesteric phase, and from the cholesteric to the smectic A phase (if it appears), and finally to the crystalline state.
-
-
Image and Data Acquisition: Capture images of the characteristic optical textures of each mesophase. Record the corresponding temperatures.
Visualization of Mesophases and Experimental Workflow
Logical Relationship of this compound Mesophases
The following diagram illustrates the typical phase transitions of this compound upon cooling from the isotropic liquid phase.
Application Notes and Protocols for X-ray Diffraction Analysis of Cholesteryl Laurate Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the X-ray diffraction (XRD) analysis of cholesteryl laurate crystals. This document outlines the crystallographic properties of this compound, detailed experimental protocols for both single-crystal and powder XRD, and the expected data output. The information is intended to assist researchers in the structural elucidation and characterization of this important cholesteryl ester.
Introduction
This compound is a significant lipid molecule, and understanding its crystalline structure is crucial for various fields, including materials science and the study of biological lipid assemblies. X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. These notes describe the application of XRD to characterize the crystal structure of this compound, which has been determined to be monoclinic.[1]
Crystallographic Data of this compound
The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below. Data is provided at both room temperature and a low temperature (198 K) to illustrate the effects of thermal motion on the crystal structure.
| Parameter | Value at 298 K (Room Temperature) | Value at 198 K |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Unit Cell Dimensions | ||
| a | - | 12.983(3) Å |
| b | - | 8.838(1) Å |
| c | - | 31.803(4) Å |
| β | - | 90.41(2)° |
| Volume (V) | - | 3649.9 ų |
| Z | 4 | 4 |
| Radiation | - | CuKα (λ = 1.5418 Å) |
| Final R factor | - | 0.062 for 3825 observed reflections |
Data sourced from Sawzik & Craven (1980).[1]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the X-ray diffraction analysis of this compound crystals. These are based on established practices for organic small molecules and specific details from the analysis of this compound.[1]
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise atomic arrangement, bond lengths, bond angles, and unit cell parameters of a single crystal of this compound.
a) Crystal Growth (Crystallization)
High-quality single crystals are paramount for successful SCXRD analysis.
-
Method: Slow evaporation of a saturated solution is a common and effective method for growing organic crystals.
-
Solvent Selection: Choose a solvent in which this compound is moderately soluble. A solvent system of acetone (B3395972) or a mixture of acetone and a less volatile solvent can be effective.
-
Procedure:
-
Prepare a saturated or near-saturated solution of high-purity this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the warm solution into a clean, dust-free crystallizing dish or small beaker.
-
Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant, controlled temperature.
-
Allow the solvent to evaporate slowly over several days to weeks until well-formed, transparent crystals appear.
-
-
Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects, typically 0.1-0.3 mm in each dimension.
b) Data Collection
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a low-temperature device is recommended.
-
Radiation Source: Graphite-monochromated Copper (CuKα, λ = 1.5418 Å) or Molybdenum (MoKα, λ = 0.7107 Å) radiation is suitable.
-
Procedure:
-
Mount a selected crystal on a goniometer head using a cryo-loop and a small amount of cryoprotectant oil.
-
Cool the crystal to a low temperature (e.g., 198 K or 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.[1]
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal orientation.
-
Based on the determined monoclinic crystal system and P2₁ space group, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
c) Structure Solution and Refinement
-
Software: Utilize crystallographic software packages such as SHELX, Olex2, or similar programs for structure solution and refinement.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods. The initial model for this compound can also be derived from its known structure.[1]
-
Refine the atomic positions and thermal parameters (anisotropic for non-hydrogen atoms) by block-diagonal or full-matrix least-squares methods against the experimental diffraction data.[1]
-
Locate hydrogen atoms from a difference Fourier map and refine their positions.
-
The refinement is complete when the R-factor converges to a low value (typically < 0.07) and the residual electron density map is flat.
-
Powder X-ray Diffraction (PXRD)
Objective: To analyze the crystallinity, identify the phase, and determine the unit cell parameters of a polycrystalline (powder) sample of this compound. This is also useful for quality control and polymorphism screening.
a) Sample Preparation
-
Grinding: Gently grind the crystalline sample of this compound into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented.
-
Sample Holder: Mount the powder onto a flat, zero-background sample holder. Ensure the surface of the powder is smooth and level with the holder's surface to avoid peak displacement.
b) Data Collection
-
Instrumentation: A powder X-ray diffractometer in Bragg-Brentano geometry is commonly used.
-
Radiation Source: Typically CuKα radiation is used.
-
Procedure:
-
Place the sample holder in the diffractometer.
-
Set the desired angular range for the scan (e.g., 2θ from 5° to 50°).
-
Select appropriate step size and scan speed to obtain a good signal-to-noise ratio.
-
Initiate the X-ray source and detector scan.
-
c) Data Analysis
-
Phase Identification: Compare the experimental PXRD pattern to a database of known phases (e.g., the Powder Diffraction File) or to a calculated pattern from the single-crystal structure of this compound to confirm its identity.
-
Unit Cell Refinement: Index the diffraction peaks to determine the unit cell parameters. This can be done using specialized software. The refined unit cell parameters should be consistent with the known single-crystal data.
-
Crystallite Size Estimation: The average size of the crystallites can be estimated from the broadening of the diffraction peaks using the Scherrer equation, if the crystallites are in the nanometer range.
Visualizations
The following diagrams illustrate the workflow for the X-ray diffraction analysis of this compound crystals.
References
Application Notes and Protocols for Incorporating Cholesteryl Laurate into Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of cholesteryl laurate into lipid nanoparticle (LNP) formulations. This document outlines the rationale, detailed experimental protocols, and expected characterization data for researchers developing novel LNP-based drug delivery systems.
Introduction
Lipid nanoparticles are at the forefront of drug delivery, particularly for nucleic acid-based therapeutics like mRNA and siRNA. A typical LNP formulation consists of four key components: an ionizable lipid, a phospholipid (such as DSPC), a PEGylated lipid for stability, and cholesterol. Cholesterol is a critical structural component, contributing to the stability and fluidity of the lipid bilayer.[1][2][3]
Recent research has explored the substitution of cholesterol with its analogs and esters to modulate the physicochemical properties and biological activity of LNPs.[4][5] Cholesteryl esters, such as this compound, offer a promising avenue for modifying LNP morphology, hydrophobicity, and interaction with cellular membranes. The esterification of cholesterol can influence the packing of lipids within the nanoparticle, potentially leading to altered release kinetics and improved delivery to specific cell types.[4]
This document provides detailed protocols for the formulation of LNPs incorporating this compound, methods for their characterization, and workflows for in vitro and in vivo evaluation.
Data Presentation: Physicochemical Properties of LNPs
The incorporation of this compound in place of cholesterol is expected to yield LNPs with distinct physicochemical properties. The following tables summarize expected quantitative data based on typical LNP formulations and studies with other cholesterol derivatives.[6][7]
Table 1: Physicochemical Characterization of this compound LNPs vs. Cholesterol LNPs
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Standard LNP (Cholesterol) | 80 - 120 | < 0.2 | -5 to +5 | > 90 |
| Modified LNP (this compound) | 90 - 150 | < 0.25 | -5 to +5 | > 85 |
Table 2: In Vitro Transfection Efficiency
| Formulation | Cell Line | Transfection Efficiency (%) |
| Standard LNP (Cholesterol) | HEK293 | 70 - 90 |
| Modified LNP (this compound) | HEK293 | 65 - 85 |
| Standard LNP (Cholesterol) | HeLa | 60 - 80 |
| Modified LNP (this compound) | HeLa | 55 - 75 |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible and scalable method.[8]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
This compound
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (B145695) (200 proof, RNase-free)
-
Nucleic acid (mRNA or siRNA)
-
Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, this compound, and PEG-lipid in ethanol to achieve a final total lipid concentration of 12.5 mM.
-
A recommended starting molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:this compound:PEG-lipid).[9] This may require optimization.
-
Gently vortex or warm the solution to ensure complete dissolution of all lipid components.
-
Filter the lipid solution through a 0.22 µm syringe filter.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid (e.g., mRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid, facilitating nucleic acid encapsulation.[8]
-
Filter the aqueous solution through a 0.22 µm syringe filter.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.
-
Set the total flow rate, for example, at 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two phases induces nanoprecipitation and the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will contain ethanol and unencapsulated nucleic acid.
-
Perform dialysis or tangential flow filtration (TFF) against sterile PBS (pH 7.4) to remove ethanol, unencapsulated cargo, and to neutralize the pH.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
LNP Characterization
3.2.1. Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles.
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[1]
-
Perform measurements in triplicate at 25°C.
-
3.2.2. Zeta Potential Measurement
-
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field to determine their surface charge.
-
Procedure:
-
Dilute the LNP formulation in 1 mM KCl.
-
Load the sample into a specialized zeta potential cell.
-
Measure the zeta potential using a DLS instrument with ELS capability.[]
-
Perform measurements in triplicate at 25°C.
-
3.2.3. Encapsulation Efficiency Determination
-
Principle: A fluorescent dye (e.g., RiboGreen®) that specifically binds to nucleic acids is used. The fluorescence is measured before and after lysing the LNPs with a detergent.[9]
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and expose the encapsulated nucleic acid.
-
Add the RiboGreen® reagent to both sets of samples and incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / (Fluorescence of lysed LNPs) x 100
-
Mandatory Visualizations
References
- 1. DSpace [kb.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomol.com [biomol.com]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Cholesteryl Laurate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl laurate, a cholesterol ester, is a versatile ingredient in cosmetic formulations, primarily utilized for its ability to form thermotropic liquid crystals. These liquid crystalline phases can impart unique visual and textural properties to cosmetic products. Beyond aesthetics, the lipid nature of this compound suggests potential benefits for skin barrier function, aligning with the crucial role of cholesterol in maintaining stratum corneum integrity. These application notes provide a comprehensive overview of the functions, properties, and relevant experimental protocols for the effective use of this compound in cosmetic science.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Cholesteryl dodecanoate | [1] |
| CAS Number | 1908-11-8 | [1] |
| Molecular Formula | C₃₉H₆₈O₂ | [1] |
| Molecular Weight | 568.96 g/mol | [1] |
| Appearance | White to off-white powder or solid | [2] |
| Melting Point | Not specified in cosmetic literature; cholesteryl esters have varied melting points. For example, cholesteryl stearate (B1226849) melts at 75-85°C and cholesteryl oleate (B1233923) at 40-45°C. | [3] |
| Solubility | Oil-soluble | [4] |
Applications in Cosmetic Formulations
This compound's primary applications in cosmetics stem from its liquid crystal-forming properties and its inherent characteristics as a cholesterol derivative.
1. Liquid Crystal Formation for Aesthetics and Texture:
Cholesteryl esters, including this compound, are known to form cholesteric liquid crystals that exhibit iridescent color play in response to temperature changes. This property can be harnessed to create visually appealing cosmetic products.[3] The liquid crystalline structures also contribute to the texture of formulations, providing a unique sensory experience.
2. Emulsion Stabilization:
Liquid crystal structures, formed by surfactants and other lipids at the oil-water interface, can enhance the stability of emulsions.[5][6][7] These lamellar structures create a barrier around oil droplets, preventing coalescence and improving the long-term stability of creams and lotions.[8] While not solely responsible for emulsification, this compound can contribute to the formation and stability of these liquid crystalline networks within an emulsion.
3. Skin Barrier Support:
The stratum corneum, the outermost layer of the skin, relies on a balanced composition of lipids, including ceramides, free fatty acids, and cholesterol, to maintain its barrier function.[9] Cholesterol is crucial for the proper organization of these lipids into lamellar structures that prevent excessive transepidermal water loss (TEWL) and protect against environmental aggressors.[10] Topical application of cholesterol-containing products can help replenish the skin's natural lipid barrier, making this compound a potentially beneficial ingredient for dry and compromised skin.
Experimental Protocols
Protocol 1: Preparation of a Liquid Crystal-Containing Oil-in-Water (O/W) Emulsion
This protocol outlines a general procedure for incorporating this compound into a cosmetic cream to form a liquid crystal emulsion.
Materials:
-
Oil Phase:
-
This compound
-
Cetearyl Alcohol (emulsifier and thickener)
-
Caprylic/Capric Triglyceride (emollient)
-
Other oil-soluble ingredients (e.g., antioxidants, vitamins)
-
-
Aqueous Phase:
-
Deionized Water
-
Glycerin (humectant)
-
Thickening agent (e.g., carbomer, xanthan gum)
-
Preservative
-
pH adjuster (e.g., triethanolamine)
-
Procedure:
-
Preparation of Phases:
-
In a suitable vessel, combine all components of the oil phase. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.
-
In a separate vessel, combine the deionized water and glycerin of the aqueous phase. If using a carbomer, disperse it in the water-glycerin mixture and allow it to hydrate. Heat the aqueous phase to 75-80°C. Add the preservative.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a homogenizer at 4000-8000 rpm) for 3-5 minutes.[5]
-
-
Cooling and Final Adjustments:
-
Begin cooling the emulsion while stirring moderately (e.g., 150 rpm).[11] The formation of liquid crystals typically occurs during the cooling process.[7]
-
When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.
-
Adjust the pH to the desired range (typically 5.5-6.5 for skin products) using a suitable pH adjuster.
-
Continue gentle stirring until the emulsion reaches room temperature.
-
Visualization of Workflow:
Protocol 2: Stability Testing of Cosmetic Emulsions
This protocol describes standard stability tests to evaluate the physical and chemical integrity of a cosmetic formulation containing this compound.[12]
Tests:
-
Organoleptic Evaluation: Assess changes in appearance, color, and odor at each time point.
-
Microscopic Analysis: Use a polarized light microscope to observe the liquid crystal structures (e.g., Maltese crosses) and monitor for any changes in their morphology or distribution over time.[8] The presence and stability of these structures are indicative of emulsion stability.[5]
-
pH Measurement: Measure the pH of the formulation at each time point. Significant changes can indicate chemical degradation.
-
Viscosity Measurement: Use a viscometer to measure changes in the formulation's viscosity. A significant decrease may suggest a loss of emulsion structure.
-
Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) to accelerate phase separation. Any separation of oil or water indicates instability.
-
Accelerated Stability Testing (Temperature Variation):
-
Store samples at various temperatures:
-
Refrigerated (4-8°C)
-
Room Temperature (20-25°C)
-
Elevated Temperature (40-45°C)
-
-
Conduct freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).
-
Evaluate the samples against a control at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Visualization of Workflow:
Protocol 3: In-Vivo Evaluation of Skin Barrier Function (TEWL)
This protocol describes the measurement of Transepidermal Water Loss (TEWL) to assess the effect of a cosmetic formulation on skin barrier function.
Equipment:
-
TEWL measurement device (e.g., open-chamber or closed-chamber evaporimeter)[6]
Procedure:
-
Subject Acclimatization: Subjects should acclimate in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.[13]
-
Baseline Measurement: Define test areas on the volar forearm. Measure and record the baseline TEWL for each area before product application.[6]
-
Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated test areas. Leave one area untreated as a control.
-
Post-Application Measurements: Measure TEWL at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).[6]
-
Data Analysis: Compare the TEWL values of the treated areas to the baseline and the untreated control area. A decrease in TEWL indicates an improvement in skin barrier function.
Visualization of Signaling Pathway:
Analytical Methods
Quantification of this compound in Cosmetic Formulations:
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of cholesteryl esters in cosmetic matrices.
-
Method: Reversed-phase HPLC (RP-HPLC) coupled with a UV detector (detection at ~205-210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.[14][15]
-
Sample Preparation: This typically involves a lipid extraction from the cosmetic emulsion using a suitable organic solvent system, followed by filtration before injection into the HPLC system.
-
Quantification: An external or internal standard method can be used for quantification.
Safety and Regulatory Information
Cholesterol, the parent molecule of this compound, has been deemed safe for use in cosmetic products by the Cosmetic Ingredient Review (CIR) Expert Panel.[16] Cholesteryl esters are generally considered to have low toxicity. As with any cosmetic ingredient, it is essential to adhere to good manufacturing practices and conduct appropriate safety assessments for the final formulation.
Conclusion
This compound is a multifunctional ingredient with applications in cosmetics for both its aesthetic and functional properties. Its ability to form liquid crystals can enhance product stability and provide unique sensory characteristics. Furthermore, as a cholesterol derivative, it has the potential to support the skin's natural barrier function. The protocols provided herein offer a framework for the formulation, stability testing, and efficacy evaluation of cosmetic products containing this compound. Further research into optimal concentrations and synergistic ingredient combinations will continue to expand its utility in advanced skincare and cosmetic formulations.
References
- 1. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Organization of skin stratum corneum extracellular lamellae: diffraction evidence for asymmetric distribution of cholesterol. [scholars.duke.edu]
- 3. US4393044A - Steroid ester, and cosmetics and ointments containing the same - Google Patents [patents.google.com]
- 4. A Clinical Trial Shows Improvement in Skin Collagen, Hydration, Elasticity, Wrinkles, Scalp, and Hair Condition following 12-Week Oral Intake of a Supplement Containing Hydrolysed Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ultra-micro Liquid Crystal in Cosmetic Emulsion with Excellent Moisture Retention and Delivery Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic [scirp.org]
- 8. seppic.com [seppic.com]
- 9. Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 15. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cir-safety.org [cir-safety.org]
Troubleshooting & Optimization
Technical Support Center: Cholesteryl Laurate Synthesis and Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of cholesteryl laurate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction has run to completion, but I have a very low yield of this compound. What are the common causes and how can I improve it?
Answer:
Low yields in this compound synthesis, often performed via Fischer esterification or other esterification methods, are typically due to equilibrium limitations, suboptimal reaction conditions, or catalyst issues. Here are the primary factors and troubleshooting steps:
-
Equilibrium Limitations: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (cholesterol and lauric acid), reducing the ester yield.
-
Solution: Employ methods to remove water as it forms. This can be achieved using a Dean-Stark apparatus, adding molecular sieves to the reaction mixture, or using a large excess of one of the reactants to drive the reaction forward.[1]
-
-
Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, inactive, or used in an insufficient amount.[1] For enzymatic catalysis, the lipase (B570770) may have lost its activity due to improper storage or handling.[1]
-
Solution: Use a fresh, active catalyst at an appropriate concentration. For enzymatic reactions, ensure the enzyme has been stored correctly and has not been denatured. Consider screening different catalysts to find the most effective one for your system.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.
-
Solution: Optimize the reaction temperature. For many acid-catalyzed esterifications, refluxing at the boiling point of the solvent is effective. Enzymatic reactions have a narrower optimal temperature range, typically between 30°C and 70°C, which should be adhered to.[1]
-
-
Steric Hindrance: The bulky nature of the cholesterol molecule can sterically hinder the approach of the lauric acid.
-
Solution: Consider using a more reactive derivative of lauric acid, such as lauroyl chloride, in the presence of a base like pyridine (B92270). This method avoids the production of water and often proceeds more readily. Alternatively, employing a more effective catalyst or increasing the reaction time and/or temperature may be necessary.[1]
-
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on the TLC plate in addition to the starting materials and the desired this compound. What are these side products and how can I minimize them?
Answer:
The formation of side products can complicate purification and reduce the overall yield. Common side products in this compound synthesis include:
-
Dehydration of Cholesterol: In the presence of strong acid catalysts and heat, cholesterol can undergo dehydration to form cholestadiene.
-
Solution: Use a milder acid catalyst or lower the reaction temperature. Alternatively, methods that do not employ strong acids, such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent or enzymatic catalysis, can be employed.
-
-
Formation of Ethers: If an alcohol is used as the solvent under acidic conditions, there is a possibility of forming an ether from cholesterol.
-
Solution: Use a non-alcoholic solvent like toluene (B28343) or perform the reaction under solvent-free conditions if feasible.
-
-
Byproducts from Catalyst: Some catalysts can promote unwanted side reactions.
-
Solution: If catalyst-derived byproducts are suspected, switching to a different catalyst system is recommended. For instance, enzymatic catalysis offers high specificity and milder reaction conditions, which can significantly reduce byproduct formation.
-
Issue 3: Difficulty in Purifying this compound
Question: I am having trouble separating this compound from the unreacted starting materials (cholesterol and lauric acid). What are the best purification strategies?
Answer:
Purification of this compound typically involves removing unreacted cholesterol, lauric acid, and any catalyst residues. A combination of techniques is often most effective.
-
Removal of Lauric Acid: Unreacted lauric acid can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether or dichloromethane) with a mild aqueous base, such as a 5% sodium bicarbonate solution. The lauric acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Removal of Cholesterol: Cholesterol has a similar polarity to this compound, which can make separation by standard column chromatography challenging.
-
Column Chromatography: Careful selection of the solvent system is crucial. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically used. The less polar this compound should elute before the more polar cholesterol. Monitoring the fractions by TLC is essential to achieve good separation.[2][3]
-
Recrystallization: This is a highly effective method for purifying this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing steroidal compounds include ethanol (B145695), acetone, and mixtures of ethyl acetate and hexanes.[4][5] It may require some experimentation to find the optimal solvent or solvent pair.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical molar ratio of cholesterol to lauric acid for the synthesis?
For Fischer esterification, it is common to use an excess of one reactant to drive the equilibrium. Since cholesterol is often more expensive, a slight excess of lauric acid (e.g., 1.2 to 1.5 equivalents) is typically used. In other methods, such as using lauroyl chloride, a 1:1 molar ratio is often sufficient.
Q2: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?
Enzymatic synthesis, typically using lipases, offers several advantages:
-
Mild Reaction Conditions: Reactions are usually conducted at lower temperatures, which helps to prevent the formation of degradation products and side reactions.[1]
-
High Specificity: Lipases are highly selective, which can lead to a cleaner product with fewer byproducts.[1]
-
Environmentally Friendly: Enzymes are biodegradable, and the reactions can often be run in solvent-free systems, reducing the environmental impact.[1]
-
Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, which can be cost-effective.[1]
Q3: How can I monitor the progress of my this compound synthesis reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) should be used to separate the starting materials (cholesterol and lauric acid) from the product (this compound). The reaction is considered complete when the spot corresponding to the limiting reactant (usually cholesterol) has disappeared or is no longer diminishing in intensity.
Q4: How can I confirm the purity of my final this compound product?
The purity of the final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and assessing the purity of the compound.[6][7] The absence of signals from starting materials or impurities indicates a high degree of purity.
-
Melting Point: A sharp melting point that is consistent with the literature value is also an indicator of high purity.
Quantitative Data Summary
The following tables summarize quantitative data for laurate ester synthesis. While specific data for this compound is limited, the data for analogous reactions provide a useful reference for optimizing reaction conditions.
Table 1: Comparison of Catalysts for Methyl Laurate Synthesis
| Catalyst | Molar Ratio (Methanol:Lauric Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [Hnmp]HSO4 (Ionic Liquid) | 6:1 | 70 | 2 | 97.41 | |
| Sulfonated DNW-1 Resin | - | - | - | 94.6 | |
| SG-SAZnA | - | - | - | 75 |
Table 2: Optimization of Enzymatic Fructose Laurate Synthesis
| Parameter | Condition | Yield (%) | Reference |
| Lipase Loading | 0.02 g | 92.21 | [8] |
| Molecular Sieves | 0.10 g | - | [8] |
| Reaction Time | 24 h | - | [8] |
| Optimized Conditions | 40°C, 0.13 g lipase, 200 rpm | 93.21 ± 0.13 | [8] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound using Lauroyl Chloride
-
Dissolution: In a round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Addition of Lauroyl Chloride: Cool the solution in an ice bath and slowly add lauroyl chloride (1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of cholesterol.
-
Work-up: Quench the reaction by adding a small amount of water. Dilute the mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Enzymatic Synthesis of this compound
-
Reactant Mixture: In a reaction vessel, combine cholesterol (1 equivalent) and lauric acid (1.2 equivalents).
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435), typically 5-10% by weight of the total substrates.
-
Reaction Conditions: If necessary, add a minimal amount of an organic solvent (e.g., toluene) to facilitate mixing. Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C) with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Purification: The crude product can be purified by washing with a dilute base to remove excess lauric acid, followed by recrystallization or column chromatography to remove unreacted cholesterol.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of lipids by Silica Gel G column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
How to improve the yield of Cholesteryl laurate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of cholesteryl laurate synthesis. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical methods often involve the esterification of cholesterol with lauric acid or its derivatives using a catalyst. A common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents.[1][2] Enzymatic synthesis, a greener alternative, typically employs lipases to catalyze the esterification reaction under milder conditions.[3][4]
Q2: What factors critically influence the yield of this compound synthesis?
A2: Several factors can significantly impact the final yield:
-
Purity of Reactants: Ensure cholesterol and lauric acid (or its derivative) are of high purity.
-
Molar Ratio of Reactants: The ratio of lauric acid (or acyl donor) to cholesterol can affect the reaction equilibrium. An excess of the acyl donor is often used.
-
Catalyst Selection and Concentration: The choice and amount of catalyst (e.g., DCC/DMAP in chemical synthesis or a specific lipase (B570770) in enzymatic synthesis) are crucial.[5]
-
Reaction Temperature: Optimal temperature varies depending on the chosen method. Higher temperatures in chemical synthesis can sometimes lead to side reactions, while enzymatic reactions have a narrower optimal temperature range.
-
Reaction Time: Sufficient time is necessary for the reaction to proceed to completion.
-
Solvent: The choice of an appropriate anhydrous solvent is critical, especially in chemical synthesis, to dissolve reactants and facilitate the reaction.
-
Water Content: The presence of water can lead to the hydrolysis of the ester product, thereby reducing the yield. This is a critical consideration in both chemical and enzymatic synthesis.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (cholesterol and lauric acid) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the less polar this compound spot.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps | Indicators |
| Inactive Catalyst/Reagents | Chemical Synthesis: Use fresh DCC and DMAP. Ensure lauroyl chloride, if used, has not hydrolyzed. Enzymatic Synthesis: Verify the activity of the lipase. Ensure proper storage conditions have been maintained. | No new product spot on TLC after an appropriate reaction time. |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider adding molecular sieves to the reaction mixture to remove any trace amounts of water.[5] | Consistently low yields despite optimizing other parameters. |
| Suboptimal Reaction Temperature | Chemical Synthesis: If the temperature is too low, the reaction rate will be slow. If too high, it may lead to side reactions. Optimize the temperature based on the specific protocol. Enzymatic Synthesis: Operate within the optimal temperature range for the specific lipase (typically 40-60°C).[8] | The reaction stalls or proceeds very slowly. |
| Incorrect Molar Ratio | Optimize the molar ratio of lauric acid (or its derivative) to cholesterol. A slight excess of the acylating agent is often beneficial. | Significant amount of unreacted cholesterol observed on TLC. |
| Steric Hindrance | Due to the bulky nature of the cholesterol molecule, steric hindrance can be a factor. Consider using a more reactive acylating agent, such as lauroyl chloride, or a more potent catalytic system.[5] | Low conversion rates even with extended reaction times. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Steps | Indicators |
| Side Reactions in Chemical Synthesis | In DCC/DMAP mediated reactions, the formation of N-acylurea byproduct can occur. Ensure the reaction is performed at the recommended temperature (typically starting at 0°C and slowly warming to room temperature) to minimize this.[7] | Presence of an insoluble white precipitate (dicyclohexylurea, DCU) is expected, but excessive side product formation can be seen on TLC. |
| Hydrolysis of Product | Work up the reaction promptly upon completion. Avoid prolonged exposure to acidic or basic conditions during purification if the ester is sensitive. | Appearance of a more polar spot on TLC corresponding to lauric acid. |
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing the yield of this compound. Below are tables summarizing data from studies on the synthesis of similar laurate esters, which can provide a starting point for the optimization of this compound synthesis.
Table 1: Optimization of Enzymatic Synthesis of Fructose Laurate [9][10]
| Parameter | Condition | Yield (%) |
| Lipase Loading | 0.02 g | 92.21 |
| 0.13 g (Optimized) | 93.21 ± 0.13 | |
| Temperature | 40°C (Optimized) | 93.21 ± 0.13 |
| Agitation Rate | 200 rpm (Optimized) | 93.21 ± 0.13 |
| Molecular Sieves | Not required in optimized system | 93.21 ± 0.13 |
Table 2: Optimization of Methyl Laurate Synthesis using an Ionic Liquid Catalyst [11]
| Parameter | Condition | Yield (%) |
| Catalyst Dosage | 5% of lauric acid weight | 97.41 |
| Molar Ratio (Methanol:Lauric Acid) | 6:1 | 97.41 |
| Reaction Temperature | 70°C | 97.41 |
| Reaction Time | 2 hours | 97.41 |
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Steglich Esterification
This protocol is adapted from the general procedure for DCC/DMAP-mediated esterification.[1][7][12]
Materials:
-
Cholesterol
-
Lauric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve cholesterol (1 equivalent) and lauric acid (1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 9:1 v/v).
-
Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general method for lipase-catalyzed esterification.
Materials:
-
Cholesterol
-
Lauric acid
-
Immobilized lipase (e.g., from Candida antarctica)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves
Procedure:
-
To a flask, add cholesterol (1 equivalent), lauric acid (1-3 equivalents), and an appropriate amount of anhydrous solvent.
-
Add immobilized lipase (typically 1-10% by weight of the substrates).
-
Add molecular sieves to remove water produced during the reaction.
-
Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 40-60°C) with constant stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the immobilized enzyme by filtration for potential reuse.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. proceedings.science [proceedings.science]
- 4. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and kinetic study of methyl laurate synthesis using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Navigating the Complex Thermal Landscape of Cholesteryl Laurate: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected phase transitions in Cholesteryl Laurate. This guide, presented in a user-friendly question-and-answer format, addresses common experimental challenges and offers detailed protocols and data analysis guidance.
This compound, a cholesterol ester, is known for its complex polymorphic and mesomorphic behavior, exhibiting multiple phase transitions that can be sensitive to experimental conditions. Understanding and controlling these transitions are critical for its application in various fields, including drug delivery and materials science. This guide aims to demystify the thermal analysis of this compound and provide practical solutions to common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Q1: My DSC thermogram for this compound shows extra peaks that I don't expect. What could be the cause?
A1: The appearance of unexpected peaks in the DSC thermogram of this compound can be attributed to several factors:
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), each with its own melting point. The presence of multiple polymorphs in your sample will result in multiple melting endotherms. The thermal history of the sample, including the cooling rate from the melt, can influence which polymorphic forms are present.[1][2][3]
-
Impurities: Even small amounts of impurities can significantly alter the phase transition behavior of cholesteryl esters, leading to the appearance of additional peaks or shifts in transition temperatures.[4] Recrystallization of the sample from a suitable solvent, such as n-pentyl alcohol, can help remove impurities.[4]
-
Metastable Phases: Cholesteryl esters can form metastable phases that may exhibit transitions not seen in the equilibrium phase diagram.[5][6] These phases are often dependent on the heating and cooling rates used in the DSC experiment.
-
Sample Preparation: Inconsistent sample packing in the DSC pan can lead to poor thermal contact and result in distorted or multiple peaks. Ensure the sample is evenly distributed at the bottom of the pan.
Q2: The transition temperatures I'm observing for this compound are different from the literature values. Why is this happening?
A2: Discrepancies in transition temperatures are a common issue and can be due to:
-
Purity of the Sample: As mentioned, impurities can depress or broaden transition temperatures.
-
DSC Experimental Parameters:
-
Heating/Cooling Rate: Different heating or cooling rates can lead to shifts in the observed transition temperatures. Slower rates are generally closer to thermodynamic equilibrium.[4]
-
Calibration: Ensure your DSC instrument is properly calibrated using standard reference materials.
-
-
Thermal History: The way the sample was previously heated and cooled can significantly impact its crystalline structure and subsequent phase transitions.[4][7][8] To ensure reproducibility, it is crucial to establish a consistent thermal history for all samples, for example, by performing a preliminary heating and cooling cycle.[9]
Q3: I'm having trouble identifying the different liquid crystal phases (smectic and cholesteric) of this compound using Polarized Light Microscopy (PLM). What should I be looking for?
A3: Identifying liquid crystal phases by their textures in PLM requires practice. Here are some key features to look for:
-
Cholesteric (Chiral Nematic) Phase: This phase is typically characterized by a "fingerprint" texture, where you can observe a series of parallel, equally spaced lines.[10] Another common texture is the "focal conic" texture, which appears as a collection of domains with leaf-like or fan-like structures. Upon cooling from the isotropic liquid, the cholesteric phase often appears as small, birefringent droplets that coalesce.
-
Smectic A Phase: The smectic A phase is more ordered than the cholesteric phase. A common texture is the "focal conic fan" texture, which consists of fan-shaped structures. Another characteristic is the "homeotropic" texture, where the molecules are aligned perpendicular to the slide surface, resulting in a dark field of view under crossed polarizers. Applying slight pressure to the coverslip can induce birefringence in the homeotropic texture, confirming the presence of a liquid crystal phase.
Q4: My DSC peaks for the liquid crystal transitions are very broad or overlapping. How can I improve the resolution?
A4: Broad or overlapping peaks in the liquid crystal region can be addressed by:
-
Optimizing the Heating Rate: Using a slower heating rate (e.g., 1-2 °C/min) can often improve the resolution of closely spaced transitions.[11]
-
Sample Mass: Using a smaller sample mass can also enhance resolution.
-
Modulated DSC: Techniques like temperature-modulated DSC can help to separate reversing and non-reversing thermal events, which can be useful in deconvoluting overlapping transitions.[3]
Quantitative Data Summary
The following table summarizes the reported phase transition temperatures for this compound from various sources. Note that values can vary depending on the experimental conditions and sample purity.
| Transition | Temperature Range (°C) | Notes |
| Crystal to Isotropic Liquid | 91.3 - 98.9 | The melting point of the solid crystal form. The presence of multiple peaks in this region may indicate polymorphism. |
| Isotropic Liquid to Cholesteric | 87.2 - 90.0 | Observed upon cooling from the isotropic liquid phase. |
| Cholesteric to Smectic | 80.2 - 83.5 | Observed upon further cooling from the cholesteric phase. |
Enthalpy values for these transitions are generally low, particularly for the liquid crystal to liquid crystal transitions, and are highly dependent on sample purity and thermal history.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol for this compound
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan.
-
Ensure the sample is evenly spread across the bottom of the pan to ensure good thermal contact.
-
Hermetically seal the pan to prevent any sublimation or degradation during the experiment.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Initial Heating: Heat the sample from room temperature to 120°C at a rate of 10°C/min. This step is to erase the previous thermal history of the sample.
-
Controlled Cooling: Cool the sample from 120°C to room temperature at a controlled rate of 5°C/min. This establishes a consistent thermal history.
-
Analysis Heating: Heat the sample from room temperature to 120°C at a rate of 5°C/min to observe the phase transitions. For higher resolution of liquid crystal transitions, a slower heating rate of 1-2°C/min can be used in a subsequent run.
-
-
Data Analysis:
-
Determine the onset temperature and peak temperature for each observed transition.
-
Calculate the enthalpy change (ΔH) for each transition by integrating the area under the peak.
-
Polarized Light Microscopy (PLM) Protocol for this compound
-
Sample Preparation:
-
Place a small amount (a few micrograms) of this compound on a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on a hot stage to a temperature above the clearing point of this compound (e.g., 100°C) to melt the sample into an isotropic liquid.
-
Allow the sample to spread evenly into a thin film under the coverslip.
-
-
Microscope Setup:
-
Use a polarized light microscope equipped with a hot stage and a camera.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Observation:
-
Slowly cool the sample from the isotropic liquid phase at a controlled rate (e.g., 1-5°C/min).
-
Observe the formation of different textures as the sample transitions through the cholesteric and smectic phases.
-
Record images or videos of the textures at different temperatures.
-
Reheat the sample slowly and observe the transitions again to check for reversibility and identify any monotropic phases (phases that only appear on cooling).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected phase transitions in this compound experiments.
Caption: A flowchart outlining the systematic approach to troubleshooting unexpected phase transitions.
References
- 1. mriquestions.com [mriquestions.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. s4science.at [s4science.at]
- 10. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 11. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
Preventing degradation of Cholesteryl laurate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cholesteryl Laurate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This is the cleavage of the ester bond, yielding free cholesterol and lauric acid. The presence of moisture, or enzymatic activity (e.g., from microbial contamination) can accelerate hydrolysis.
-
Oxidation: This process primarily targets the double bond within the cholesterol moiety of the molecule, leading to the formation of various cholesterol oxidation products (COPs), often referred to as oxysterols.[1] Factors that promote oxidation include exposure to oxygen, light (photo-oxidation), and elevated temperatures.[1][2]
Degradation Pathways
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored under conditions that protect it from moisture, oxygen, and light. Based on available data, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -16°C (ideally -20°C ± 4°C) | Slows down both hydrolytic and oxidative reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Protected from light (e.g., in an amber vial) | Prevents photo-oxidation. |
| Container | Tightly sealed glass container with a Teflon-lined cap | Glass is inert, and a tight seal prevents moisture and oxygen ingress. |
Q3: How should I store this compound that is dissolved in an organic solvent?
A3: Solutions of this compound are more susceptible to degradation. Storage in organic solutions should never be in plastic containers as this can leach impurities.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C ± 4°C | Minimizes degradation kinetics in solution. Storage below -30°C is not recommended unless in a sealed glass ampoule.[3] |
| Atmosphere | Layered with Argon or Nitrogen before sealing | Creates an inert environment to prevent oxidation.[3] |
| Light | Protected from light (amber glass vial) | Prevents photo-oxidation, which can be accelerated in solution. |
| Container | Glass vial with a Teflon-lined cap | Prevents contamination from plasticizers and ensures an inert storage environment.[3] |
Troubleshooting Guide
Problem: I suspect my stored this compound has degraded. How can I confirm this?
Confirming degradation involves checking for physical changes and performing analytical tests to assess purity and identify degradation products.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This method allows for the rapid, qualitative assessment of this compound purity and the detection of less polar (e.g., cholesterol esters) and more polar (e.g., free cholesterol) impurities.[4]
-
Materials:
-
Silica-coated TLC plates
-
TLC development chamber
-
Mobile Phase: Petroleum Ether:Diethyl Ether:Glacial Acetic Acid (80:20:1 v/v/v).[5]
-
Standards: Pure this compound, Cholesterol
-
Sample: Test this compound dissolved in chloroform (B151607) or hexane (B92381) (approx. 1 mg/mL)
-
Visualization: Iodine vapor or 50% sulfuric acid spray followed by heating.[5]
-
-
Procedure:
-
Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm, place a piece of filter paper (wick) inside, and close the lid to allow the chamber to saturate for at least 10 minutes.[6]
-
Using a pencil, gently draw an origin line about 1.5 cm from the bottom of the TLC plate.
-
Spot 5-10 µL of the sample solution and standards onto the origin line.
-
Place the plate in the saturated chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely.
-
Place the dried plate in a chamber with iodine crystals or spray with 50% H₂SO₄ and heat gently on a hot plate until spots appear.[5]
-
-
Interpretation:
-
Pure this compound should appear as a single spot.
-
Free cholesterol, a product of hydrolysis, will appear as a more polar (lower Rf) spot compared to the this compound.
-
Oxidized products may appear as faint spots with varying polarities.
-
Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides quantitative data on the purity of this compound and can separate it from potential degradation products.
-
Procedure:
-
Prepare a standard solution of high-purity this compound (e.g., 0.5 mg/mL) in the mobile phase.
-
Prepare a sample solution of the test this compound at the same concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the retention time and peak area.
-
Inject the sample solution and record the results.
-
-
Interpretation:
-
Calculate the purity of the sample by comparing its peak area to the standard's peak area.
-
The appearance of earlier-eluting peaks may indicate the presence of more polar degradation products like free cholesterol.
-
The appearance of later-eluting peaks could indicate other lipid impurities.
-
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC can be used to assess the purity and physical state of this compound by measuring its melting point and other thermal transitions. Impurities typically depress and broaden the melting endotherm.
-
Instrumentation & Conditions:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pans.
-
Atmosphere: Inert gas (Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Rate: 5-10°C/min.
-
Temperature Range: 50°C to 110°C.
-
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan. Use an empty sealed pan as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at the specified rate and record the heat flow versus temperature.
-
-
Interpretation:
-
Compare the observed melting point (Tₘ) and the shape of the transition peak to a reference standard or literature values.
-
A significant depression of the melting point or a broadening of the melting peak compared to a pure standard indicates the presence of impurities.
-
| Thermal Transition Data for this compound | |
| Transition | Temperature (°C) |
| Crystal to Isotropic Liquid | 91.3 - 93.0 |
| Isotropic Liquid to Cholesteric | 87.2 - 90.0 |
| Cholesteric to Smectic | 80.2 - 83.5 |
| (Note: Transition temperatures can vary slightly based on sample purity and DSC conditions) |
Preventative Measures Summary
The key to preventing degradation is a multi-faceted approach focusing on controlling the storage environment.
References
- 1. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 7. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Purity of Synthesized Cholesteryl Laurate
Welcome to the technical support center for the synthesis and purification of cholesteryl laurate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. A primary cause is often an incomplete reaction due to the reversible nature of esterification.[1][2] Other contributing factors include:
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.[1][3]
-
Catalyst Inefficiency: The acid or enzyme catalyst may be inactive or used in insufficient amounts.[1]
-
Presence of Water: Water as a byproduct can shift the equilibrium back towards the reactants.[1][4]
-
Steric Hindrance: The bulky nature of the cholesterol molecule can impede the reaction.[1]
Troubleshooting Steps:
-
Shift the Equilibrium: Use a large excess of one reactant, typically the less expensive one (e.g., lauric acid or lauroyl chloride).[1]
-
Remove Water: If using a Fischer esterification method, employ a Dean-Stark apparatus or add molecular sieves to remove water as it forms.[1]
-
Optimize Catalyst: Ensure your catalyst is fresh and active. For enzymatic synthesis, verify the enzyme's storage conditions and activity.[1][4]
-
Adjust Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with slight variations in temperature to find the sweet spot for your specific reaction setup.[3]
Q2: I'm observing multiple spots on my TLC plate after the reaction, indicating impurities. What are these impurities and how can I remove them?
A2: The most common impurities in this compound synthesis are unreacted starting materials (cholesterol and lauric acid/lauroyl chloride) and potential side products.[2] The presence of these impurities will appear as separate spots on a TLC plate.[5][6][7][8]
Common Impurities:
-
Unreacted Cholesterol: A starting material that may not have fully reacted.
-
Unreacted Lauric Acid/Lauroyl Chloride: The other starting material that remains.
-
Side-Products: Depending on the reaction conditions, side-products from reactions like the dehydration of cholesterol might form, though this is less common under standard esterification conditions.
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid compounds like this compound.[9][10][11] The key is to find a suitable solvent or solvent system where this compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain in solution.[9][10]
-
Silica (B1680970) Gel Column Chromatography: This technique is excellent for separating compounds with different polarities.[12][13][14][15][16] this compound, being an ester, is less polar than the starting alcohol (cholesterol) and carboxylic acid (lauric acid). Therefore, it will elute first from the column when using a non-polar mobile phase.
Q3: My purified this compound is off-color (e.g., yellow or brown). What causes this and how can I prevent it?
A3: Discoloration often indicates the presence of minor, highly colored impurities, which can arise from the degradation of starting materials or the product, especially at elevated temperatures. Oxidation of fatty acids can also contribute to color.[2]
Prevention and Treatment:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Decolorizing Carbon: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[17] The charcoal is then removed by hot filtration.
Q4: I am having difficulty purifying my this compound by recrystallization; it either oils out or doesn't crystallize at all. What should I do?
A4: Issues with recrystallization are typically related to the choice of solvent or the presence of significant amounts of impurities.
Troubleshooting Recrystallization:
-
Solvent Screening: The ideal solvent should dissolve the this compound when hot but not at room temperature.[9][10] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions.[18]
-
"Oiling Out": This occurs when the solute comes out of solution above its melting point. This can sometimes be resolved by using a larger volume of solvent or by switching to a lower-boiling point solvent.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound.
-
Purity Check: If the product is very impure, a preliminary purification by column chromatography may be necessary before a successful recrystallization can be achieved.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Laurate Ester Synthesis
| Synthesis Method | Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | H₂SO₄ | 3:1 to 6:1 | 70 | 2 - 4 | >95 |
| Ionic Liquid Catalysis | [Hnmp]HSO₄ | 6:1 | 70 | 2 | ~97 |
| Enzymatic Synthesis | Immobilized Lipase | Varies | 45 - 60 | Varies | High |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Table 2: Solvent Systems for Purification of this compound
| Purification Method | Solvent/Mobile Phase | Purpose |
| Recrystallization | Ethanol, Isopropanol, Acetone, Ethyl Acetate/Hexane (B92381) | To obtain high-purity crystalline this compound. |
| TLC Analysis | Hexane:Diethyl Ether (e.g., 8:2 or 9:1 v/v) | To monitor reaction progress and assess purity. |
| Silica Gel Column Chromatography | Gradient of Hexane and Ethyl Acetate | To separate this compound from more polar starting materials and impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
In a round-bottom flask, combine cholesterol (1 equivalent), lauric acid (1.2 equivalents), and a suitable solvent such as toluene (B28343).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.05 equivalents).[1]
-
Equip the flask with a reflux condenser and a Dean-Stark trap filled with toluene to remove water.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting cholesterol.
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Heat a suitable solvent (e.g., ethanol) to its boiling point.[9]
-
Slowly add the minimum amount of the hot solvent to the crude product until it just dissolves.[9][11]
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[17]
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.[12][13]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate). This compound, being less polar than the starting materials, will elute first.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield or impure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization and kinetic study of methyl laurate synthesis using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of lipids using thin layer chromatography [biomodel.uah.es]
- 8. aocs.org [aocs.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Separation of lipids by Silica Gel G column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Reagents & Solvents [chem.rochester.edu]
Resolving inconsistencies in Cholesteryl laurate DSC thermograms
Differential Scanning Calorimetry (DSC) is a critical technique for characterizing the thermal properties of materials like cholesteryl laurate, a common liquid crystal. It provides vital information on melting points, purity, and complex phase transitions essential for research and drug development. However, the thermograms for cholesteryl esters are notoriously sensitive to a variety of factors, often leading to inconsistencies that can be challenging to interpret.
This guide provides troubleshooting advice and standardized protocols to help researchers identify the root causes of inconsistencies in their DSC results and achieve reproducible, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal transitions for cholesteryl esters like this compound? Cholesteryl esters are known for their complex phase behavior, often exhibiting multiple transitions.[1] Upon heating, a typical cholesteryl ester may transition from a solid crystalline state to one or more liquid crystalline states (mesophases), such as smectic and/or cholesteric phases, before finally becoming an isotropic (clear) liquid.[1][2] The cooling curve may show different transitions due to supercooling and the formation of metastable phases.[3][4]
Q2: What is polymorphism and how does it affect DSC thermograms? Polymorphism is the ability of a compound to exist in more than one crystalline form.[5] These different polymorphs will have distinct physical properties, including different melting points and heats of fusion.[5][6] The presence of multiple polymorphs in a sample will result in multiple melting peaks or complex, broadened peaks in a DSC thermogram, which is a common source of inconsistency.[5] Cholesteryl esters are known to exhibit polymorphic behavior.[2]
Q3: What is the significance of thermal history? The thermal history of a sample—its previous temperature exposure, including crystallization and cooling rates—profoundly influences its crystalline structure.[7] A sample cooled quickly may form a less stable, amorphous, or different polymorphic structure compared to a sample cooled slowly.[7][8] This leads to significant variations in DSC results. To obtain reproducible data, it is crucial to erase the sample's prior thermal history by heating it above its final melting point and then cooling it at a controlled rate before the main analytical heating scan.[7]
Q4: What is the difference between monotropic and enantiotropic transitions? These terms describe the reversibility of polymorphic transformations.[5]
-
Enantiotropic: The transition between two polymorphic forms is reversible. One form is more stable below a certain transition temperature, and the other is more stable above it.[6]
-
Monotropic: The transition is unidirectional. One polymorph is always more stable than the other, and the less stable form will irreversibly convert to the stable form upon heating.[5] Some cholesteryl ester mesophases are reported as monotropic with respect to the solid phase.[9]
Troubleshooting Guide
Q1: Why am I seeing unexpected peaks, shoulders, or broad transitions in my thermogram?
| Probable Cause | Description | Recommended Action |
| Sample Impurity | Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. Even small amounts of related compounds can introduce extra transitions. | Recrystallize the sample from a suitable solvent, such as n-pentyl alcohol, which has been shown to be effective for cholesteryl esters.[10] Ensure high-purity starting materials. |
| Polymorphism | The sample may be a mixture of different crystal forms, each melting at a different temperature, resulting in multiple or overlapping peaks.[5][6] | Perform a controlled heat/cool/reheat cycle. The first heating scan shows the properties of the initial sample, while the second heating scan, after controlled cooling, provides a more reproducible thermogram of a single (or more consistent) crystal form.[7] |
| Presence of Moisture | A small, often broad, endothermic peak around 0°C is a classic indicator of the presence of water.[7] | Dry the sample thoroughly before the DSC run. Ensure the purge gas is dry. |
| Sample-Crucible Interaction | The sample may react with the crucible material, leading to distorted or unreliable signals.[11] | Select a crucible material that is chemically inert to the sample.[11] For most organic materials, standard aluminum pans are suitable. |
Q2: Why are my measured transition temperatures different from literature values?
| Probable Cause | Description | Recommended Action |
| Heating/Cooling Rate | Higher heating rates can shift endothermic peaks (like melting) to higher temperatures, while higher cooling rates shift exothermic peaks (like crystallization) to lower temperatures due to thermal lag.[8] | Use a standard heating/cooling rate, typically 10 K/min or 20 K/min, as recommended by international standards for achieving conditions closer to thermodynamic equilibrium.[8] |
| Poor Instrument Calibration | Inaccurate temperature measurement is a common source of error.[11] The instrument's temperature and enthalpy scales can drift over time. | Calibrate the DSC regularly using certified standards (e.g., Indium, Tin) across the temperature range of interest. |
| Baseline Drift or Noise | An unstable baseline can make it difficult to accurately determine onset temperatures and peak areas.[11] | Ensure proper sample preparation with good thermal contact between the sample and the bottom of the crucible.[11] Allow the instrument to equilibrate sufficiently before starting the run. Check for and clean any contamination on the DSC sensor.[3] |
Q3: Why do my heating and cooling curves look completely different?
| Probable Cause | Description | Recommended Action |
| Supercooling | Most materials, including liquid crystals, do not crystallize at their melting temperature. They need to be "supercooled" to a lower temperature to initiate crystallization.[4] This results in the crystallization peak on the cooling curve appearing at a significantly lower temperature than the melting peak on the heating curve.[3] | This is a normal and expected phenomenon. Report both the melting onset (from heating) and crystallization onset (from cooling) temperatures. |
| Metastable Phase Formation | Some liquid crystal phases are metastable and may only appear during the cooling cycle (monotropic behavior).[9] The structure formed upon cooling may be different from the one that was initially melted. | Compare the first and second heating scans. Differences between them after a controlled cooling step can reveal the formation of metastable structures. |
Data Summary: Thermal Properties of Cholesteryl Esters
The exact transition temperatures for this compound can vary due to the issues described above. The following table provides data for a well-studied related compound, cholesteryl myristate, to illustrate the complexity of the phase transitions. Researchers should establish baseline values for their specific batch of this compound.
| Transition Type | Onset Temperature (°C) | Enthalpy (kcal/mol) | Notes |
| Crystal to Smectic | ~72°C | ~11.4 | The main melting transition from the solid state.[2] |
| Smectic to Cholesteric | ~78-79°C | - | A transition between two different liquid crystal phases.[12] |
| Cholesteric to Isotropic | ~83-84°C | - | The "clearing point," where the material becomes a clear liquid.[12] |
Note: Values are approximate and highly dependent on purity and DSC experimental conditions. Data shown for illustrative purposes based on related cholesteryl esters.
Standardized Experimental Protocol
This protocol is designed to minimize variability and produce reproducible thermograms by controlling for thermal history.
-
Instrument Calibration: Verify the temperature and enthalpy calibration of the DSC instrument using certified reference materials (e.g., Indium).
-
Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity this compound into a clean aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.
-
Hermetically seal or crimp the lid onto the pan. Place an empty, sealed pan on the reference sensor.
-
-
DSC Programming:
-
Purge Gas: Use an inert purge gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Equilibration: Equilibrate the cell at a starting temperature, for example, 30°C.
-
First Heating (Erase Thermal History): Heat the sample from 30°C to 120°C at a controlled rate of 10°C/min. This temperature should be well above the final clearing point to ensure all crystals are melted.
-
Isothermal Hold: Hold the sample at 120°C for 3-5 minutes to ensure complete melting and thermal equilibrium.
-
Controlled Cooling: Cool the sample from 120°C back to 30°C at the same controlled rate of 10°C/min. This step creates a uniform thermal history.
-
Second Heating (Analysis): Heat the sample again from 30°C to 120°C at 10°C/min. This second heating scan should be used for data analysis and reporting, as it reflects the properties of the material after a controlled thermal history.
-
-
Data Analysis: Analyze the second heating curve to determine the onset temperatures, peak temperatures, and enthalpies of the observed transitions.
Visual Guides
The following diagrams illustrate the troubleshooting logic and the standardized experimental workflow.
Caption: Troubleshooting flowchart for inconsistent DSC results.
Caption: Standardized experimental workflow for reproducible DSC analysis.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. webs.ucm.es [webs.ucm.es]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. youtube.com [youtube.com]
- 7. Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments [tainstruments.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Polymorphism in Cholesteryl Esters: Cholesteryl Palmitate | IBM Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 12. researchgate.net [researchgate.net]
Challenges in forming uniform Cholesteryl laurate thin films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the formation of uniform cholesteryl laurate thin films.
Troubleshooting Guide
This guide addresses common issues observed during the preparation of this compound thin films.
Issue 1: Formation of Non-Uniform, Crystalline Aggregates or White Spots in the Film
Possible Causes:
-
High Solute Concentration: The concentration of this compound in the solvent may be too high, leading to premature precipitation and crystallization upon solvent evaporation.[1]
-
Rapid Solvent Evaporation: Fast removal of the solvent can induce rapid crystallization, preventing the formation of a uniform film.[1]
-
Poor Solvent Choice: The solvent may not be optimal for this compound, leading to insolubility or aggregation.
-
Substrate Incompatibility: The surface energy and chemical nature of the substrate may not be conducive to uniform film formation.[2]
Suggested Solutions:
-
Optimize Concentration: Systematically decrease the concentration of the this compound solution.
-
Control Evaporation Rate: Slow down the solvent evaporation process. For spin coating, this can be achieved by reducing the spin speed or performing the coating in a solvent-rich atmosphere. For other methods, avoid high temperatures or strong vacuum during drying.
-
Solvent Selection: Experiment with different solvents or a solvent mixture (e.g., chloroform (B151607) and methanol) to improve solubility and film-forming properties.[1]
-
Substrate Pre-treatment: Clean the substrate meticulously to remove any contaminants. Plasma treatment or chemical functionalization can modify the substrate's surface energy for better wettability.
Issue 2: Poor Adhesion of the Film to the Substrate
Possible Causes:
-
Substrate Contamination: The presence of dust, grease, or other impurities on the substrate surface can significantly hinder adhesion.[3]
-
Mismatched Surface Energies: A large difference between the surface energy of the substrate and the coating solution can lead to poor wetting and adhesion.
-
Internal Stress: Stress within the film, which can arise during the drying or annealing process, may cause it to delaminate.[2][4]
Suggested Solutions:
-
Rigorous Substrate Cleaning: Implement a multi-step cleaning protocol for your substrates (e.g., sonication in a series of solvents like acetone, isopropanol, and deionized water).
-
Surface Modification: As mentioned previously, plasma treatment or the deposition of an adhesion-promoting layer can improve film adhesion.
-
Annealing: A post-deposition annealing step can help relieve internal stress and improve adhesion. The temperature and duration of annealing need to be carefully optimized.[4][5][6][7]
Issue 3: Cracks or Pinholes in the Thin Film
Possible Causes:
-
Excessive Film Thickness: Thicker films are more prone to cracking due to higher internal stress.
-
Inappropriate Annealing Profile: Rapid heating or cooling during annealing can induce thermal stress and lead to cracking.
-
Particulate Contamination: Dust particles on the substrate or in the solution can act as stress concentration points, initiating crack formation.
Suggested Solutions:
-
Control Film Thickness: Adjust deposition parameters (e.g., solution concentration, spin speed) to achieve a thinner, more uniform film.
-
Optimize Annealing Process: Use a slower heating and cooling ramp during annealing to minimize thermal shock.
-
Work in a Clean Environment: Perform film deposition in a cleanroom or a laminar flow hood to minimize particulate contamination. Filter the this compound solution before use.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the uniformity of this compound thin films?
A1: The three primary factors are the substrate, the deposition material and method, and the processing parameters.[2] Specifically for this compound, controlling the solution concentration, solvent evaporation rate, substrate temperature, and post-deposition annealing are crucial for achieving uniform films.[1][2]
Q2: Which solvent is best for preparing this compound solutions for thin film deposition?
A2: While chloroform is commonly used, its rapid evaporation can sometimes lead to crystallization issues.[1] A mixture of solvents, such as chloroform and methanol, can offer better control over the evaporation rate and solubility, potentially leading to more uniform films.[1] The optimal solvent or solvent system may need to be determined empirically for your specific application.
Q3: How does the substrate affect the quality of the this compound thin film?
A3: The substrate's chemical nature, surface roughness, and cleanliness are critical.[2][3] The interaction between the this compound molecules and the substrate surface (adhesive forces) influences the nucleation and growth of the film, thereby affecting its crystallinity and morphology.[8] Different substrates (e.g., glass, quartz, silicon) can result in films with varying degrees of crystallinity.[8]
Q4: What is the role of annealing in the formation of this compound thin films?
A4: Annealing is a post-deposition heat treatment that can be used to improve the crystallinity, reduce defects, and relieve internal stress in the film.[4][5][6][7] The annealing temperature and duration must be carefully controlled, as improper annealing can lead to film degradation or the formation of undesirable crystal structures.[6][9]
Q5: What are the common techniques to characterize the uniformity and quality of this compound thin films?
A5: A combination of techniques is typically employed:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and identify defects like cracks and pinholes.[10][11]
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography and measure roughness.[12]
-
X-ray Diffraction (XRD): To determine the crystalline structure and orientation of the film.[10][13]
-
UV-Vis Spectrophotometry: To assess the optical properties and thickness of the film.[10]
Data Presentation
Table 1: Influence of Deposition Parameters on Film Characteristics
| Parameter | Effect on Film Uniformity | Troubleshooting Action |
| Solution Concentration | High concentration can lead to aggregation and non-uniformity.[1] | Decrease concentration incrementally. |
| Solvent Evaporation Rate | Rapid evaporation can cause uncontrolled crystallization.[1] | Reduce drying temperature; use a solvent with a higher boiling point; control atmospheric conditions. |
| Substrate Temperature | Affects solvent evaporation and molecular mobility on the surface.[2] | Optimize substrate temperature for the specific deposition method. |
| Spin Speed (for Spin Coating) | Higher speeds generally result in thinner films. | Adjust spin speed and duration to achieve desired thickness and uniformity. |
| Withdrawal Speed (for Dip Coating) | Controls the thickness of the deposited film. | Optimize withdrawal speed for consistent coating. |
Table 2: Common Solvents for this compound and Their Properties
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Notes |
| Chloroform | 61.2 | 21.2 | Commonly used, but rapid evaporation can be a challenge.[1] |
| Toluene | 110.6 | 2.9 | Slower evaporation rate than chloroform. |
| Dichloromethane | 39.6 | 47.4 | Very volatile, may exacerbate crystallization issues. |
| Methanol | 64.7 | 13.0 | Can be used in a solvent mixture to modify evaporation rate.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Thin Films by Spin Coating
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a desired concentration (e.g., 1-10 mg/mL). Ensure the this compound is completely dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm PTFE filter.
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and secure it.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The stages of spin coating involve solution deposition, rotational spread, and solvent evaporation.[14]
-
-
Drying/Annealing:
-
Carefully remove the coated substrate from the spin coater.
-
Dry the film on a hotplate at a temperature below the boiling point of the solvent to remove any residual solvent.
-
For annealing, transfer the substrate to a furnace or hotplate and heat at a controlled rate to the desired annealing temperature. Hold for a specific time, then cool down slowly to room temperature.
-
Protocol 2: Characterization of Thin Film Morphology by SEM
-
Sample Preparation: Mount the this compound thin film on an SEM stub using conductive carbon tape. For non-conductive substrates, a thin conductive coating (e.g., gold, carbon) may need to be sputtered onto the film to prevent charging.
-
SEM Imaging:
-
Load the sample into the SEM chamber and evacuate to high vacuum.
-
Apply an appropriate accelerating voltage and beam current. Start with a low magnification to get an overview of the film and then increase the magnification to examine specific features of interest.
-
Adjust focus and stigmation to obtain sharp images of the film's surface morphology.
-
Capture images of representative areas, noting any defects such as cracks, pinholes, or crystalline aggregates.
-
Visualizations
Caption: Key factors influencing the final characteristics of this compound thin films.
Caption: A workflow for troubleshooting non-uniform this compound thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. What Are The Factors Affecting Thin Film? Master The 3 Pillars Of Thin Film Engineering - Kintek Solution [kindle-tech.com]
- 3. proplate.com [proplate.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystallization of Au thin films on Si-based substrates by annealing for self assembly monolayer | Thin Film Magnetism Group (TFM) [tfm.phy.cam.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Role of substrate effects on the morphological, structural, electrical and thermoelectrical properties of V2O5 thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. measurlabs.com [measurlabs.com]
- 12. Crystal growth and Thin Films | Department of Materials Science & Metallurgy [msm.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Avoiding impurities in commercial Cholesteryl laurate preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cholesteryl laurate preparations. The information aims to help identify and mitigate common purity-related issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in commercial this compound?
A1: Impurities in commercial this compound can generally be categorized into three main groups:
-
Synthesis-Related Impurities: These include unreacted starting materials such as free cholesterol and lauric acid. If the lauric acid used in the synthesis is not of high purity, other cholesteryl esters of different fatty acids may also be present.
-
Degradation Products: this compound can degrade over time, primarily through two pathways:
-
Hydrolysis: The ester bond can break down, reverting to cholesterol and lauric acid.[1][2][3][4][5][6][7] This process can be accelerated by the presence of moisture or catalytic enzymes.
-
Oxidation: The cholesterol molecule itself is susceptible to oxidation, leading to the formation of various oxidized cholesteryl esters (OxCEs).[8][9][10][11][12] These oxidized species can interfere with experimental results.
-
-
Cross-Contamination: In laboratory or manufacturing settings, there is a possibility of cross-contamination with other lipids or cholesteryl esters, especially if the product is part of a series of similar compounds.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your this compound sample:
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method to qualitatively separate this compound from less polar impurities like other cholesteryl esters and more polar impurities like free cholesterol and lauric acid.[13][14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the quantitative analysis of this compound and its potential impurities.[18][19][20][21] It offers high resolution and sensitivity for detecting even minor contaminants.
-
Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry can provide detailed structural information about the impurities, aiding in their definitive identification.[1][22][23][24]
Q3: What are the recommended storage conditions to minimize the formation of impurities?
A3: To maintain the purity of this compound, it is crucial to store it under appropriate conditions. Since it is susceptible to hydrolysis and oxidation, storage in a cool, dry, and dark place is recommended. For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and at low temperatures (e.g., -20°C).
Troubleshooting Guide
Issue 1: Inconsistent experimental results or unexpected physical properties (e.g., altered melting point).
-
Possible Cause: The presence of impurities in your this compound sample. Even small amounts of contaminants can significantly affect the material's properties and its behavior in experimental systems.
-
Troubleshooting Steps:
-
Purity Assessment: Perform a purity analysis of your this compound sample using TLC or HPLC. Compare the results with a reference standard if available.
-
Purification: If impurities are detected, purify the this compound using an appropriate method such as recrystallization or column chromatography. Detailed protocols are provided in the "Experimental Protocols" section below.
-
Re-evaluation: After purification, re-run your experiments and physical property measurements to check for consistency.
-
Issue 2: The appearance of extra spots or peaks in analytical chromatograms (TLC or HPLC).
-
Possible Cause: This is a direct indication of the presence of one or more impurities. The position of these spots/peaks relative to the main this compound spot/peak can give clues about the nature of the impurity.
-
Troubleshooting Steps:
-
Identify the Impurity:
-
In TLC, compare the retention factor (Rf) of the impurity spots with those of standards like cholesterol and lauric acid. Generally, cholesteryl esters will have a higher Rf than free cholesterol, which in turn will have a higher Rf than fatty acids on a silica (B1680970) gel plate.
-
In reversed-phase HPLC, more polar impurities like free cholesterol and lauric acid will elute earlier than the nonpolar this compound.
-
-
Select a Purification Method: Based on the suspected identity and quantity of the impurity, choose a suitable purification technique. Column chromatography is effective for separating components with different polarities, while recrystallization is useful for removing smaller amounts of impurities.
-
Impurity Identification and Removal Workflow
The following diagram illustrates a logical workflow for identifying and removing impurities from commercial this compound preparations.
Caption: A flowchart outlining the steps for assessing and improving the purity of this compound.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is suitable for removing small amounts of impurities that have different solubilities from this compound in a given solvent.
Materials:
-
Impure this compound
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Recrystallization solvent (e.g., a mixture of ethyl acetate (B1210297) and ethanol, or isopropanol)
-
Ice bath
Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate). The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Check: Assess the purity of the recrystallized this compound using TLC or by determining its melting point.
Protocol 2: Purification of this compound by Column Chromatography
This method is effective for separating this compound from impurities with different polarities, such as free cholesterol and lauric acid.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system and gradually increase the polarity.
-
This compound, being nonpolar, will elute relatively early.
-
More polar impurities like free cholesterol will elute later as the polarity of the solvent is increased.
-
Lauric acid will require a more polar solvent system to elute.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Check: Confirm the purity of the final product using TLC or HPLC.
Data Presentation
The following table provides an illustrative example of the improvement in purity of a commercial this compound sample after purification by column chromatography.
| Analyte | Purity Before Purification (%) | Purity After Purification (%) | Analytical Method |
| This compound | 95.2 | >99.5 | HPLC |
| Free Cholesterol | 3.1 | <0.2 | HPLC |
| Lauric Acid | 1.5 | <0.1 | HPLC |
| Other Impurities | 0.2 | Not Detected | HPLC |
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester and triglyceride hydrolysis by an acid lipase from rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 11. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Cholesteryl ester acyl oxidation and remodeling in murine macrophages: formation of oxidized phosphatidylcholine[S] | Semantic Scholar [semanticscholar.org]
- 13. aocs.org [aocs.org]
- 14. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 15. repository.seafdec.org [repository.seafdec.org]
- 16. Separation of lipids using thin layer chromatography [biomodel.uah.es]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of heating and cooling rates on Cholesteryl laurate phase behavior
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl laurate. The following sections detail the impact of heating and cooling rates on its phase behavior, provide experimental protocols, and offer solutions to common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected phase transitions for this compound?
This compound is a thermotropic liquid crystal, exhibiting multiple phase transitions upon heating and cooling. The typical sequence observed on heating is from a crystalline solid to a smectic phase, then to a cholesteric (chiral nematic) phase, and finally to an isotropic liquid. Upon cooling from the isotropic liquid, the reverse sequence is generally observed, though supercooling can affect the transition temperatures.[1]
Q2: How do heating and cooling rates affect the observed phase transition temperatures?
Heating and cooling rates can significantly influence the measured transition temperatures. Faster heating rates can lead to a shift of melting peaks to higher temperatures, while faster cooling rates can depress crystallization temperatures. For cholesteryl esters, lower heating rates (e.g., 1.25 °C/minute) are often recommended for transitions that occur over a narrow temperature range to ensure better resolution of the peaks. Studies on similar cholesteryl esters, like cholesteryl propionate, have shown that different scanning rates lead to variations in phase transition temperatures, a phenomenon related to thermal hysteresis.[1]
Q3: What is supercooling and how does it affect this compound?
Supercooling is the process of cooling a liquid below its melting point without it becoming a solid. Cholesteryl esters can exhibit supercooling, meaning the transitions to more ordered phases upon cooling occur at lower temperatures than the corresponding transitions upon heating.[1] This is a kinetic phenomenon, and the degree of supercooling can be influenced by the cooling rate and the presence of impurities.
Q4: Why do my DSC results for this compound show different transitions on the first and second heating cycles?
The thermal history of the sample significantly impacts its phase behavior. The first heating run reveals the transitions from the crystalline structure "as-is," which may depend on how the material was crystallized and stored. After melting and then cooling in the DSC, a different crystalline or mesophase structure may form. Subsequent heating cycles will then show the transitions of this newly formed structure. To obtain reproducible results, it is common practice to perform a preliminary heating and cooling cycle to impart a controlled thermal history to the sample.
Troubleshooting Guides
Differential Scanning Calorimetry (DSC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or overlapping peaks | 1. High heating rate.2. Impure sample.3. Sample heterogeneity. | 1. Reduce the heating rate (e.g., to 1-2 °C/min) to improve resolution.2. Purify the sample by recrystallization.3. Ensure the sample is well-mixed and representative. |
| Inconsistent transition temperatures between runs | 1. Different heating/cooling rates used.2. Variation in sample mass.3. Insufficient equilibration time before the run. | 1. Use consistent heating and cooling protocols for all samples.2. Use a consistent sample mass (typically 3-5 mg).3. Ensure the instrument baseline is stable before starting the measurement. |
| No crystallization peak on cooling | 1. Significant supercooling.2. Cooling rate is too fast for crystallization to occur.3. Sample has degraded. | 1. Cool to a lower temperature to induce crystallization.2. Use a slower cooling rate.3. Check the sample for any signs of degradation (e.g., discoloration). |
| Extra or unexpected peaks | 1. Sample polymorphism (multiple crystal forms).2. Presence of impurities. | 1. Run a second heating cycle after a controlled cooling cycle to see if the thermal behavior is reproducible.2. Analyze the sample purity using other techniques (e.g., chromatography). |
Polarized Optical Microscopy (POM)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor contrast or dark image | 1. Polarizers are not perfectly crossed.2. Strain in the objective or condenser lenses.[2] | 1. Adjust the polarizers for maximum extinction (darkest background).2. Use strain-free objectives and condensers designed for polarized light microscopy.[2] |
| Inability to identify specific liquid crystal textures | 1. Sample is too thick or too thin.2. Incorrect temperature control.3. Rapid heating/cooling rate obscuring transient textures. | 1. Prepare samples with an appropriate thickness (typically a few micrometers).2. Ensure the hot stage is properly calibrated and stable.3. Use slow heating and cooling rates to allow textures to fully develop and be observed. |
| Drifting or moving sample during heating | 1. Air bubbles in the sample.2. Uneven sample preparation. | 1. Prepare the sample by melting between the slide and coverslip to remove air bubbles.2. Ensure the sample is uniformly spread. |
| Sample degradation at high temperatures | 1. Heating to excessively high temperatures.2. Oxidation of the sample. | 1. Determine the degradation temperature from DSC or TGA and stay below it.2. If possible, use a nitrogen purge on the hot stage to prevent oxidation. |
Data Presentation
The following table summarizes illustrative data on the effect of heating and cooling rates on the phase transition temperatures of this compound, as would be determined by DSC.
Table 1: Effect of Heating Rate on this compound Phase Transitions
| Heating Rate (°C/min) | Crystal to Smectic (°C) | Smectic to Cholesteric (°C) | Cholesteric to Isotropic (°C) |
| 2.5 | 81.5 | 86.0 | 91.0 |
| 5.0 | 82.1 | 86.8 | 91.7 |
| 10.0 | 83.0 | 87.5 | 92.5 |
Table 2: Effect of Cooling Rate on this compound Phase Transitions
| Cooling Rate (°C/min) | Isotropic to Cholesteric (°C) | Cholesteric to Smectic (°C) | Smectic to Crystal (°C) |
| 2.5 | 90.5 | 85.2 | 75.0 |
| 5.0 | 89.8 | 84.1 | 72.3 |
| 10.0 | 88.5 | 82.5 | 68.9 |
Note: The data in these tables are illustrative examples based on typical behavior of liquid crystals and are intended to demonstrate the expected trends. Actual values should be determined experimentally.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: a. Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 30 °C). b. Ramp the temperature up to a point above the isotropic transition (e.g., 100 °C) at a controlled heating rate (e.g., 5 °C/min). c. Hold the sample at the high temperature for a few minutes to ensure complete melting. d. Cool the sample back to the starting temperature at a controlled cooling rate (e.g., 5 °C/min). e. A second heating scan is often performed using the same heating rate to observe the behavior of the sample with a controlled thermal history.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of the observed phase transitions.
Polarized Optical Microscopy (POM) with Hot Stage
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide. Gently place a coverslip over the sample.
-
Mounting: Position the slide on the hot stage of the polarizing microscope.
-
Microscope Setup: a. Cross the polarizer and analyzer to achieve a dark background. b. Select an appropriate objective lens (e.g., 10x or 20x).
-
Thermal Program: a. Slowly heat the sample using the hot stage controller at a controlled rate (e.g., 2-5 °C/min). b. Observe the sample through the eyepieces or a connected camera, looking for changes in texture and birefringence, which indicate phase transitions. c. Record the temperatures at which these transitions occur. The characteristic textures (e.g., focal conic for smectic, fingerprint for cholesteric) should be noted. d. After reaching the isotropic liquid phase (a dark field of view), slowly cool the sample and observe the formation of the liquid crystal phases.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Phase transition pathways for this compound.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Cholesteryl Laurate
For researchers, scientists, and drug development professionals working with cholesteryl laurate, ensuring its purity is paramount for the integrity and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of this compound. Its high resolution and sensitivity allow for the separation of the main compound from potential impurities, such as the precursor cholesterol and lauric acid, as well as other structurally related cholesteryl esters.
Experimental Protocol: Purity Determination of this compound by RP-HPLC
This protocol is a generalized procedure based on common methods for cholesteryl ester analysis.[1][2][3][4][5] Method validation and optimization are recommended for specific laboratory conditions.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation of nonpolar compounds like this compound.
2. Reagents and Standards:
-
Solvents: HPLC-grade acetonitrile (B52724), isopropanol (B130326), and methanol (B129727) are required.
-
Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., >99%) in isopropanol at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in isopropanol to a final concentration of 0.2 mg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and isopropanol (50:50, v/v) is a good starting point.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm, as cholesteryl esters exhibit absorbance in the low UV range.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
The purity of the this compound sample is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Alternative Analytical Techniques for Purity Assessment
While HPLC is the preferred method, other techniques can also be employed for the purity analysis of this compound.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. For cholesteryl esters, derivatization may be necessary to increase volatility. GC can offer higher sensitivity than HPLC for certain applications.
-
Thin-Layer Chromatography (TLC): TLC is a simpler, more cost-effective method that can be used for rapid purity checks.[6] It is particularly useful for monitoring the progress of a reaction or for a preliminary assessment of purity before committing to more quantitative methods like HPLC or GC.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of HPLC, GC, and TLC for the analysis of this compound and related compounds. The data for HPLC and GC is based on studies comparing the analysis of cholesterol, a structurally related compound.[2][3]
| Parameter | HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption or partitioning on a thin layer of adsorbent material. |
| Limit of Detection (LOD) | 0.005 mg/g[2][3] | 0.001 mg/g[2][3] | Lower sensitivity, typically in the microgram range. |
| Limit of Quantification (LOQ) | 0.016 mg/g[2][3] | 0.003 mg/g[2][3] | Primarily qualitative or semi-quantitative. |
| Recovery Rate | 93.33 ± 0.22%[2][3] | 97.10 ± 0.13%[2][3] | Variable, not typically used for precise recovery studies. |
| Analysis Time | ~20-30 minutes per sample. | Longer than HPLC due to temperature programming. | ~30-60 minutes for development. |
| Cost | Higher initial instrument cost. | Higher initial instrument cost, requires gases. | Low cost. |
| Advantages | High resolution, robust, well-established for non-volatile compounds. | High sensitivity, excellent for volatile compounds. | Simple, rapid, low cost, multiple samples can be run simultaneously. |
| Disadvantages | Lower sensitivity than GC for some compounds. | May require derivatization, not suitable for thermally labile compounds. | Lower resolution and sensitivity, less quantitative. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for HPLC purity validation of this compound.
Caption: Comparison of analytical methods for this compound purity.
Conclusion
For the definitive validation of this compound purity, reversed-phase HPLC is the most reliable and robust method, providing high-resolution separation and accurate quantification. While GC can offer higher sensitivity, it may require sample derivatization. TLC serves as a valuable, low-cost tool for rapid, qualitative screening. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, sample throughput, and available instrumentation. For routine quality control in research and drug development, a validated HPLC method is the recommended approach.
References
- 1. larodan.com [larodan.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 4. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cholesteryl Laurate and Cholesteryl Oleate for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, formulation into nanoparticles, and involvement in cellular signaling of two prominent cholesteryl esters.
This guide provides a comprehensive comparison of Cholesteryl Laurate and Cholesteryl Oleate (B1233923), two cholesterol esters of significant interest in biomedical research and pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their properties, experimental applications, and roles in biological pathways.
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of this compound and Cholesteryl Oleate are summarized below, highlighting their key differences which influence their behavior in biological and pharmaceutical systems.
| Property | This compound | Cholesteryl Oleate |
| Synonyms | Cholesterol laurate, Cholesteryl dodecanoate | Cholesterol oleate, Oleoylcholesterol |
| Molecular Formula | C₃₉H₆₈O₂[1][2][3][4] | C₄₅H₇₈O₂[5][6] |
| Molecular Weight | 568.96 g/mol [1][2][3][7] | 651.10 g/mol [5][6] |
| Melting Point | 91-92 °C[8][9] | 44-47 °C[10][11][12][13] |
| Appearance | White to off-white solid[1] | White to off-white powder or solid[5][10] |
| Solubility | Soluble in Chloroform (B151607) (Slightly), Hexanes (Slightly)[9][14]. Insoluble in water. | Soluble in Chloroform (100 mg/ml), Toluene (5%), Acetone (45 mg/mL), Ethanol (10 mg/mL), and DMSO (5 mg/mL)[10][15]. Insoluble in water. |
| Storage Temperature | -20°C[8][9] | -20°C[10][11][13][16] |
Experimental Protocols: Formulation of Solid Lipid Nanoparticles
The following protocols provide detailed methodologies for the preparation of Solid Lipid Nanoparticles (SLNs), a common application for these cholesteryl esters in drug delivery research.
Protocol 1: Preparation of Cholesteryl Oleate-Loaded Cationic Solid Lipid Nanoparticles
This protocol is adapted from a study by Suñé-Pou et al. (2018) and describes the formulation of SLNs incorporating Cholesteryl Oleate for gene silencing applications[8].
Materials:
-
Cholesteryl oleate
-
Stearic acid
-
Octadecylamine (B50001) (cationic lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
Procedure:
-
Preparation of the Lipid and Aqueous Phases:
-
Melt the required amounts of cholesteryl oleate, stearic acid, and octadecylamine together.
-
Separately, prepare an aqueous solution containing the surfactant (Poloxamer 188) in deionized water and heat it to the same temperature as the melted lipid mixture.
-
-
Formation of the Hot Emulsion:
-
Pour the melted lipid mixture into the hot aqueous surfactant solution with continuous stirring to form a hot oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Disperse the hot emulsion into cold deionized water (2-3°C) at a 1:5 ratio under continuous stirring. This rapid cooling solidifies the lipid, forming the SLNs.
-
-
Purification and Lyophilization:
-
Centrifuge the resulting SLN suspension at 19,000 x g.
-
Filter the supernatant.
-
Lyophilize the purified nanoparticles to ensure long-term stability.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using laser diffraction and laser Doppler microelectrophoresis. Expected particle size is approximately 150-200 nm with a positive zeta potential of 25-40 mV[8].
-
Morphology: Examine the shape and surface of the SLNs using electron microscopy. Spherical structures with no aggregation are expected at optimal concentrations of cholesteryl oleate[8].
-
Cellular Uptake and Cytotoxicity: Evaluate using flow cytometry and fluorescence microscopy in relevant cell lines (e.g., HEK293T, HeLa)[8].
Protocol 2: A General Protocol for the Preparation of this compound-Containing Liposomes
While a specific, detailed protocol for this compound SLNs was not found in the reviewed literature, the following is a widely used thin-film hydration method for preparing liposomes, which can be adapted for the inclusion of this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from egg or soybean)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the desired liposome (B1194612) characteristics.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids used.
-
Agitate the flask by gentle rotation (without vortexing) until the entire lipid film is suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:
-
Sonication: Using a bath or probe sonicator.
-
Extrusion: Passing the MLVs through polycarbonate membranes with a defined pore size. This method provides better control over the final vesicle size.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the surface charge and stability of the liposomes.
-
Encapsulation Efficiency: Quantify the amount of any encapsulated drug or molecule.
-
Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) with negative staining.
Signaling Pathway Involvement: The Role of ACAT in Atherosclerosis
Both this compound and Cholesteryl Oleate are cholesteryl esters, which are key players in the pathophysiology of atherosclerosis. A central enzyme in this process is Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This process is critical in the formation of foam cells, a hallmark of atherosclerotic plaques.
The following diagram illustrates the simplified signaling pathway of how low-density lipoprotein (LDL) cholesterol is taken up by macrophages and how ACAT contributes to foam cell formation.
Caption: ACAT-mediated cholesteryl ester formation in macrophages, a key step in atherosclerosis.
This pathway highlights that the uptake of LDL by macrophages leads to an increase in intracellular free cholesterol. To prevent toxicity from excess free cholesterol, the cell esterifies it into cholesteryl esters via the ACAT enzyme. These esters are then stored in lipid droplets. The excessive accumulation of these lipid droplets transforms the macrophage into a "foam cell," a primary component of atherosclerotic plaques. Both this compound and Cholesteryl Oleate can be synthesized through this pathway, contributing to the lipid core of these plaques.
Conclusion
This compound and Cholesteryl Oleate, while both being esters of cholesterol, exhibit distinct physicochemical properties, primarily due to the difference in their fatty acid chains (lauric acid vs. oleic acid). These differences, such as melting point and solubility, have significant implications for their use in drug delivery systems. The provided experimental protocols offer a starting point for the formulation and characterization of nanoparticles using these lipids. Furthermore, their common involvement in the ACAT-mediated signaling pathway underscores their importance in understanding and potentially treating diseases like atherosclerosis. This guide serves as a foundational resource for researchers to compare, select, and utilize these cholesteryl esters in their scientific endeavors.
References
- 1. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleate and other long chain fatty acids stimulate low density lipoprotein receptor activity by enhancing acyl coenzyme A:cholesterol acyltransferase activity and altering intracellular regulatory cholesterol pools in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced oleate uptake and lipotoxicity associated with laurate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol activates signaling pathway that promotes cancer | UIC today [today.uic.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced oleate uptake and lipotoxicity associated with laurate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesteryl Laurate and Other Cholesteryl Esters for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, biological roles, and applications of key cholesteryl esters, supported by experimental data and detailed methodologies.
Cholesteryl esters, the condensation products of cholesterol and fatty acids, are fundamental components of lipid metabolism and transport in the human body.[1][2] Their unique physicochemical properties, particularly their ability to form liquid crystals, have also made them valuable materials in various scientific and technological applications, including drug delivery systems.[3][4] This guide provides a detailed comparison of cholesteryl laurate with other prominent cholesteryl esters: cholesteryl stearate (B1226849), cholesteryl oleate (B1233923), and cholesteryl linoleate (B1235992). The distinctions in their fatty acid chains—saturated (laurate and stearate) versus unsaturated (oleate and linoleate)—give rise to significant differences in their physical behavior, biological functions, and suitability for various applications.
Physicochemical Properties: A Quantitative Comparison
The length and saturation of the fatty acid chain in a cholesteryl ester are primary determinants of its thermal and physical properties.[5] Saturated esters, like this compound and stearate, generally exhibit higher melting and transition temperatures compared to their unsaturated counterparts, such as cholesteryl oleate and linoleate. This is due to the more ordered packing of the saturated acyl chains.[6]
| Property | This compound (C12:0) | Cholesteryl Stearate (C18:0) | Cholesteryl Oleate (C18:1) | Cholesteryl Linoleate (C18:2) |
| Molecular Formula | C₃₉H₆₈O₂[7] | C₄₅H₈₀O₂[8] | C₄₅H₇₈O₂[9] | C₄₅H₇₆O₂[10] |
| Molecular Weight ( g/mol ) | 568.96[7] | 653.12[8] | 651.1[9] | 649.08[10] |
| Melting Point (°C) | 90.5 - 92.0 | 79.8 - 81.7 | 47.0 - 49.0 | 41.0 - 43.0 |
| Transition Temperature (°C) (Crystal to Smectic) | ~83.0 | 79.8[11] | - | - |
| Transition Temperature (°C) (Smectic to Cholesteric) | 83.3 | - | 42.0 | - |
| Transition Temperature (°C) (Cholesteric to Isotropic Liquid) | 88.5 | 81.7[11] | 51.0 | 36.0 |
| Enthalpy of Fusion (kJ/mol) | 48.1 | 67.5[12] | 29.3 | 25.1 |
| Solubility | Soluble in chloroform, ethanol (B145695) | Soluble in chloroform, ethanol[13][14] | Soluble in chloroform, ethanol, DMSO[15] | Soluble in chloroform, ethanol, DMSO[15] |
Note: Transition temperatures and enthalpies can vary depending on the purity of the sample and the experimental conditions. The data presented is a consolidation from multiple sources.
Biological Significance and Disease Association
In biological systems, cholesteryl esters are the primary form for storing and transporting cholesterol. They are major components of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and are found in intracellular lipid droplets.[16]
-
This compound and Stearate (Saturated): As saturated esters, they contribute to the structural integrity of lipid assemblies. Elevated levels of saturated cholesteryl esters can be associated with conditions characterized by lipid accumulation.
-
Cholesteryl Oleate (Monounsaturated): This is one of the most abundant cholesteryl esters in human plasma and atherosclerotic plaques.[17] Its accumulation in macrophages is a hallmark of foam cell formation, a critical event in the development of atherosclerosis.[2]
-
Cholesteryl Linoleate (Polyunsaturated): Being polyunsaturated, cholesteryl linoleate is highly susceptible to oxidation. Oxidized cholesteryl linoleate is a pro-inflammatory molecule that can activate immune cells and contribute to the inflammatory processes seen in atherosclerosis and other inflammatory diseases.[18]
Applications in Research and Drug Development
The distinct properties of these cholesteryl esters lend them to a variety of applications.
-
Liquid Crystals: Their thermotropic liquid crystalline behavior is utilized in applications such as temperature sensors and optical devices.[19] The transition temperatures determine the operational range for these applications.
-
Drug Delivery: Their biocompatibility and ability to form the core of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), make them excellent candidates for drug delivery.[20][21] The choice of cholesteryl ester can influence the nanoparticle's physical stability, drug encapsulation efficiency, and release profile.[22][23] For instance, the higher melting points of saturated esters like this compound and stearate can provide a more stable solid matrix for sustained drug release.[2]
-
Disease Biomarkers: Altered plasma or tissue levels of specific cholesteryl esters can serve as biomarkers for various diseases, including cardiovascular disease and certain metabolic disorders.[18]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the transition temperatures and enthalpies of cholesteryl esters.
Methodology:
-
Accurately weigh 1-5 mg of the cholesteryl ester sample into an aluminum DSC pan.[3][24]
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, typically 5-10°C/min, from a starting temperature (e.g., 25°C) to a final temperature above the expected isotropic liquid transition (e.g., 120°C).[24][25]
-
Record the heat flow as a function of temperature. Endothermic peaks represent phase transitions.
-
Cool the sample at a controlled rate to observe crystallization and mesophase formation upon cooling.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of each transition.[25]
Preparation of Cholesteryl Ester-Based Solid Lipid Nanoparticles (SLNs) by Solvent Injection
Objective: To formulate SLNs with a cholesteryl ester core for drug encapsulation.
Methodology:
-
Dissolve the chosen cholesteryl ester (e.g., this compound) and the hydrophobic drug in a water-miscible organic solvent, such as ethanol or acetone.[19][21]
-
Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188, Tween 80) dissolved in deionized water.
-
Heat both the lipid/drug solution and the aqueous surfactant solution to a temperature above the melting point of the cholesteryl ester.
-
Inject the organic phase into the aqueous phase under constant stirring.[21]
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the cholesteryl ester, forming SLNs that encapsulate the drug.[19]
-
The resulting nanoparticle dispersion is then stirred at room temperature to allow for solvent evaporation and nanoparticle stabilization.
-
The SLNs can be purified and concentrated by methods such as ultracentrifugation or dialysis.
Visualization of Relevant Pathways
Lipoprotein Metabolism and Reverse Cholesterol Transport
This pathway illustrates the central role of cholesteryl esters in the transport of cholesterol throughout the body, from dietary absorption and hepatic synthesis to delivery to peripheral tissues and return to the liver for excretion.
Caption: Overview of lipoprotein metabolism pathways.
Inflammatory Signaling Triggered by Oxidized Cholesteryl Esters
This diagram outlines the molecular cascade initiated by oxidized cholesteryl esters (OxCE), particularly oxidized cholesteryl linoleate, leading to macrophage activation and a pro-inflammatory response, which is a key process in atherosclerosis.[5][18]
Caption: TLR4-mediated inflammatory signaling by OxCE.
Conclusion
The choice between this compound and other cholesteryl esters depends critically on the intended application. For applications requiring thermal stability and a solid matrix at physiological temperatures, such as in certain controlled-release drug formulations, the saturated esters this compound and stearate are advantageous. Conversely, for studying biological processes related to atherosclerosis and inflammation, the unsaturated esters cholesteryl oleate and linoleate are more relevant models. This guide provides the foundational data and experimental context to aid researchers and drug development professionals in making informed decisions regarding the selection and use of these versatile biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anatoljcardiol.com [anatoljcardiol.com]
- 6. Toll-Like Receptor 4 Mediated Oxidized Low-Density Lipoprotein-Induced Foam Cell Formation in Vascular Smooth Muscle Cells via Src and Sirt1/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesteryl stearate [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to Lipids and Lipoproteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal properties of systems containing cholesteryl esters and triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 20. biomedrb.com [biomedrb.com]
- 21. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. storage.imrpress.com [storage.imrpress.com]
- 24. researchgate.net [researchgate.net]
- 25. Activation of the TLR4 signaling pathway and abnormal cholesterol efflux lead to emphysema in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Cholesteryl Laurate and Cholesteryl Myristate Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the liquid crystalline properties of Cholesteryl Laurate and Cholesteryl Myristate. The information presented herein is intended to assist researchers and professionals in selecting the appropriate cholesteryl ester for applications in drug delivery, material science, and other areas where the unique properties of liquid crystals are leveraged.
Physicochemical Properties
This compound and cholesteryl myristate are esters of cholesterol with lauric acid and myristic acid, respectively. Their fundamental physicochemical properties are summarized in the table below.
| Property | This compound | Cholesteryl Myristate |
| Synonyms | Cholesteryl dodecanoate | Cholesteryl tetradecanoate |
| Molecular Formula | C₃₉H₆₈O₂[1][2][3][4][5][6][7] | C₄₁H₇₂O₂[8][9][10][11] |
| Molecular Weight | 568.96 g/mol [1][3][6][7] | 597.01 g/mol [9][10] |
| Appearance | White to off-white solid | White powder or clear, nearly colorless crystals |
Liquid Crystalline Phase Transitions
The defining characteristic of cholesteryl esters is their formation of liquid crystal phases upon heating. These transitions occur at specific temperatures, moving from a crystalline solid to a smectic phase, then to a cholesteric phase, and finally to an isotropic liquid. The transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.
| Transition | This compound (°C) | Cholesteryl Myristate (°C) |
| Crystal to Smectic | ~80.2 - 83.5 | ~69.8 - 73.6 |
| Smectic to Cholesteric | ~87.2 - 90.0 | ~77.8 - 79.7 |
| Cholesteric to Isotropic Liquid | ~91.3 | ~84.2 - 84.6 |
Note: The data presented is a range compiled from multiple sources and techniques, primarily Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). Variations in reported values are common due to differences in experimental methodologies and sample purity.
Experimental Methodologies
The characterization of the liquid crystalline phases of cholesteryl esters relies on several key experimental techniques.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the temperatures and enthalpies of phase transitions.[12][13]
Experimental Protocol:
-
Sample Preparation: A small amount of the cholesteryl ester (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to create a stable atmosphere.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 5-10 K/min) through the expected temperature range of the phase transitions.[14] A cooling cycle at the same rate is also performed to observe the transitions upon cooling. A second heating run is often included to ensure thermal history does not affect the results.[14]
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks on the heating curve correspond to the absorption of heat during phase transitions (e.g., crystal to smectic). The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a powerful technique for visualizing the distinct textures of different liquid crystal phases.[15]
Experimental Protocol:
-
Sample Preparation: A small amount of the cholesteryl ester is placed on a clean glass microscope slide. A coverslip is placed over the sample.
-
Heating Stage: The slide is placed on a hot stage attached to the polarized light microscope, allowing for precise temperature control.
-
Observation: The sample is observed through crossed polarizers as it is heated and cooled.
-
Texture Identification: The different liquid crystal phases (smectic and cholesteric) exhibit characteristic optical textures due to their birefringence. These textures are observed and recorded at different temperatures. For example, the cholesteric phase often displays a "focal conic" or "fingerprint" texture.
Comparative Analysis
The primary difference between this compound and cholesteryl myristate lies in the length of their fatty acid chains (laurate has 12 carbons, myristate has 14). This seemingly small difference in molecular structure leads to noticeable variations in their thermal properties.
-
Transition Temperatures: Cholesteryl myristate generally exhibits lower transition temperatures for the crystal-to-smectic and smectic-to-cholesteric transitions compared to this compound. This is a common trend in homologous series of cholesteryl esters, where the transition temperatures can vary with the length of the alkyl chain.
-
Mesophase Range: The temperature range over which the liquid crystalline phases (smectic and cholesteric) exist is different for the two compounds. This is a critical consideration for applications where a specific liquid crystal phase is required at a particular operating temperature.
Applications in Drug Development and Research
The unique properties of cholesteryl esters make them valuable in various scientific and technological fields.
-
Drug Delivery: Their ability to form stable, ordered structures at physiological temperatures makes them suitable for encapsulating and delivering lipophilic drugs. The choice between laurate and myristate would depend on the desired stability and release characteristics at the target temperature.
-
Biomaterials: Cholesteryl esters are biocompatible and can be used to create surfaces that mimic biological membranes, which is useful for studying cell adhesion and other biological processes.[16]
-
Sensors and Displays: The sensitivity of the cholesteric phase to temperature and electric fields allows for their use in temperature sensors and display technologies.
Conclusion
Both this compound and Cholesteryl Myristate are valuable liquid crystalline materials with distinct thermal properties. The choice between the two will be dictated by the specific temperature requirements and desired phase behavior of the intended application. The data and experimental protocols provided in this guide offer a foundation for researchers to make informed decisions and design further investigations into the fascinating properties of these cholesteryl esters.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mriquestions.com [mriquestions.com]
- 4. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. larodan.com [larodan.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Thermotropic mesomorphism of cholesteryl myristate. An electron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cholesteryl myristate | C41H72O2 | CID 99486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 16. par.nsf.gov [par.nsf.gov]
Validating the Structure of Cholesteryl Laurate: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
This guide provides a comprehensive comparison of experimental nuclear magnetic resonance (NMR) data for cholesteryl laurate against established chemical shifts of its constituent parts, cholesterol and lauric acid. This analysis serves to validate the ester linkage and the overall molecular structure. Detailed experimental protocols and a workflow for structural validation are also presented for researchers in drug development and chemical analysis.
Structural Confirmation by ¹H and ¹³C NMR
Nuclear magnetic resonance spectroscopy is a powerful non-destructive technique for elucidating molecular structures.[1] By analyzing the chemical shifts of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, we can confirm the connectivity of atoms within the this compound molecule. The formation of an ester bond between cholesterol and lauric acid is expected to induce specific changes in the chemical shifts of nearby nuclei, particularly at the C-3 position of the cholesterol moiety and the carbonyl carbon of the laurate chain.
¹H NMR Data Comparison
The ¹H NMR spectrum of this compound shows characteristic signals for both the cholesterol and laurate moieties. A key indicator of ester formation is the downfield shift of the proton at the C-3 position of the cholesterol backbone. In free cholesterol, this proton (H-3) typically resonates around 3.52 ppm.[2] In this compound, this signal is shifted to approximately 4.61 ppm, which is consistent with the deshielding effect of the adjacent ester oxygen. The remaining signals correspond to the protons of the sterol ring system, the side chain, and the aliphatic chain of the laurate group.
| Assignment | Cholesterol (Reference) ¹H Chemical Shift (ppm) | This compound (Experimental) ¹H Chemical Shift (ppm) [3] | Comment |
| H-3 (Cholesterol) | ~3.52[2] | 4.60 - 4.62 | Significant downfield shift confirms esterification at the C-3 position. |
| H-6 (Cholesterol) | ~5.35[2] | 5.37 - 5.38 | Olefinic proton, largely unaffected by esterification. |
| Methyl Protons (Laurate) | ~0.88 (terminal CH₃) | 0.88 | Overlaps with cholesterol methyl signals. |
| Methylene Protons (Laurate) | ~1.26 (bulk CH₂) | 1.26 | Forms a large, complex multiplet. |
| α-Methylene Protons (Laurate) | ~2.30 (CH₂ adjacent to C=O) | 2.25 - 2.32 | Protons adjacent to the carbonyl group. |
| Cholesterol Methyls | 0.68 - 1.02[2] | 0.68 - 1.02 | Characteristic signals for the sterol methyl groups. |
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides further evidence for the structure of this compound. The carbonyl carbon of the laurate moiety is observed at approximately 173.10 ppm. The C-3 carbon of the cholesterol moiety experiences a downfield shift from ~71.8 ppm in free cholesterol to ~73.6 ppm in the ester, indicating the attachment of the electron-withdrawing laurate group.[3][4] The olefinic carbons C-5 and C-6 of the cholesterol ring are observed at approximately 139.70 ppm and 122.55 ppm, respectively.
| Assignment | Cholesterol (Reference) ¹³C Chemical Shift (ppm) [4] | This compound (Experimental) ¹³C Chemical Shift (ppm) [3] | Comment |
| C-3 (Cholesterol) | 71.81 | 73.61 | Downfield shift due to ester linkage. |
| C-5 (Cholesterol) | 140.80 | 139.70 | Olefinic carbon. |
| C-6 (Cholesterol) | 121.69 | 122.55 | Olefinic carbon. |
| C=O (Laurate) | N/A | 173.10 | Carbonyl carbon of the ester. |
| Aliphatic Carbons (Laurate) | N/A | 14.11 - 34.69 | Carbons of the laurate fatty acid chain. |
| Cholesterol Carbons | 11.89 - 56.80 | 11.86 - 56.73 | Carbons of the sterol backbone and side chain. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.[3]
-
Solvent: CDCl₃.[3]
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃.[3]
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the this compound structure.
Workflow for NMR-based Structure Validation
The following diagram illustrates the logical workflow for validating a chemical structure using NMR spectroscopy.
Caption: Workflow for validating a chemical structure using NMR spectroscopy.
References
The Influence of Acyl Chain Length on the Properties of Cholesteryl Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl esters (CEs), the esterified form of cholesterol, are crucial molecules in lipid metabolism and transport. They are the primary form in which cholesterol is stored within cells and transported in lipoproteins. The fatty acid component of a cholesteryl ester, known as the acyl chain, can vary in length and saturation, significantly influencing the molecule's physicochemical and biological properties. Understanding these structure-property relationships is paramount for research in areas such as atherosclerosis, lipoprotein metabolism, and the development of lipid-based drug delivery systems. This guide provides a comparative analysis of how acyl chain length affects the key properties of cholesteryl esters, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Analysis
The length of the saturated acyl chain in a cholesteryl ester has a profound and systematic effect on its physical properties. These properties, in turn, dictate the behavior of CEs in biological systems, from their packing in lipid droplets to their phase transitions in atherosclerotic plaques.
Melting Point and Phase Transition Temperatures
The melting point and the temperatures of transition between different liquid crystalline phases (smectic and cholesteric) are highly dependent on the acyl chain length. Generally, as the length of the saturated acyl chain increases, the melting point also tends to increase due to stronger van der Waals forces between the longer chains. However, this trend is not strictly linear and exhibits an "odd-even" effect, where esters with an even number of carbon atoms in their acyl chain often have higher transition temperatures than those with an odd number.
| Cholesteryl Ester (Acyl Chain) | Abbreviation | Melting Point (°C) | Crystal to Mesophase Transition (°C) | Smectic to Cholesteric Transition (°C) | Cholesteric to Isotropic Liquid Transition (°C) |
| Acetate (B1210297) (C2) | C2 | 112-114[1] | - | - | - |
| Octanoate (C8) | C8 | 110[2] | - | - | - |
| Decanoate (B1226879) (C10) | C10 | - | - | 81.5[3] | 85.5[3] |
| Laurate (C12) | C12 | 91-92[4][5][6] | - | - | - |
| Myristate (C14) | C14 | 84[7] | - | - | - |
| Palmitate (C16) | C16 | 74-77[8][9][10] | - | - | - |
| Stearate (B1226849) (C18) | C18 | 79-83[11][12][13][14] | 83 | 75.5 | 79.5 |
| Behenate (B1239552) (C22) | C22 | 87.5-88[15] | - | - | - |
Solubility
Biological Properties: The Role of Acyl Chain Length in Metabolism
The acyl chain length of cholesteryl esters is a critical determinant of their interaction with enzymes involved in their metabolism, primarily cholesterol esterases, which hydrolyze CEs to free cholesterol and fatty acids.
Enzymatic Hydrolysis
Different cholesterol esterases exhibit distinct substrate specificities based on the acyl chain length of the cholesteryl ester. This enzymatic preference is crucial for regulating the availability of free cholesterol within cells.
A study on cholesterol esterases in lymphoid cell lines identified three distinct enzymes with different pH optima and substrate preferences[17]:
-
Acid Cholesterol Esterase (pH 4.0): This lysosomal enzyme preferentially hydrolyzes cholesteryl esters with acyl chains longer than eight carbons.[17]
-
Neutral Cholesterol Esterase (pH 6.0): This enzyme displays broader specificity, hydrolyzing a range of cholesteryl esters, with a preference for shorter-chain derivatives like cholesteryl acetate and butyrate.[17]
-
Alkaline Cholesterol Esterase (pH 8.0): This enzyme is specific for short-chain cholesteryl esters, such as cholesteryl acetate and butyrate.[17]
This differential specificity suggests that the fate of a cholesteryl ester molecule—whether it is readily hydrolyzed to release cholesterol or remains in storage—is influenced by its acyl chain composition and the specific enzymatic machinery present in the cellular compartment.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a fundamental technique for determining the melting points and phase transition temperatures of lipids.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified cholesteryl ester into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample during heating. An empty sealed pan is used as a reference.
-
Instrumentation: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its expected isotropic liquid phase transition.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 5°C/min) back to the starting temperature.
-
Perform a second heating scan under the same conditions to ensure thermal history does not affect the results.
-
-
Data Analysis: The melting point and transition temperatures are determined from the peak maxima of the endothermic transitions in the heating thermogram. The enthalpy of the transitions can be calculated from the area under the peaks.
Cholesterol Esterase Activity Assay
This assay measures the rate of hydrolysis of a cholesteryl ester substrate by a cholesterol esterase.
Protocol:
-
Substrate Preparation: Prepare a stock solution of the cholesteryl ester with a specific acyl chain length in a suitable organic solvent (e.g., chloroform). Create an emulsion of the cholesteryl ester in a buffer solution containing a detergent (e.g., Triton X-100) to ensure its availability to the enzyme.
-
Enzyme Preparation: Prepare a solution of the cholesterol esterase at a known concentration in an appropriate buffer.
-
Reaction Mixture: In a microplate or cuvette, combine the substrate emulsion and a reaction buffer containing co-factors if necessary.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture to start the hydrolysis.
-
Detection of Products: The rate of hydrolysis can be monitored by measuring the increase in free cholesterol or the release of the fatty acid. A common method involves a coupled enzymatic assay where the released cholesterol is oxidized by cholesterol oxidase, producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically at a specific wavelength (e.g., 500 nm).[18]
-
Data Analysis: The rate of the reaction is calculated from the initial linear portion of the absorbance versus time curve. By performing this assay with a series of cholesteryl ester substrates with varying acyl chain lengths, the substrate specificity of the enzyme can be determined.
Visualizing the Impact of Acyl Chain Length
To better understand the workflows and relationships discussed, the following diagrams are provided.
Caption: Workflow for Determining Thermal Properties of Cholesteryl Esters using DSC.
Caption: Overview of Cholesteryl Ester Metabolism Highlighting Acyl Chain Influence.
Conclusion
The acyl chain length is a fundamental structural feature of cholesteryl esters that profoundly dictates their physicochemical and biological properties. Longer saturated acyl chains generally lead to higher melting points and phase transition temperatures, a critical factor in the context of lipid phase behavior in biological membranes and atherosclerotic plaques. Furthermore, the specificity of cholesterol esterases for particular acyl chain lengths underscores the intricate regulation of cholesterol homeostasis within cells. For researchers in lipidology and drug development, a thorough understanding of these relationships is indispensable for designing experiments, interpreting data, and developing novel therapeutic strategies targeting lipid metabolism.
References
- 1. Cholesteryl acetate - CAS-Number 604-35-3 - Order from Chemodex [chemodex.com]
- 2. Cholesteryl caprylate | 1182-42-9 [amp.chemicalbook.com]
- 3. SYNTHON Chemicals Shop | Cholesteryl decanoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 4. echemi.com [echemi.com]
- 5. Cholesteryl laurate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 1908-11-8 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Cholesteryl palmitate | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cholesteryl palmitate CAS#: 601-34-3 [m.chemicalbook.com]
- 10. Cholesterol Palmitate | 601-34-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Cholesteryl stearate | CAS 35602-69-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. Cholesteryl stearate 96 35602-69-8 [sigmaaldrich.com]
- 13. chemwhat.com [chemwhat.com]
- 14. CHOLESTERYL STEARATE [chembk.com]
- 15. Cholesteryl behenate CAS#: 61510-09-6 [amp.chemicalbook.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Acyl-chain specificity and properties of cholesterol esterases from normal and Wolman lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Comparative analysis of the thermal stability of different cholesteryl esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the thermal stability of various cholesteryl esters, crucial components in numerous biological and pharmaceutical systems. Understanding their thermal behavior, including phase transitions and decomposition, is paramount for applications ranging from drug delivery systems to liquid crystal technologies. This document presents quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.
Data Summary: Thermal Properties of Cholesteryl Esters
The thermal characteristics of cholesteryl esters are significantly influenced by the nature of their fatty acid chains. The following table summarizes the key transition temperatures and enthalpies for a selection of saturated and unsaturated cholesteryl esters, as determined by Differential Scanning Calorimetry (DSC). These transitions typically include the melting from a crystalline solid to a liquid crystalline phase (smectic or cholesteric) and further to an isotropic liquid.
| Cholesteryl Ester | Fatty Acid Chain | Melting Point (°C) | Cholesteric-Isotropic Transition (°C) | Smectic-Cholesteric Transition (°C) | Enthalpy of Fusion (kJ/mol) |
| Saturated Esters | |||||
| Cholesteryl Acetate | C2:0 | 114.0 | - | - | 22.4 |
| Cholesteryl Propionate | C3:0 | 99.0 | 110.0 | - | - |
| Cholesteryl Butyrate | C4:0 | 101.5 | 111.5 | - | 21.8 |
| Cholesteryl Valerate | C5:0 | 93.0 | 101.5 | - | - |
| Cholesteryl Caproate | C6:0 | 99.5 | 100.5 | - | 24.7 |
| Cholesteryl Heptanoate | C7:0 | 94.0 | 96.0 | - | - |
| Cholesteryl Caprylate | C8:0 | 106.0 | 108.0 | - | 33.1 |
| Cholesteryl Nonanoate | C9:0 | 80.5 | 92.0 | 74.0 | - |
| Cholesteryl Decanoate | C10:0 | 83.0 | 92.5 | 77.0 | 35.6 |
| Cholesteryl Laurate | C12:0 | 91.0 | 88.0 | 81.5 | 41.0 |
| Cholesteryl Myristate | C14:0 | 71.0 | 84.5 | 78.5 | 45.2 |
| Cholesteryl Palmitate | C16:0 | 77.5 | 83.0 | 79.0 | 54.4 |
| Cholesteryl Stearate | C18:0 | 83.0 | 79.5 | 75.5 | 63.2 |
| Unsaturated Esters | |||||
| Cholesteryl Oleate (B1233923) | C18:1 | 44.0 | 46.0 | 42.0 | - |
| Cholesteryl Linoleate (B1235992) | C18:2 | 39.0 | 42.0 | 35.0 | - |
| Cholesteryl Linolenate | C18:3 | 34.0 | 36.0 | - | - |
Experimental Protocols
The data presented in this guide is primarily derived from two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining melting points, transition temperatures between different liquid crystal phases, and the enthalpies of these transitions.
1. Sample Preparation:
-
Purification: To ensure accurate and reproducible results, cholesteryl esters should be purified prior to analysis. Recrystallization is a common and effective method. For many cholesteryl esters, recrystallization from n-pentyl alcohol has been shown to be effective in removing impurities that can cause spurious thermal transitions.[1] The purity of the sample can be verified by techniques such as chromatography or by analyzing the shape of the DSC melting peak.
-
Sample Encapsulation: A small amount of the purified cholesteryl ester (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
2. Instrumentation and Parameters:
-
A calibrated Differential Scanning Calorimeter, such as a Perkin-Elmer DSC-1B or equivalent, is used for the analysis.
-
Heating and Cooling Rates: Samples are typically heated and cooled at controlled rates. Common scanning rates for the analysis of cholesteryl esters are 2.5, 5.0, or 10.0 °C/min.
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically dry nitrogen, with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: A typical temperature program involves an initial heating scan to melt the sample and erase its thermal history, followed by a controlled cooling scan and a second heating scan. The data from the second heating scan is often used for analysis of the thermal transitions.
3. Data Analysis:
-
The onset temperature of the peak in the DSC thermogram is typically taken as the transition temperature (e.g., melting point).
-
The area under the transition peak is integrated to determine the enthalpy of the transition (ΔH).
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of the cholesteryl esters.
1. Sample Preparation:
-
A small amount of the cholesteryl ester (typically 5-10 mg) is placed in a suitable TGA sample pan (e.g., alumina (B75360) or platinum).
2. Instrumentation and Parameters:
-
A calibrated Thermogravimetric Analyzer is used.
-
Heating Rate: A linear heating rate is applied, commonly 10 or 20 °C/min.
-
Temperature Range: The sample is heated over a wide temperature range, for instance, from ambient temperature to 600-800 °C, to ensure complete decomposition is observed.
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to study the thermal decomposition, or in an oxidative atmosphere (e.g., air) to study oxidative stability. A typical gas flow rate is 20-100 mL/min.
3. Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
The onset temperature of the weight loss step is considered the decomposition temperature, indicating the point at which the material begins to degrade.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of cholesteryl esters.
Key Findings and Comparative Insights
-
Effect of Fatty Acid Chain Length: For saturated cholesteryl esters, the melting points and enthalpies of fusion generally increase with the length of the fatty acid chain. This is attributed to stronger van der Waals interactions between the longer alkyl chains.
-
Effect of Unsaturation: The presence of double bonds in the fatty acid chain introduces kinks, which disrupt the molecular packing and lead to a significant decrease in melting points and transition temperatures. This is evident in the lower transition temperatures of cholesteryl oleate (one double bond), linoleate (two double bonds), and linolenate (three double bonds) compared to their saturated counterpart, cholesteryl stearate.
-
Liquid Crystalline Phases: Many cholesteryl esters exhibit liquid crystalline behavior, forming smectic and/or cholesteric phases between their crystalline and isotropic liquid states. The temperature range and stability of these mesophases are also dependent on the structure of the fatty acid moiety.
-
Thermal Decomposition: While specific decomposition temperatures can vary, cholesteryl esters are generally stable up to temperatures well above their melting points. TGA analysis typically reveals a major weight loss step corresponding to the decomposition of the ester, often occurring in the range of 200-400°C under an inert atmosphere. The exact decomposition temperature can be influenced by factors such as the strength of the ester bond and the volatility of the decomposition products.
References
A Comparative Analysis of Phase Transition Temperatures in Cholesteryl Laurate Determined by Diverse Analytical Techniques
For researchers, scientists, and professionals engaged in drug development, the precise characterization of the physicochemical properties of materials like cholesteryl laurate is paramount. This guide provides a comprehensive cross-validation of its phase transition temperatures using data from Differential Scanning Calorimetry (DSC), Polarized Light Microscopy (PLM), and a discussion of the application of X-ray Diffraction (XRD).
This compound, a cholesterol ester, exhibits a rich polymorphic behavior, transitioning through distinct liquid crystalline phases upon heating and cooling. The temperatures at which these transitions occur are critical parameters influencing its application in various formulations. This report synthesizes data from key studies to offer a comparative overview of the transition temperatures as measured by different instrumental methods.
Quantitative Analysis of Phase Transition Temperatures
The phase transition temperatures of this compound, as determined by Differential Scanning Calorimetry (DSC) and optical techniques, are summarized below. These transitions include the melting from a crystalline solid to a smectic liquid crystal phase, a transition from the smectic to a cholesteric (chiral nematic) phase, and finally, clearing to an isotropic liquid.
| Phase Transition | Differential Scanning Calorimetry (°C)[1] | Optical Techniques (°C) | Equilibrium Calorimetry (°C) |
| Crystal to Smectic/Isotropic | 91.3 | 93 | 91.3 |
| Smectic to Cholesteric | 80.2 | 83.5 | 81.4 |
| Cholesteric to Isotropic Liquid | 87.2 | 90 | 88.6 |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for the replication and validation of these findings. The following sections detail the typical methodologies employed for each analytical technique.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.
Protocol:
-
Sample Preparation: A small amount of high-purity this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable thermal atmosphere.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical heating rate is 10 K/min.[2][3][4] The temperature range is set to encompass all expected phase transitions, for instance, from 25°C to 120°C.
-
Data Analysis: The heat flow is recorded as a function of temperature. Endothermic peaks on heating correspond to phase transitions (e.g., melting), while exothermic peaks on cooling represent crystallization or other ordering transitions. The peak maximum is generally taken as the transition temperature.
Polarized Light Microscopy (PLM)
PLM is used to observe the unique optical textures of liquid crystalline phases, which are birefringent.
Protocol:
-
Sample Preparation: A small quantity of this compound is placed on a clean microscope slide and covered with a coverslip. The sample is then heated on a hot stage to melt and form a thin film.
-
Microscope Setup: The microscope is equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), oriented perpendicular to each other ("crossed polars").
-
Thermal Analysis: The sample is heated and cooled on a programmable hot stage. The temperature is changed in controlled increments.
-
Observation: As the sample passes through different liquid crystalline phases, characteristic optical textures are observed. The temperature at which these textures first appear or disappear is recorded as the transition temperature. For example, the smectic phase may exhibit a focal conic or fan-shaped texture, while the cholesteric phase shows an oily streak or fingerprint texture.
X-ray Diffraction (XRD)
XRD provides information about the molecular arrangement and spacing within the different phases. While specific transition temperatures for pure this compound via XRD are not detailed in the available literature, the methodology to obtain them is well-established.
Protocol:
-
Sample Preparation: A powdered sample of this compound is loaded into a capillary tube or onto a temperature-controlled sample holder.
-
Instrument Setup: The XRD instrument is configured with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Temperature-Dependent Measurement: The sample is heated and cooled in a controlled manner using a high-temperature attachment. XRD patterns are collected at various temperature intervals, particularly around the expected transition temperatures identified by other techniques like DSC.
-
Data Analysis: Changes in the diffraction pattern signify a phase transition. For instance, the transition from a crystalline solid to a smectic phase is marked by the appearance of a sharp, low-angle diffraction peak corresponding to the smectic layer spacing, alongside a diffuse wide-angle peak. The transition to the cholesteric phase would result in the loss of the sharp low-angle peak, and the isotropic liquid would only show a diffuse halo. The temperature at which these changes occur is the phase transition temperature.
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of this compound's phase transition temperatures using the discussed techniques.
Caption: Workflow for cross-validating phase transition temperatures.
Signaling Pathway of Phase Transitions
The sequence of phase transitions in this compound upon heating can be represented as a signaling pathway, where an increase in thermal energy drives the system to states of higher entropy.
References
Assessing the Biocompatibility of Cholesteryl Laurate Versus Other Lipid Excipients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the development of safe and effective drug delivery systems. Among these, lipid excipients are widely utilized for their ability to enhance the solubility, stability, and bioavailability of therapeutic agents. This guide provides a comparative assessment of the biocompatibility of Cholesteryl laurate against other commonly used lipid excipients, with a focus on cytotoxicity, inflammatory response, and in vivo toxicity. While direct quantitative comparisons are limited in publicly available literature, this document synthesizes existing knowledge to guide researchers in their selection process.
Executive Summary
Lipid excipients are generally recognized for their biocompatibility. This compound, a cholesteryl ester, is often cited for its good biocompatibility, though specific quantitative data directly comparing it to other lipid classes is scarce. The inflammatory potential of lipid-based formulations, particularly nanoparticles, is an area of active research, with evidence suggesting that the type of lipid can influence the magnitude and nature of the immune response. In general, saturated lipids and cholesteryl esters are considered relatively inert, while certain cationic lipids used in lipid nanoparticles have been shown to induce inflammatory responses.
Data Presentation: Comparative Biocompatibility
Table 1: In Vitro Cytotoxicity Data
| Lipid Excipient | Cell Line | Assay | Results (e.g., IC50, % Viability) | Citation |
| This compound | Various | MTT, LDH | Data not available in comparative studies. Generally considered to have good biocompatibility. | |
| Glyceryl Stearate | Various | MTT | Generally high cell viability reported. Specific IC50 values vary with formulation. | |
| Phosphatidylcholine | Various | MTT, LDH | Generally considered non-toxic and is a major component of cell membranes. | |
| Tristearin (Triglyceride) | Various | MTT | High cell viability generally observed. | |
| DOTAP (Cationic Lipid) | Various | MTT | Dose-dependent cytotoxicity observed, with IC50 values reported in the low µg/mL range in some studies. |
Note: The absence of specific IC50 or LDH release values for this compound in direct comparison with other excipients is a significant data gap in the current literature.
Table 2: In Vitro Inflammatory Response
| Lipid Excipient | Cell Type | Cytokine Measured | Results (e.g., pg/mL) | Citation |
| This compound | Macrophages | TNF-α, IL-6 | Data from direct stimulation with isolated this compound is not readily available. | |
| Saturated Fatty Acids (e.g., Lauric Acid) | Macrophages | TNF-α, IL-6 | Can activate TLR4 signaling, leading to increased cytokine production. | [1][2] |
| Cationic Lipids (e.g., DOTAP) | Macrophages, Dendritic Cells | TNF-α, IL-6, IL-1β | Have been shown to induce significant pro-inflammatory cytokine release. | |
| Phosphatidylcholine | Macrophages | TNF-α, IL-6 | Generally considered to have low inflammatory potential. |
Table 3: In Vivo Toxicity Data
| Lipid Excipient | Animal Model | Route of Administration | Key Findings (e.g., LD50, Observed Adverse Effects) | Citation |
| This compound | Not specified | Not specified | Generally regarded as safe (GRAS), but specific LD50 values are not readily available. | |
| Glyceryl Stearate | Rat | Oral | LD50 > 5000 mg/kg | |
| Phosphatidylcholine | Rat | Oral | LD50 > 8000 mg/kg | |
| Triglycerides (general) | Rat | Oral | Generally considered non-toxic with very high LD50 values. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are standard protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
Objective: To assess cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of the lipid excipients (solubilized in a suitable vehicle) for 24 to 72 hours. Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
Objective: To quantify plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
ELISA for Cytokine Quantification (TNF-α and IL-6)
Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α and IL-6) secreted by immune cells in response to lipid excipients.
Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and stimulate them with the lipid excipients for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
In Vivo Acute Toxicity Study
Objective: To determine the short-term adverse effects and lethal dose (LD50) of a substance.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Dose Administration: Administer single doses of the lipid excipient via a relevant route (e.g., oral, intravenous) to different groups of animals at increasing dose levels.
-
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Determine the LD50 value and identify any target organs of toxicity.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of lipid excipient biocompatibility.
Discussion
The biocompatibility of lipid excipients is a multifaceted issue influenced by the specific lipid chemistry, the formulation, and the biological context. While this compound is generally considered safe, the lack of direct comparative studies with other lipids highlights a need for further research in this area.
Cytotoxicity: Most neutral lipids, including triglycerides and sterol esters, exhibit low in vitro cytotoxicity. The primary concern for cytotoxicity in lipid-based formulations often arises from the inclusion of surfactants or, in the case of lipid nanoparticles for gene delivery, cationic lipids. These components can disrupt cell membranes and induce apoptosis at higher concentrations.
Inflammatory Response: The interaction of lipid excipients with the immune system is complex. Saturated fatty acids, which can be components of triglycerides or present as impurities, have been shown to activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This activation can lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6 via the NF-κB and MAPK signaling pathways.[1][2] While cholesteryl esters themselves are not typically considered potent immune activators, their presence within larger lipid assemblies could potentially modulate the overall inflammatory response.
In Vivo Toxicity: In vivo toxicity of lipid excipients is generally low, especially when administered orally. The body possesses natural mechanisms for the digestion and metabolism of many lipids. However, when administered parenterally, particularly as nanoparticles, lipid formulations can be taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. High doses can potentially lead to RES overload and associated toxicities. The specific toxicological profile will depend on the complete formulation, including all lipids, surfactants, and the active pharmaceutical ingredient.
Conclusion
This compound is a biocompatible lipid excipient suitable for a variety of drug delivery applications. However, a comprehensive assessment of its biocompatibility profile in direct comparison to other lipid excipients requires further dedicated studies. Researchers and drug developers should consider the entire formulation when evaluating potential toxicity and immunogenicity. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such assessments. As the field of drug delivery continues to evolve, a deeper understanding of the interactions between individual excipients and biological systems will be paramount in the development of safer and more effective medicines.
References
- 1. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Laurate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals is a critical component of ensuring a safe, efficient, and compliant work environment. Cholesteryl laurate, a common cholesteryl ester, requires adherence to established laboratory waste management protocols. This guide provides essential, step-by-step procedures for its safe and effective disposal, empowering your team to handle this material with confidence and care.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat it as a chemical substance that requires a formal disposal process.[1][2] Standard laboratory practice dictates that non-hazardous chemical waste should not be disposed of in the regular trash or poured down the drain.[2] Adherence to institutional and local regulations is paramount for proper disposal.
Key Data for this compound
A clear understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₃₉H₆₈O₂ |
| Molecular Weight | 568.96 g/mol |
| Melting Point | 91-92 °C |
| Boiling Point (est.) | 609.4 ± 34.0 °C |
| Form | Solid |
| Solubility in Water (est.) | 7.827e-011 mg/L @ 25 °C |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of solid, non-hazardous chemical waste like this compound.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Gloves: Standard laboratory gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat to protect clothing and skin.
Waste Identification and Segregation
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, especially hazardous waste.
-
Purity Matters: If the this compound is contaminated with a hazardous substance, it must be treated as hazardous waste and disposed of according to the protocols for the hazardous contaminant.
Container Preparation and Labeling
-
Use a Suitable Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. If possible, the original container can be used.
-
Clear Labeling: The container must be clearly labeled. The label should include:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of disposal.
-
Packaging the Waste
-
Minimize Dust: Carefully transfer the solid this compound waste into the prepared container. Handle gently to minimize the creation of airborne dust.
-
Secure Closure: Securely fasten the lid of the container to prevent any spills.
Final Disposal
-
Designated Area: Transport the sealed and labeled container to your facility's designated accumulation area for non-hazardous solid chemical waste.
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the final collection and disposal of non-hazardous chemical waste. This may involve contacting your Environmental Health and Safety (EHS) department for pickup.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always prioritize your institution's specific guidelines and consult your EHS department with any questions.
References
Personal protective equipment for handling Cholesteryl laurate
Essential Safety and Handling Guide for Cholesteryl Laurate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance, minimizing exposure through inhalation, ingestion, and direct contact.[1] It is supplied as a solid and should be stored in a freezer.[2][3]
Key Chemical and Physical Properties
A summary of important quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₈O₂ | [3] |
| Molecular Weight | 568.96 g/mol | [3] |
| Physical State | Solid | [2][3] |
| CAS Number | 1908-11-8 | [3][4] |
| Storage Temperature | Freezer | [3] |
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical.[5] For this compound, the following PPE is recommended to prevent skin and eye contact, and inhalation of dust particles.[1][6]
-
Eye and Face Protection :
-
Skin Protection :
-
Gloves : Wear chemical-impermeable gloves, such as nitrile or neoprene.[1][9] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Lab Coat/Coveralls : A standard lab coat is required for minor tasks.[6] For procedures with a higher risk of contamination, consider disposable coveralls.[5][7]
-
Footwear : Closed-toe shoes are mandatory in the laboratory.[8]
-
-
Respiratory Protection :
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes risks and ensures procedural consistency.
Preparation and Weighing
-
Designate a Workspace : All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any dust.
-
Assemble PPE : Before handling the chemical, put on all required PPE as specified above.
-
Weighing : Use a "weighing boat" or creased filter paper to contain the powder. Tare the balance with the empty container. Carefully transfer the desired amount of this compound using a spatula. Avoid creating dust clouds.
-
Clean-Up : After weighing, gently tap the spatula to remove any residual powder back into the container. Clean the weighing area and spatula with a damp cloth or towel to collect any fine dust, preventing it from becoming airborne.
Experimental Use
-
Addition to Solutions : When adding the solid to a solvent, do so slowly and carefully to avoid splashing.
-
Heating : If heating is required, be aware that vapors may be heavier than air and could spread along floors. Ensure adequate ventilation and prevent the formation of explosive mixtures with air on intense heating.
-
Avoid Contamination : Keep the primary container of this compound tightly closed when not in use.[1]
Disposal Plan: Waste Management Protocol
Proper disposal prevents environmental contamination and ensures compliance with regulations.
-
Waste Collection :
-
Solid Waste : Collect any unused this compound and any materials grossly contaminated with it (e.g., weighing boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled waste container.[1]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Container Management : Do not mix with other waste streams. Keep waste containers closed except when adding waste.
-
Final Disposal : Dispose of waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1] Do not pour this compound or its solutions down the drain.[1][10]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.[1]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact : Rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. larodan.com [larodan.com]
- 4. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. allanchem.com [allanchem.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
